Product packaging for (+)-Igmesine hydrochloride(Cat. No.:CAS No. 113834-12-1)

(+)-Igmesine hydrochloride

カタログ番号: B038237
CAS番号: 113834-12-1
分子量: 195.24 g/mol
InChIキー: SXGZJKUKBWWHRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Morpholineethanesulfonic acid, commonly known as MES, is a cornerstone Good's buffer (pKa ≈ 6.1 at 25°C) extensively utilized in biochemistry and molecular biology for its exceptional ability to maintain stable pH conditions in the slightly acidic range (pH 5.5 - 6.7). Its primary research value lies in its high buffering capacity, minimal membrane permeability, and negligible reactivity with biological systems. MES operates through a zwitterionic mechanism, where its morpholine ring accepts a proton and its sulfonic acid group dissociates, providing effective buffering with minimal interference in enzymatic reactions, protein-protein interactions, and ion transport processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO4S B038237 (+)-Igmesine hydrochloride CAS No. 113834-12-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-morpholin-4-ylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGZJKUKBWWHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71119-23-8 (hydrochloride salt)
Record name 2-(N-Morpholino)ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4063454
Record name 4-Morpholineethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS]
Record name 4-Morpholineethanesulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(N-Morpholino)ethanesulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10569
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4432-31-9, 145224-94-8, 1266615-59-1
Record name 4-Morpholineethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4432-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(N-Morpholino)ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(N-morpholino)ethanesulfonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Morpholineethanesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Morpholineethanesulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Morpholineethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-morpholinoethanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Morpholinoethanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(N-Morpholino)ethanesulfonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(N-MORPHOLINO)ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNK67Q0C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Sigma-1 Receptor: A Comprehensive Technical Guide to its Function and Interaction with (+)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. This unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), plays a critical role in cellular homeostasis by modulating calcium signaling, responding to cellular stress, and influencing the activity of various ion channels and receptors. (+)-Igmesine hydrochloride is a selective S1R ligand that has demonstrated neuroprotective and antidepressant-like effects. This technical guide provides an in-depth overview of the S1R, its intricate signaling pathways, and the current understanding of its interaction with this compound. Detailed experimental protocols for studying this interaction are provided, along with quantitative data and visual representations of the key molecular mechanisms.

The Sigma-1 Receptor: A Multifaceted Chaperone

The sigma-1 receptor is a 223-amino acid transmembrane protein that bears no sequence homology to other mammalian proteins.[1][2] Initially misidentified as an opioid receptor subtype, it is now recognized as a distinct ligand-operated intracellular chaperone.[3]

Subcellular Localization and Structure: The S1R is predominantly found at the MAM, a critical interface for communication between the endoplasmic reticulum and mitochondria.[4] It can also translocate to the plasma membrane and the nuclear envelope upon stimulation.[4] The crystal structure of the human S1R reveals a trimeric assembly, with each protomer consisting of a single transmembrane helix and a C-terminal ligand-binding domain.[5]

Function as a Molecular Chaperone: In its resting state, the S1R is bound to the binding immunoglobulin protein (BiP), another ER chaperone.[1][6] Upon stimulation by ligands or cellular stress, the S1R dissociates from BiP, allowing it to interact with and modulate the function of various client proteins.[1][7] This chaperone activity is central to its role in maintaining cellular homeostasis.

Interaction of this compound with the Sigma-1 Receptor

This compound is a selective agonist for the sigma-1 receptor. Its interaction with the S1R initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects.

Binding Affinity and Selectivity

Radioligand binding assays are employed to determine the affinity and selectivity of compounds for the S1R. In these assays, a radiolabeled S1R ligand, such as --INVALID-LINK---pentazocine, is used to label the receptors in a tissue or cell membrane preparation. The ability of an unlabeled compound, like this compound, to displace the radioligand is measured, and from this, the inhibition constant (Ki) or dissociation constant (KD) can be calculated.

CompoundReceptor SubtypeBinding AffinityAssay TypeReference
This compoundSigma-1KD = 19.1 nMRadioligand Binding Assay[8]
Sigma-2IC50 > 1000 nMRadioligand Binding Assay[8]
Functional Activity

The functional activity of this compound as an S1R agonist is assessed through various in vitro and in vivo assays. One key functional consequence of S1R activation is the modulation of N-methyl-D-aspartate (NMDA) receptor signaling.

| Assay | Effect of this compound | Potency | Reference | |---|---|---|---|---| | NMDA-induced cGMP increase | Inhibition | IC50 ≈ 100 nM |[8][9] | | Prenatal cocaine-induced learning deficits | Reversal | 0.1-1 mg/kg (i.p.) |[10] | | Global cerebral ischemia | Neuroprotection | - |[11] | | Forced swimming test (antidepressant model) | Reduced immobility | - |[12] |

Key Signaling Pathways of the Sigma-1 Receptor

The activation of the S1R by agonists like this compound triggers several interconnected signaling pathways that are crucial for its physiological effects.

Modulation of Calcium Signaling at the MAM

A primary function of the S1R is the regulation of calcium (Ca²⁺) homeostasis, particularly the flux of Ca²⁺ from the ER to the mitochondria.

  • Interaction with BiP and IP₃R: In its inactive state, S1R is bound to BiP.[1][6] Upon agonist binding, S1R dissociates from BiP and interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), a Ca²⁺ channel on the ER membrane.[1][6]

  • Potentiation of Ca²⁺ Signaling: This interaction stabilizes the IP₃R and potentiates the release of Ca²⁺ from the ER into the cytosol and subsequently into the mitochondria.[13] This enhanced Ca²⁺ signaling is vital for mitochondrial function and ATP production.

G cluster_MAM Mitochondria-Associated Membrane (MAM) S1R_BiP S1R-BiP Complex (Inactive) S1R_Active Active S1R S1R_BiP->S1R_Active dissociates to IP3R IP3 Receptor S1R_Active->IP3R stabilizes Ca_ER ER Ca2+ IP3R->Ca_ER releases Ca_Mito Mitochondrial Ca2+ Uptake Ca_ER->Ca_Mito leads to ATP ATP Production Ca_Mito->ATP Igmesine (B115768) (+)-Igmesine hydrochloride Igmesine->S1R_BiP binds

Caption: S1R-mediated calcium signaling at the MAM.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The S1R plays a crucial role in mitigating cellular stress originating from the ER, a condition known as the unfolded protein response (UPR). The UPR is a set of signaling pathways activated in response to an accumulation of unfolded or misfolded proteins in the ER lumen.

  • Interaction with UPR Sensors: The S1R interacts with key sensors of the UPR, including inositol-requiring enzyme 1α (IRE1α) and protein kinase R-like endoplasmic reticulum kinase (PERK).[13][14]

  • Modulation of UPR Signaling: By chaperoning these sensor proteins, the S1R can modulate the downstream signaling of the UPR, generally promoting cell survival and reducing apoptosis.[15][16]

G cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (Unfolded Proteins) S1R Sigma-1 Receptor ER_Stress->S1R activates Apoptosis Apoptosis ER_Stress->Apoptosis IRE1a IRE1α S1R->IRE1a modulates PERK PERK S1R->PERK modulates S1R->Apoptosis inhibits Cell_Survival Cell Survival IRE1a->Cell_Survival PERK->Cell_Survival Igmesine (+)-Igmesine hydrochloride Igmesine->S1R activates G Start Start Prep_Membrane Prepare Membrane Homogenate Start->Prep_Membrane Prep_Ligands Prepare Radioligand and Test Compound Dilutions Start->Prep_Ligands Incubate Incubate Membrane, Radioligand, and Test Compound Prep_Membrane->Incubate Prep_Ligands->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki calculation) Count->Analyze End End Analyze->End G Start Start Culture_Cells Culture Cells in 96-well Plate Start->Culture_Cells Load_Dye Load Cells with Calcium Dye Culture_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Pre_Incubate Pre-incubate with S1R Agonist Wash_Cells->Pre_Incubate Stimulate Stimulate with IP3-generating Agonist Pre_Incubate->Stimulate Measure_Fluorescence Measure Fluorescence (Calcium Levels) Stimulate->Measure_Fluorescence Analyze Data Analysis (EC50 calculation) Measure_Fluorescence->Analyze End End Analyze->End

References

(+)-Igmesine Hydrochloride: A Technical Guide on its Neuroprotective Potential Against Glutamate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate-mediated excitotoxicity is a primary pathological mechanism underlying neuronal damage in a spectrum of neurological disorders. This technical guide delves into the neuroprotective effects of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, against glutamate-induced neuronal injury. While direct quantitative in vitro data for this compound in glutamate (B1630785) toxicity models is not extensively available in the public domain, this document synthesizes the known pharmacological properties of the compound, details relevant experimental protocols for assessing neuroprotection, and presents a putative signaling pathway based on the established mechanisms of sigma-1 receptor agonists. This guide serves as a comprehensive resource for researchers investigating novel therapeutic strategies targeting glutamate excitotoxicity.

Introduction to this compound and Glutamate Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, excessive glutamate receptor activation, particularly of the N-methyl-D-aspartate (NMDA) receptor subtype, leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events collectively known as excitotoxicity.[2][3] This process is a key contributor to neuronal death in ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases.[4]

This compound is a high-affinity and selective agonist for the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] Sigma-1 receptors are implicated in the modulation of various cellular functions, including ion channel activity, intracellular Ca²⁺ signaling, and cellular stress responses.[2][5] Numerous preclinical studies have demonstrated the neuroprotective potential of sigma-1 receptor agonists in various models of neurological disorders.[4][6] This guide focuses on the specific application of this compound as a potential neuroprotective agent against glutamate-induced toxicity.

Pharmacological Profile of this compound

While direct dose-response data for neuroprotection against glutamate toxicity is limited, the known pharmacological parameters of this compound provide a strong rationale for its investigation in this context.

ParameterValueReference
Target Sigma-1 (σ1) Receptor[1]
Affinity (Ki) 1.8 nM[1]
Mechanism of Action Selective σ1 Receptor Agonist[1]
Reported Effects Modulation of NMDA receptor function, regulation of intracellular Ca²⁺ homeostasis, attenuation of ER stress[1][2]

Experimental Protocols for Assessing Neuroprotection Against Glutamate Toxicity

To evaluate the neuroprotective efficacy of this compound against glutamate-induced excitotoxicity, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Primary Cortical Neuron Culture
  • Tissue Preparation: Cerebral cortices are dissected from embryonic day 18 (E18) rat or mouse fetuses under sterile conditions.

  • Cell Dissociation: The cortical tissue is enzymatically dissociated using trypsin and mechanically triturated to obtain a single-cell suspension.

  • Plating: Neurons are plated on poly-D-lysine-coated culture plates or coverslips at a desired density (e.g., 1 x 10⁵ cells/cm²) in a serum-containing medium to facilitate attachment.

  • Culture Maintenance: After 24 hours, the plating medium is replaced with a serum-free neurobasal medium supplemented with B-27 and L-glutamine. Cultures are maintained at 37°C in a humidified incubator with 5% CO₂ for 7-10 days to allow for neuronal maturation.

Induction of Glutamate Excitotoxicity
  • Preparation: Mature primary cortical neurons are washed with a Mg²⁺-free Earle's Balanced Salt Solution (EBSS) or a similar buffer.

  • Glutamate Exposure: Cells are incubated with a solution containing a neurotoxic concentration of L-glutamate (typically 100-500 µM) and a co-agonist like glycine (B1666218) (10 µM) in Mg²⁺-free buffer for a defined period (e.g., 15-30 minutes).

  • Treatment with this compound: The compound is typically pre-incubated with the neuronal cultures for a specific duration (e.g., 30-60 minutes) before the addition of glutamate. A range of concentrations should be tested to determine a dose-response relationship.

  • Washout: Following glutamate exposure, the solution is removed, and the cells are washed with fresh, glutamate-free culture medium.

  • Incubation: The cells are returned to the incubator and maintained for a post-insult period, typically 24 hours, before assessing cell viability.

Assessment of Neuronal Viability

The LDH assay quantifies the amount of lactate (B86563) dehydrogenase released into the culture medium from damaged cells with compromised membrane integrity.[7][8][9][10]

  • Sample Collection: At the end of the 24-hour post-glutamate incubation period, a sample of the culture supernatant is carefully collected from each well.

  • Reaction Setup: The collected supernatant is transferred to a new 96-well plate. A reaction mixture containing diaphorase and NAD⁺ is added to each well.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH release is calculated as a percentage of the total LDH release from control wells treated with a lysis buffer (e.g., Triton X-100). Neuroprotection is determined by the reduction in LDH release in the presence of this compound compared to glutamate treatment alone.

The MTT assay measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[7][8][10][11]

  • MTT Addition: Following the 24-hour post-glutamate incubation, MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated at 37°C for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells. Neuroprotection is indicated by an increase in cell viability in the presence of this compound compared to glutamate treatment alone.

Visualization of Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Neuroprotection

The following diagram illustrates the putative signaling cascade initiated by this compound in mitigating glutamate-induced excitotoxicity. Activation of the sigma-1 receptor by Igmesine is hypothesized to modulate NMDA receptor function and intracellular calcium homeostasis, thereby preventing downstream neurotoxic events.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel Excitotoxicity Excitotoxicity (ROS, Mitochondrial Dysfunction, Apoptosis) Ca_influx->Excitotoxicity Initiates Sigma1_R Sigma-1 Receptor Sigma1_R->NMDA_R Modulates (Inhibits) Sigma1_R->Excitotoxicity Inhibits IP3R IP3 Receptor Sigma1_R->IP3R Regulates Igmesine (+)-Igmesine hydrochloride Igmesine->Sigma1_R Agonist Binding ER_Ca ER Ca²⁺ Store IP3R->ER_Ca Controls Release

Caption: Proposed mechanism of this compound neuroprotection.

Experimental Workflow for Assessing Neuroprotection

The following workflow diagram outlines the key steps in an in vitro experiment designed to evaluate the neuroprotective effects of this compound.

G start Start: Primary Cortical Neuron Culture (7-10 DIV) pretreatment Pre-treatment with This compound (Various Concentrations) start->pretreatment glutamate_exposure Induce Excitotoxicity: Glutamate + Glycine Exposure (e.g., 100 µM, 15 min) pretreatment->glutamate_exposure washout Washout of Glutamate and Compound glutamate_exposure->washout incubation Incubate for 24 hours washout->incubation assessment Assess Neuronal Viability incubation->assessment ldh_assay LDH Assay (Measure LDH Release) assessment->ldh_assay mtt_assay MTT Assay (Measure Metabolic Activity) assessment->mtt_assay end End: Data Analysis and Quantification of Neuroprotection ldh_assay->end mtt_assay->end

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

This compound, as a selective sigma-1 receptor agonist, holds considerable promise as a neuroprotective agent against glutamate-induced excitotoxicity. The mechanisms underlying this protection likely involve the modulation of NMDA receptor activity and the regulation of intracellular calcium homeostasis, key events in the excitotoxic cascade. While further in vitro studies are required to provide specific quantitative data on its dose-dependent efficacy, the experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound in mitigating neuronal damage in a range of neurological disorders.

References

The Role of (+)-Igmesine Hydrochloride in Modulating Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth analysis of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, and its intricate role in the modulation of intracellular calcium (Ca²⁺) signaling pathways. The document synthesizes key research findings, presents quantitative data, outlines experimental methodologies, and visualizes the involved signaling cascades.

Introduction to this compound

This compound is a selective ligand for the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] It exhibits high affinity for the σ1 receptor and significantly lower affinity for the sigma-2 (σ2) receptor, making it a valuable tool for investigating σ1 receptor function.[2] Clinically, Igmesine (B115768) has been investigated for its potential antidepressant and neuroprotective effects.[1][3][4] At the cellular level, its pharmacological actions are closely linked to the modulation of intracellular Ca²⁺ homeostasis, a critical component of numerous signaling pathways that govern everything from neurotransmission to cell death.[1][5]

Quantitative Data: Binding Affinities and Potency

The selectivity and potency of this compound are critical for its utility as a research tool and potential therapeutic agent. The following table summarizes key quantitative data from various studies.

ParameterValueTarget/SystemReference
Kd 19.1 nMσ1 Receptor[2]
IC50 > 1000 nMσ2 Receptor[2]
IC50 ~100 nMInhibition of NMDA-induced cGMP increase[2][4]
Animal Dosing (i.p.) 0.1 - 16 mg/kgRats/Mice (Cognitive models)[1][3]
Clinical Dosing 25 - 200 mg/dayHuman (Depression trials)[1]

Mechanism of Action: Modulation of Intracellular Calcium Signaling

(+)-Igmesine, as a σ1 receptor agonist, does not directly induce Ca²⁺ release but rather modulates Ca²⁺ signaling events initiated by other stimuli.[1][6] Its mechanism is multifaceted, involving both the influx of extracellular Ca²⁺ and the mobilization of intracellular Ca²⁺ stores.

Interaction with Sigma-1 Receptor at the Endoplasmic Reticulum

The σ1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM).[1] Under resting conditions, it is associated with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R), a key channel for Ca²⁺ release from the ER.[1]

Upon stimulation, such as by (+)-Igmesine, the σ1 receptor can dissociate from the IP₃R, leading to a potentiation of IP₃-mediated Ca²⁺ release from the ER into the cytoplasm.[1][7] This sensitizes the cell to signals that generate IP₃.

Figure 1: (+)-Igmesine Action at the ER cluster_ER Igmesine (+)-Igmesine Sigma1 σ1 Receptor Igmesine->Sigma1 binds to IP3R IP3 Receptor Sigma1->IP3R dissociates from Ca_Cyto Ca²⁺ IP3R->Ca_Cyto ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Cytoplasm Cytoplasm

Caption: (+)-Igmesine binds to the σ1 receptor, leading to its dissociation from the IP3R and enhanced Ca²⁺ release from the ER.

Modulation of Extracellular Calcium Influx

Research indicates that the effects of (+)-Igmesine are also dependent on the influx of extracellular Ca²⁺.[5] This involves the modulation of voltage-dependent calcium channels (VDCCs).

Studies have shown that the antidepressant-like effects of Igmesine are blocked by antagonists of both L-type and N-type VDCCs, while agonists of L-type VDCCs potentiate its effects.[5] This suggests that σ1 receptor activation by (+)-Igmesine can enhance Ca²⁺ entry through these plasma membrane channels, a process that appears to be crucial for its downstream effects. There is also evidence for a direct interaction between the σ1 receptor and L-type voltage-gated calcium channels.[8]

Figure 2: Modulation of Voltage-Dependent Calcium Channels Igmesine (+)-Igmesine Sigma1 σ1 Receptor Igmesine->Sigma1 L_VDCC L-type VDCC Sigma1->L_VDCC potentiates N_VDCC N-type VDCC Sigma1->N_VDCC potentiates Ca_Intra Intracellular Ca²⁺ L_VDCC->Ca_Intra N_VDCC->Ca_Intra Ca_Extra Extracellular Ca²⁺ Ca_Extra->L_VDCC influx Ca_Extra->N_VDCC influx PlasmaMembrane Plasma Membrane

Caption: (+)-Igmesine, via the σ1 receptor, potentiates Ca²⁺ influx through L-type and N-type voltage-dependent calcium channels.

Interaction with NMDA Receptor Signaling

(+)-Igmesine has been shown to modulate N-methyl-D-aspartate (NMDA) receptor activity.[1] It can inhibit the NMDA-induced increase in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interference with the NMDA receptor/nitric oxide synthase/cGMP pathway.[4] Since NMDA receptors are significant conduits for Ca²⁺ influx, this modulation represents another layer of Ca²⁺ signaling regulation by (+)-Igmesine. The σ1 receptor can act as a modulator of NMDA receptor activity, which may be a key mechanism for its neuroprotective effects.[1]

Experimental Protocols

The investigation of (+)-Igmesine's effects on Ca²⁺ signaling employs a range of sophisticated experimental techniques. Below are summarized protocols for key experiments.

Measurement of Intracellular Calcium Concentration

Objective: To measure changes in cytosolic Ca²⁺ concentration in response to (+)-Igmesine and other stimuli.

Methodology:

  • Cell Culture: Adherent cells (e.g., NG108-15, primary neurons) are cultured on glass coverslips suitable for microscopy.

  • Dye Loading: Cells are loaded with a ratiometric Ca²⁺ indicator dye, such as Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane. Incubation is typically for 30-60 minutes at room temperature or 37°C.[9]

  • De-esterification: After loading, cells are washed and incubated in a physiological buffer (e.g., Tyrode's solution) to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.

  • Microscopy Setup: The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a detector to capture emitted fluorescence (around 510 nm).

  • Experimental Procedure:

    • A baseline fluorescence ratio (F340/F380) is recorded.

    • Cells are perfused with a buffer containing the stimulus (e.g., bradykinin (B550075) to induce IP₃ production, or high KCl to induce depolarization).

    • In test conditions, cells are pre-incubated with this compound for a defined period before the stimulus is applied.

    • To investigate the source of Ca²⁺, experiments can be performed in Ca²⁺-free buffer (containing EGTA) to isolate intracellular release, or in the presence of specific channel blockers (e.g., verapamil (B1683045) for L-type VDCCs, ω-conotoxin for N-type VDCCs, or xestospongin C for IP₃Rs).[5]

  • Data Analysis: The ratio of fluorescence emitted at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular Ca²⁺ concentration. Calibration curves can be generated to convert ratios to absolute Ca²⁺ concentrations.

Electrophysiology (Whole-Cell Patch Clamp)

Objective: To directly measure the effect of (+)-Igmesine on ion channel currents, particularly Ca²⁺ currents through VDCCs.

Methodology:

  • Cell Preparation: Primary neurons (e.g., retinal ganglion cells) are cultured at a low density to allow for easy access for patching.[8]

  • Recording Setup: A standard patch-clamp rig is used, including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Pipette and Solutions:

    • Glass micropipettes with a resistance of 3-5 MΩ are fabricated.

    • The intracellular solution in the pipette contains a Cs⁺-based solution to block K⁺ currents, along with ATP and GTP to support cellular function. A Ca²⁺ buffer like BAPTA is included to control intracellular Ca²⁺.

    • The extracellular (bath) solution contains Ba²⁺ or Ca²⁺ as the charge carrier through Ca²⁺ channels, and blockers for Na⁺ and K⁺ channels (e.g., tetrodotoxin (B1210768) and tetraethylammonium).

  • Recording Procedure:

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is held at a negative holding potential (e.g., -80 mV).

    • Voltage steps are applied to depolarize the membrane and activate VDCCs (e.g., steps from -60 mV to +50 mV).

    • Baseline Ca²⁺ currents are recorded.

    • This compound is applied to the bath via a perfusion system, and the voltage-step protocol is repeated to record currents in the presence of the drug.

  • Data Analysis: The amplitude of the peak inward Ca²⁺ current before and after drug application is measured and compared. Current-voltage (I-V) relationships can be plotted to characterize the voltage-dependence of the channels and the effect of the drug.

Summary of Signaling Pathways

The following diagram provides a comprehensive overview of the signaling pathways modulated by this compound, leading to changes in intracellular Ca²⁺.

Figure 3: Integrated Signaling Pathways of (+)-Igmesine cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Igmesine (+)-Igmesine Sigma1 σ1 Receptor Igmesine->Sigma1 activates IP3R IP3 Receptor Sigma1->IP3R modulates (+) VDCC L/N-type VDCCs Sigma1->VDCC potentiates (+) NMDA_R NMDA Receptor Sigma1->NMDA_R modulates (-) Cyto_Ca Cytosolic Ca²⁺ IP3R->Cyto_Ca Ca²⁺ release ER_Ca ER Ca²⁺ Store Downstream Downstream Cellular Effects (e.g., Neuroprotection, Antidepressant Action) Cyto_Ca->Downstream VDCC->Cyto_Ca NMDA_R->Cyto_Ca Extra_Ca Extracellular Ca²⁺ Extra_Ca->VDCC Ca²⁺ influx Extra_Ca->NMDA_R Ca²⁺ influx PLC PLC IP3 IP3 PLC->IP3 generates GPCR GPCR GPCR->PLC activates IP3->IP3R activates

Caption: (+)-Igmesine modulates cytosolic Ca²⁺ via σ1 receptor interactions with IP3Rs, VDCCs, and NMDA receptors.

Conclusion

This compound serves as a potent modulator of intracellular calcium signaling through its selective agonism of the σ1 receptor. Its complex mechanism of action, involving the potentiation of both intracellular Ca²⁺ release from IP₃-sensitive ER stores and Ca²⁺ influx through plasma membrane channels, underscores the integral role of the σ1 receptor as a master regulator of cellular calcium homeostasis. The ability of (+)-Igmesine to fine-tune Ca²⁺ signals, particularly in response to neuronal activation, likely underpins its observed neuroprotective and antidepressant properties. Further research utilizing the methodologies outlined in this guide will continue to unravel the therapeutic potential of targeting the σ1 receptor-calcium signaling nexus in various neurological and psychiatric disorders.

References

Investigating the Antidepressant Potential of (+)-Igmesine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein. Preclinical and early clinical investigations have suggested its potential as a novel antidepressant. This document provides a comprehensive technical overview of the existing data on this compound, including its mechanism of action, quantitative preclinical and clinical findings, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While early studies showed promise, the clinical development of igmesine (B115768) was discontinued; however, the data remains valuable for understanding the role of the sigma-1 receptor in depression and for the development of future therapeutics targeting this pathway.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effects primarily through its high affinity and agonist activity at the sigma-1 receptor. Unlike classical antidepressants that typically target monoamine transporters, igmesine's mechanism is distinct and involves the modulation of intracellular signaling cascades.

The sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein that translocates to different cellular compartments upon ligand binding.[1] Its activation by agonists like igmesine influences several downstream pathways implicated in neuronal function and plasticity:

  • Calcium Mobilization: A key aspect of igmesine's action is the potentiation of intracellular calcium (Ca2+) mobilization.[2] This is thought to occur through the modulation of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the ER membrane, leading to an amplification of Ca2+ signaling.[3]

  • NMDA Receptor Modulation: Igmesine has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors. It can inhibit NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interaction with the NMDA receptor/nitric oxide synthase/cGMP pathway.[4]

  • Neurotransmitter Systems: While not a direct monoamine reuptake inhibitor, igmesine appears to have some indirect effects on monoaminergic systems. Chronic treatment has been associated with a decrease in the density of β-adrenergic receptors, a common feature of many antidepressant drugs.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Binding Affinities and Functional Activity
TargetParameterValueSpecies/TissueReference
Sigma-1 ReceptorKd19.1 nM-Tocris
Sigma-1 ReceptorIC5039 ± 8 nMRat Brain Membrane[1]
Sigma-2 ReceptorIC50> 1000 nM-Tocris
NMDA-induced cGMP increaseIC50~100 nM-Tocris
Monoamine Oxidase A/BIC50> 10 µM-[4]
Table 2: Preclinical Antidepressant-Like Activity (Forced Swim Test)
SpeciesDose (mg/kg, i.p.)Effect on Immobility TimeStudy
Swiss MiceData not availableShortened immobility time[5]
Adrenalectomized/Castrated MiceData not availablePotentiated decrease in immobility time[5]

Note: Specific dose-response data from the primary literature (e.g., Urani et al., 2001) detailing the percentage reduction in immobility at different concentrations of igmesine were not available in the accessed resources.

Table 3: Clinical Efficacy in Major Depressive Disorder (Pande et al., 1999)
Treatment GroupNPrimary Outcome MeasureKey Findings
Igmesine (25 mg/day)100Change in HAM-D ScoreSignificantly superior to placebo in the UK subset (n=263) and the outpatient subset.[5]
Igmesine (100 mg/day)50Change in HAM-D ScoreNo statistically significant difference compared to placebo.[5][6]
PlaceboData not availableChange in HAM-D Score-

Note: The full clinical trial publication with detailed Hamilton Depression Rating Scale (HAM-D) scores (mean ± SD/SEM) for each treatment arm at baseline and subsequent time points was not accessible. The findings are based on summaries and reviews of the study. The trial also included a fluoxetine (B1211875) arm as an active comparator, but specific comparative data with igmesine is not detailed in the available sources.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (Ki or IC50) of this compound for the sigma-1 receptor.

Materials:

  • Tissue Source: Guinea pig brain or liver membranes, which have a high density of sigma-1 receptors.

  • Radioligand: [3H]-(+)-pentazocine, a selective sigma-1 receptor agonist.

  • Non-specific Binding Control: Haloperidol or other suitable sigma-1 ligand at a high concentration (e.g., 10 µM).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, [3H]-(+)-pentazocine (at a concentration near its Kd), and either assay buffer (for total binding), a high concentration of a non-specific ligand (for non-specific binding), or varying concentrations of this compound.

    • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of igmesine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of this compound by measuring its effect on the immobility time of mice in a stressful swimming environment.

Materials:

  • Animals: Male Swiss mice or other appropriate strain.

  • Forced Swim Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Vehicle Control: The solvent used to dissolve the test compound.

  • Positive Control: A known antidepressant (e.g., imipramine (B1671792) or fluoxetine).

  • Timing Device: Stopwatch or automated tracking software.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound, vehicle, or a positive control intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30-60 minutes).

  • Pre-test Session (optional but common): On the day before the test, place each mouse in the swim cylinder for a 15-minute period. This is done to induce a baseline level of immobility.

  • Test Session:

    • On the test day, place each mouse individually into the swim cylinder.

    • The total duration of the test is typically 6 minutes.

    • Record the behavior of the animal, often for the last 4 minutes of the test.

    • Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis:

    • Measure the total time the mouse spends immobile during the observation period.

    • Compare the mean immobility time of the igmesine-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathway of this compound

Igmesine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Igmesine (+)-Igmesine hydrochloride Sigma1R Sigma-1 Receptor Igmesine->Sigma1R binds and activates NMDA_R NMDA Receptor Antidepressant_Effects Antidepressant-like Effects NMDA_R->Antidepressant_Effects contributes to CaMKII CaMKII ERK ERK1/2 CaMKII->ERK mTOR mTOR ERK->mTOR mTOR->Antidepressant_Effects leads to Sigma1R->NMDA_R modulates IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_Store Ca2+ Store IP3R->Ca_Store releases Ca2+ Ca_Store->CaMKII activates

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow start Start: Hypothesis Generation in_vitro In Vitro Studies: - Radioligand Binding Assays - Functional Assays (e.g., Ca2+ flux) start->in_vitro in_vivo In Vivo Studies: - Forced Swim Test (FST) - Tail Suspension Test (TST) in_vitro->in_vivo Promising candidates data_analysis Data Analysis and Interpretation in_vivo->data_analysis conclusion Conclusion on Preclinical Antidepressant Potential data_analysis->conclusion

Caption: General workflow for preclinical antidepressant evaluation.

Conclusion

This compound represents a departure from traditional antidepressant drug development, highlighting the potential of the sigma-1 receptor as a therapeutic target. The available data indicates that igmesine possesses antidepressant-like properties in preclinical models, likely mediated through its unique mechanism of action involving the modulation of intracellular calcium signaling and NMDA receptor function. While the clinical trial results were not robust enough to support its continued development, the findings, particularly the efficacy of the lower dose in certain patient populations, warrant further investigation into the therapeutic window and optimal dosing for sigma-1 receptor agonists. This technical guide provides a foundation for researchers to build upon in the ongoing exploration of this and similar compounds for the treatment of major depressive disorder.

References

An In-depth Technical Guide on the Effects of (+)-Igmesine Hydrochloride on NMDA Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride, a selective sigma-1 (σ₁) receptor agonist, has demonstrated significant neuromodulatory effects, including neuroprotective and antidepressant properties. A substantial body of evidence indicates that its mechanism of action involves the indirect modulation of N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides a comprehensive overview of the current understanding of how this compound impacts NMDA receptor signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The primary mode of action is not through direct binding to the NMDA receptor but rather through the activation of σ₁ receptors, which in turn influence NMDA receptor activity through various intracellular signaling cascades. This modulation can lead to either potentiation or suppression of NMDA receptor currents, depending on the cellular context. Furthermore, (+)-igmesine has been shown to affect the expression and trafficking of NMDA receptor subunits, highlighting a multi-faceted interaction that underpins its pharmacological effects.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is crucial for synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in numerous neurological and psychiatric disorders. This compound has emerged as a promising therapeutic agent due to its ability to modulate NMDA receptor function. While it exhibits high affinity for the σ₁ receptor, its interaction with the NMDA receptor is indirect, mediated by the σ₁ receptor's intricate signaling network. This guide delves into the molecular mechanisms governing this interaction, presenting key quantitative findings and the experimental methodologies used to elucidate them.

Quantitative Data on this compound's Receptor Interactions

The following table summarizes the key quantitative data regarding the binding affinity and functional modulation of relevant receptors by this compound.

ParameterReceptor/TargetValueSpecies/SystemReference
Binding Affinity (Kd) Sigma-1 (σ₁) Receptor19.1 nMRat brain membranes[Tocris Bioscience]
Functional Activity (IC50) Inhibition of NMDA-induced cGMP increase~100 nMIn vitro[Akunne et al., 2001]
Neuroprotection Protection against ischemia-induced cell death50, 75, and 100 mg/kg (p.o.)Gerbil[O'Neill et al., 1995]
Cognitive Enhancement Reversal of scopolamine-induced amnesia0.25-16 mg/kg (i.p.)Rat[Earley et al., 1991]
Acetylcholine Release Increased extracellular levelsNot specifiedRat hippocampus[Junien et al., 1991]
NMDA Receptor Subunit Upregulation Increased GluN2A and GluN2B expressionNot specifiedRat hippocampus[Pabba et al., 2014]

Signaling Pathways of NMDA Receptor Modulation

The influence of this compound on NMDA receptor function is primarily mediated by the activation of σ₁ receptors, which can trigger at least two distinct downstream signaling pathways. The cellular context and specific neuronal population appear to dictate whether potentiation or suppression of NMDA receptor activity occurs.

Potentiation of NMDA Receptor Currents via SK Channel Inhibition

In some neuronal populations, particularly in the hippocampus, activation of σ₁ receptors by agonists leads to the potentiation of NMDA receptor-mediated currents.[1][2] This enhancement is thought to be mediated by the inhibition of small-conductance calcium-activated potassium (SK) channels.[1][2]

Potentiation_Pathway Igmesine (+)-Igmesine hydrochloride Sigma1 Sigma-1 Receptor Igmesine->Sigma1 SK_Channel SK Channel Sigma1->SK_Channel Inhibition NMDA_Receptor NMDA Receptor SK_Channel->NMDA_Receptor Shunting Effect Ca_Influx Increased Ca²⁺ Influx NMDA_Receptor->Ca_Influx Neuronal_Response Enhanced Neuronal Response & LTP Ca_Influx->Neuronal_Response

Caption: Potentiation of NMDA receptor function by this compound.

Suppression of NMDA Receptor Currents via a Gq/11-PLC-PKC Pathway

Conversely, in other neuronal types, such as retinal ganglion cells, σ₁ receptor activation has been shown to suppress NMDA receptor-mediated currents. This inhibitory effect is proposed to involve a Gq/11 protein-coupled pathway leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃), and activation of protein kinase C (PKC).

Suppression_Pathway Igmesine (+)-Igmesine hydrochloride Sigma1 Sigma-1 Receptor Igmesine->Sigma1 Gq11 Gq/11 Protein Sigma1->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3R IP₃ Receptor PLC->IP3R PKC Protein Kinase C (PKC) PLC->PKC NMDA_Receptor NMDA Receptor PKC->NMDA_Receptor Inhibition Suppression Suppressed NMDA Current NMDA_Receptor->Suppression Upregulation_Workflow Igmesine This compound (Chronic Administration) Sigma1 Sigma-1 Receptor Activation Igmesine->Sigma1 Gene_Expression Increased Gene Expression (GluN2A & GluN2B) Sigma1->Gene_Expression Protein_Synthesis Increased Protein Synthesis Gene_Expression->Protein_Synthesis Trafficking Enhanced Trafficking to Plasma Membrane Protein_Synthesis->Trafficking NMDA_Density Increased Synaptic NMDA Receptor Density Trafficking->NMDA_Density

References

Early-Stage Research on (+)-Igmesine Hydrochloride for Cerebral Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, has been investigated for its neuroprotective potential in the context of cerebral ischemia. Early-stage preclinical research suggests that igmesine (B115768) may offer a therapeutic window for mitigating neuronal damage following an ischemic event. This technical guide provides an in-depth overview of the foundational research, including quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathways. The clinical development of igmesine for depression was discontinued, but its neuroprotective mechanisms remain an area of scientific interest.[1]

Quantitative Data Summary

The primary preclinical evidence for the efficacy of this compound in a model of cerebral ischemia comes from a study utilizing a gerbil model of global cerebral ischemia.[1][2] The key quantitative findings from this research are summarized in the table below.

ParameterIschemia Control Group(+)-Igmesine (50 mg/kg)(+)-Igmesine (75 mg/kg)(+)-Igmesine (100 mg/kg)
Neuronal Death in CA1 Hippocampus Extensive Neuronal DeathSignificant ProtectionSignificant ProtectionSignificant Protection
Home Cage Activity Large Increase (Hyperactivity)Attenuated HyperactivityAttenuated HyperactivityAttenuated Hyperactivity
Nitric Oxide (NO) Synthase Activity Large Increase in all brain regionsAttenuated IncreaseAttenuated IncreaseAttenuated Increase

Data extracted from O'Neill et al., 1995.[2]

Key Experimental Protocols

The foundational in vivo efficacy of this compound was established using a gerbil model of global cerebral ischemia induced by bilateral carotid occlusion.

Gerbil Model of Global Cerebral Ischemia

This model is utilized to induce global cerebral ischemia, which allows for the study of neuronal damage and potential neuroprotective interventions.

Animal Model:

  • Species: Mongolian Gerbil (Meriones unguiculatus). The gerbil is a suitable model for this type of study due to the anatomical variations in its cerebrovascular system, which can lead to significant cerebral ischemia upon carotid artery occlusion.

Surgical Procedure: Bilateral Carotid Occlusion

  • Anesthesia: Gerbils are anesthetized, typically with an appropriate anesthetic agent to ensure a lack of pain and distress during the surgical procedure.

  • Surgical Site Preparation: The ventral neck region is shaved and disinfected to maintain aseptic conditions.

  • Incision and Artery Exposure: A midline incision is made in the neck to expose the underlying soft tissues. The common carotid arteries are carefully isolated from the surrounding nerves and tissues.

  • Occlusion: The bilateral common carotid arteries are occluded for a predetermined duration, typically 5 minutes, to induce global cerebral ischemia.[2] This is achieved by applying microvascular clips or ligatures to the arteries.

  • Reperfusion: After the ischemic period, the clips or ligatures are removed to allow for the restoration of blood flow (reperfusion) to the brain.

  • Post-Surgical Care: The incision is sutured, and the animals are monitored during the recovery period. Body temperature is maintained at a physiological level.

Drug Administration:

  • In the key study, this compound was administered orally (p.o.) at doses of 25, 50, 75, or 100 mg/kg at 1, 24, and 48 hours after the 5-minute bilateral carotid occlusion.[2] In a separate experiment, a 100 mg/kg intraperitoneal (i.p.) dose was administered 30 minutes, 6, 24, and 48 hours post-surgery.[2]

Histological Evaluation:

  • Ninety-six hours after the surgery, the animals are euthanized, and their brains are collected for histological analysis.[2]

  • Brain sections are stained to assess the extent of neuronal death, particularly in vulnerable regions like the CA1 area of the hippocampus.[2]

Behavioral and Biochemical Assessments:

  • Home cage activity is monitored to assess behavioral changes, such as ischemia-induced hyperactivity.[2]

  • Nitric oxide (NO) synthase activity in different brain regions (cortex, hippocampus, cerebellum, and brain stem) is measured to evaluate the biochemical effects of the ischemic insult and the drug treatment.[2]

Signaling Pathways and Mechanism of Action

This compound is a sigma-1 receptor agonist.[1] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] Its activation is linked to neuroprotective effects through the modulation of various signaling pathways.

Proposed Neuroprotective Signaling Pathway of (+)-Igmesine

The neuroprotective effects of (+)-igmesine in cerebral ischemia are believed to be mediated through its interaction with the sigma-1 receptor, which in turn modulates downstream signaling cascades, including those involving the NMDA receptor and nitric oxide synthase.

Igmesine_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 Igmesine Intervention Glutamate_Release Excessive Glutamate Release NMDA_Activation NMDA Receptor Overactivation Glutamate_Release->NMDA_Activation Ca_Influx Increased Intracellular Ca2+ NMDA_Activation->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production Excessive NO Production nNOS_Activation->NO_Production Neuronal_Death Neuronal Death NO_Production->Neuronal_Death Igmesine (+)-Igmesine hydrochloride Sigma1R Sigma-1 Receptor Activation Igmesine->Sigma1R Sigma1R->NMDA_Activation Modulates Sigma1R->Ca_Influx Regulates Sigma1R->nNOS_Activation Attenuates

Caption: Proposed signaling pathway for the neuroprotective action of (+)-Igmesine.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for evaluating the neuroprotective effects of a compound like this compound in a preclinical model of cerebral ischemia.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mongolian Gerbil) Ischemia_Induction Induce Cerebral Ischemia (Bilateral Carotid Occlusion) Animal_Model->Ischemia_Induction Drug_Administration Administer (+)-Igmesine HCl or Vehicle Control Ischemia_Induction->Drug_Administration Post_Ischemia_Monitoring Monitor Post-Ischemia (Behavioral Assessment) Drug_Administration->Post_Ischemia_Monitoring Tissue_Collection Euthanasia and Brain Tissue Collection Post_Ischemia_Monitoring->Tissue_Collection Histological_Analysis Histological Analysis (Neuronal Death Assessment) Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Analysis (NO Synthase Activity) Tissue_Collection->Biochemical_Analysis Data_Analysis Quantitative Data Analysis and Interpretation Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of (+)-Igmesine.

Conclusion

The early-stage research on this compound demonstrates a neuroprotective effect in a preclinical model of global cerebral ischemia. The mechanism of action is attributed to its agonistic activity at the sigma-1 receptor, leading to the modulation of excitotoxic pathways involving the NMDA receptor and nitric oxide synthase. While clinical development for other indications has been halted, the insights gained from these initial studies provide a valuable foundation for further research into sigma-1 receptor agonists as a potential therapeutic strategy for ischemic stroke. Further investigation is warranted to fully elucidate the downstream signaling cascades and to explore the therapeutic potential of this compound class in more detail.

References

Methodological & Application

Protocol for In Vivo Administration of (+)-Igmesine Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2][3] The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and neuronal plasticity.[1][2] Due to its pharmacological profile, this compound has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders, demonstrating neuroprotective and antidepressant-like properties in various preclinical models.[4]

This document provides a comprehensive protocol for the in vivo administration of this compound in rodent models, including detailed methodologies, data presentation for effective dosages, and a description of the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the activation of the sigma-1 receptor.[4] The sigma-1 receptor is not a classical G-protein coupled receptor or ion channel but rather a ligand-operated molecular chaperone. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon agonist binding, such as with this compound, the sigma-1 receptor dissociates from BiP and can then interact with a variety of client proteins and signaling molecules.[2][3]

The downstream signaling events following sigma-1 receptor activation are complex and can include:

  • Modulation of Calcium Signaling: The sigma-1 receptor can translocate to the plasma membrane and interact with various ion channels, influencing intracellular calcium concentrations.[2]

  • Interaction with IP3 Receptors: It can modulate the activity of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, further regulating calcium release from the endoplasmic reticulum.[1]

  • Neurotransmitter System Modulation: Sigma-1 receptor activation has been shown to influence dopaminergic and other neurotransmitter systems.[2]

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_cytosol Cytosol s1r_bip σ1 Receptor-BiP Complex s1r_active Active σ1 Receptor s1r_bip->s1r_active dissociation ip3r IP3 Receptor ca_mobilization Ca²⁺ Mobilization ip3r->ca_mobilization ion_channel Ion Channels ion_channel->ca_mobilization gpcrs GPCRs downstream Downstream Signaling Cascades ca_mobilization->downstream igmesine (+)-Igmesine hydrochloride igmesine->s1r_bip binds & activates s1r_active->ip3r modulates s1r_active->ion_channel interacts with s1r_active->gpcrs modulates

Caption: Simplified signaling pathway of this compound via the sigma-1 receptor.

Quantitative Data Summary

The following tables summarize the effective dose ranges of this compound reported in various rodent models. It is important to note that optimal doses may vary depending on the specific animal strain, age, sex, and experimental paradigm.

Table 1: Effective Doses of this compound in Mice

Model/Effect Strain Route of Administration Dose Range (mg/kg) Reference
Antidepressant-like (Tail Suspension)------1 and/or 3[2]
Antidepressant-like (Forced Swim)------1 and/or 3[2]

Table 2: Effective Doses of this compound in Rats

Model/Effect Strain Route of Administration Dose Range (mg/kg) Reference
Cognitive Enhancement---Intraperitoneal (i.p.)0.1 - 1.0---
Neuroprotection------------

Note: Specific strains and complete references for rat models were not fully detailed in the provided search results. Researchers should consult primary literature for specific experimental details.

Pharmacokinetic Data:

Detailed pharmacokinetic parameters such as half-life, Cmax, and Tmax for this compound in rodents are not widely reported in publicly available literature. Therefore, it is highly recommended that researchers conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions if precise timing of effects is critical.

Experimental Protocols

The following protocols provide a general guideline for the preparation and administration of this compound in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL)

  • Needles (25-27 gauge for i.p. and s.c. injections)[5][6]

  • Animal scale

Preparation of Dosing Solution

Due to the limited information on the direct solubility of this compound in aqueous solutions for injection, a common method for preparing solutions of hydrophobic compounds is recommended. This involves dissolving the compound in a minimal amount of an organic solvent like DMSO and then diluting it to the final volume with a sterile vehicle such as saline.

Protocol:

  • Calculate the required amount of this compound based on the desired dose (mg/kg), the number of animals, and their average body weight.

  • Prepare a stock solution in DMSO. Weigh the calculated amount of this compound and dissolve it in a small, precise volume of DMSO to create a concentrated stock solution. For example, a 10 mg/mL stock solution can be prepared.

  • Vortex the stock solution until the compound is completely dissolved.

  • Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 10%, and as low as possible) to avoid solvent toxicity.

  • Prepare a vehicle control solution containing the same final concentration of DMSO in sterile 0.9% saline.

  • Prepare fresh dosing solutions on the day of the experiment to ensure stability.

Administration Protocol

The following diagrams illustrate the general workflow for intraperitoneal (i.p.) and subcutaneous (s.c.) injections in rodents.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh_animal Weigh Animal calc_dose Calculate Dose Volume weigh_animal->calc_dose prep_syringe Prepare Syringe calc_dose->prep_syringe restrain Properly Restrain Animal prep_syringe->restrain inject Inject (i.p. or s.c.) restrain->inject monitor Monitor Animal inject->monitor behavioral_test Behavioral/Physiological Testing monitor->behavioral_test

Caption: General experimental workflow for in vivo administration.

Intraperitoneal (i.p.) Injection:

  • Restrain the animal securely, typically by scruffing the neck and supporting the lower body, to expose the abdomen.

  • Tilt the animal slightly head-down to move the abdominal organs forward.

  • Insert the needle at a 30-45 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[7]

  • Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage.

Subcutaneous (s.c.) Injection:

  • Gently lift the loose skin over the back, between the shoulder blades, to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the body.

  • Aspirate briefly to ensure the needle has not entered a blood vessel.

  • Inject the solution. A small bleb will form under the skin.

  • Withdraw the needle and gently massage the area to help disperse the solution.

  • Return the animal to its cage.

Recommended Injection Volumes:

Species Route Maximum Volume Reference
Mousei.p.10 mL/kg[6][8]
Mouses.c.5 mL/kg[8]
Rati.p.10 mL/kg[6]
Rats.c.5-10 mL/kg[5]

Conclusion

This protocol provides a comprehensive guide for the in vivo administration of this compound in rodent models. By following these guidelines for solution preparation and administration techniques, researchers can ensure the safe and effective delivery of this selective sigma-1 receptor agonist for investigating its therapeutic potential in various disease models. Given the limited publicly available pharmacokinetic data, it is advisable to conduct preliminary studies to determine the optimal dosing regimen and time course of effects for specific experimental paradigms.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, for neuroprotection studies in gerbil models of global cerebral ischemia. The following sections detail the recommended dosage, experimental protocols, and the underlying signaling pathways involved in its neuroprotective effects.

Recommended Dosage and Efficacy

This compound has demonstrated significant neuroprotective effects in the Mongolian gerbil model of transient global cerebral ischemia. The recommended dosage range is between 50 and 100 mg/kg.

Table 1: Quantitative Summary of this compound Dosage and Neuroprotective Effects in Gerbils

DosageRoute of AdministrationTreatment ScheduleAnimal ModelKey FindingsReference
50, 75, 100 mg/kgPer os (p.o.)1, 24, and 48 hours post-ischemia5-minute bilateral carotid occlusionSignificant protection against ischemia-induced neuronal death in the hippocampal CA1 region.[1]O'Neill et al., 1995
100 mg/kgIntraperitoneal (i.p.)30 min, 6, 24, and 48 hours post-ischemia5-minute bilateral carotid occlusionAttenuated ischemia-induced hyperactivity and reduced the increase in nitric oxide (NO) synthase activity in the cortex, hippocampus, cerebellum, and brain stem.[1]O'Neill et al., 1995

Experimental Protocols

This section outlines the detailed methodologies for replicating neuroprotection studies with this compound in gerbils.

Animal Model: Transient Global Cerebral Ischemia in Gerbils

The gerbil is a widely used model for studying global cerebral ischemia due to the anatomical feature of an incomplete circle of Willis, which leads to reproducible ischemic brain injury following bilateral carotid artery occlusion.[2]

Protocol:

  • Animal Preparation:

    • Use healthy, adult male Mongolian gerbils (60-80g).

    • House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Anesthesia:

    • Anesthetize the gerbils with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine and xylazine). Ensure a surgical plane of anesthesia is reached by monitoring the lack of pedal withdrawal reflex.

  • Surgical Procedure (Bilateral Carotid Occlusion):

    • Place the anesthetized gerbil in a supine position on a surgical board.

    • Make a midline cervical incision to expose the common carotid arteries.

    • Carefully separate the arteries from the surrounding nerves and tissues.

    • Induce transient global ischemia by occluding both common carotid arteries simultaneously using non-traumatic arterial clips for 5 minutes.[1][3]

    • After the 5-minute occlusion period, remove the clips to allow reperfusion.

    • Suture the incision and allow the animal to recover from anesthesia in a warm environment.

    • Sham-operated animals should undergo the same surgical procedure without the occlusion of the carotid arteries.

Drug Administration

Protocol:

  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable vehicle, such as sterile saline or distilled water. The concentration should be calculated based on the desired dosage and the volume to be administered.

  • Administration:

    • Oral (p.o.) Administration: Administer the solution using an oral gavage needle at the specified time points (1, 24, and 48 hours post-ischemia).[1]

    • Intraperitoneal (i.p.) Administration: Inject the solution into the peritoneal cavity at the specified time points (30 minutes, 6, 24, and 48 hours post-ischemia).[1]

    • The vehicle control group should receive an equivalent volume of the vehicle solution following the same administration schedule.

Assessment of Neuroprotection

2.3.1. Histological Analysis of Neuronal Death

The primary endpoint for neuroprotection is the quantification of surviving neurons in the vulnerable CA1 region of the hippocampus.

Protocol:

  • Tissue Preparation:

    • At a predetermined time point after ischemia (e.g., 4 or 7 days), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline).

    • Carefully remove the brain and post-fix it in the same fixative overnight.

    • Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions of increasing concentrations (e.g., 10%, 20%, 30%).

    • Freeze the brain and cut coronal sections (e.g., 20-30 µm thick) through the hippocampus using a cryostat.

  • Nissl Staining (Cresyl Violet):

    • Mount the brain sections onto gelatin-coated slides.

    • Stain the sections with a 0.1% cresyl violet solution.

    • Dehydrate the sections through a series of graded ethanol (B145695) solutions and clear with xylene.

    • Coverslip the slides using a mounting medium.

  • Quantification of Neuronal Survival:

    • Under a light microscope, identify the CA1 pyramidal cell layer of the hippocampus.

    • Count the number of viable neurons (characterized by a distinct nucleus and cytoplasm) in a defined area of the CA1 region.[4][5]

    • Express the data as the number of surviving neurons per unit length or area of the CA1 region.

    • Compare the neuronal survival in the this compound-treated groups with the vehicle-treated ischemic group and the sham-operated group.

2.3.2. Behavioral Assessment of Hyperactivity

Ischemia-induced hyperactivity can be monitored as a behavioral correlate of neuronal damage.

Protocol:

  • Place the gerbil in a home cage activity monitoring system.

  • Record the locomotor activity for a defined period (e.g., 12 hours) post-surgery.[1]

  • Quantify the activity counts and compare between treatment groups.

2.3.3. Measurement of Nitric Oxide Synthase (NOS) Activity

The effect of this compound on NOS activity can be assessed to investigate its mechanism of action.

Protocol:

  • At the end of the experiment, sacrifice the animals and dissect the brain regions of interest (cortex, hippocampus, cerebellum, brain stem).

  • Homogenize the tissues in an appropriate buffer.

  • Measure NOS activity using a commercially available kit or by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.[1]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through its interaction with the sigma-1 (σ1) receptor, which modulates several downstream signaling pathways.

Proposed Signaling Pathway for this compound Neuroprotection

(+)-Igmesine, as a σ1 receptor agonist, is thought to exert its neuroprotective effects by modulating NMDA receptor function and inhibiting nitric oxide synthase (NOS) activity.[1][6][7] Activation of the σ1 receptor can lead to a reduction in excitotoxicity and oxidative stress, key contributors to neuronal death in cerebral ischemia.

G cluster_0 Ischemic Cascade cluster_1 Neuroprotective Intervention Ischemia Cerebral Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx NOS_Activation ↑ nNOS Activation Ca_Influx->NOS_Activation NO_Production ↑ Nitric Oxide (NO) Production NOS_Activation->NO_Production Excitotoxicity Excitotoxicity & Oxidative Stress NO_Production->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Igmesine This compound Sigma1_R σ1 Receptor Igmesine->Sigma1_R Modulation Modulation of NMDA Receptor Sigma1_R->Modulation Inhibition Inhibition of nNOS Activity Sigma1_R->Inhibition Modulation->NMDA_R Neuroprotection Neuroprotection Modulation->Neuroprotection Inhibition->NOS_Activation Inhibition->Neuroprotection Neuroprotection->Neuronal_Death

Caption: Proposed signaling pathway of this compound neuroprotection.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described in this document.

G start Start: Animal Acclimatization ischemia Induce Transient Global Cerebral Ischemia (5 min Bilateral Carotid Occlusion) start->ischemia drug_admin This compound or Vehicle Administration (p.o. or i.p. at specified time points) ischemia->drug_admin behavior Behavioral Assessment (Locomotor Activity) drug_admin->behavior nos Biochemical Assay (NOS Activity Measurement) drug_admin->nos histology Histological Analysis (Nissl Staining) behavior->histology quantification Quantification of Neuronal Survival (CA1 Hippocampal Region) histology->quantification analysis Data Analysis and Comparison nos->analysis quantification->analysis end End: Conclusion on Neuroprotective Efficacy analysis->end

Caption: Experimental workflow for assessing neuroprotection.

References

How to prepare (+)-Igmesine hydrochloride stock solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It exhibits neuroprotective and potential antidepressant effects.[2] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments designed to investigate its biological activities. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation. Key data is summarized in the table below.

PropertyValueSource
Molecular Weight 355.94 g/mol
Formula C₂₃H₂₉N·HCl
CAS Number 130152-35-1
Purity ≥98% (HPLC)
Solubility in DMSO ≤ 50 mM (17.8 mg/mL)
Storage Temperature -20°C

Note: The molecular weight can vary between batches due to hydration. Always refer to the batch-specific information on the Certificate of Analysis for precise calculations.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.56 mg of the compound (calculation based on a molecular weight of 355.94 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Dilution to Working Concentration in Cell Culture Media

For cell culture experiments, the DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1-0.5%.

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.

  • Then, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.

Workflow for Stock Solution Preparation and Use:

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh (+)-Igmesine HCl dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serially Dilute in Media thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing and using this compound.

Mechanism of Action: Signaling Pathway

This compound is a selective agonist of the sigma-1 receptor. The sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein that translocates to different parts of the cell upon stimulation to modulate various signaling pathways.[1] One of its key functions is the modulation of N-methyl-D-aspartate (NMDA) receptor activity.[2] this compound has been shown to inhibit the NMDA-induced increase in cyclic GMP (cGMP).[2]

G cluster_pathway Simplified Signaling Pathway of this compound igmesine (+)-Igmesine Hydrochloride sigma1 Sigma-1 Receptor igmesine->sigma1 activates nmda NMDA Receptor sigma1->nmda modulates nos Nitric Oxide Synthase (nOS) nmda->nos activates no Nitric Oxide (NO) nos->no produces gc Guanylate Cyclase no->gc activates cgmp cGMP gc->cgmp produces

Caption: Modulation of NMDA receptor signaling by this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO.

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

References

Application Notes and Protocols for Evaluating the Antidepressant Effects of (+)-Igmesine Hydrochloride Using the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated neuroprotective and potential antidepressant properties.[1][2] The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant efficacy.[3][4][5][6] This document provides detailed application notes and protocols for utilizing the FST to evaluate the antidepressant-like effects of this compound in a rodent model.

The protocol is based on methodologies that have successfully demonstrated the ability of this compound to reduce immobility time in the FST, a key indicator of antidepressant activity.[7] The underlying mechanism of this effect is linked to the modulation of intracellular calcium mobilization, a process initiated by the activation of the σ1 receptor.[8][9]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in the mouse forced swim test.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle (Control)-165 ± 10
(+)-Igmesine1140 ± 12*
(+)-Igmesine3125 ± 8
(+)-Igmesine10110 ± 9

*p < 0.05, **p < 0.01 compared to Vehicle (Control). Data are presented as mean ± SEM. This table is a representative summary based on findings that show a dose-dependent decrease in immobility time.

Table 2: Behavioral Parameters in the Forced Swim Test

BehaviorDescriptionMeasurement
ImmobilityAnimal remains floating in the water, making only small movements necessary to keep its head above water.Time (seconds)
SwimmingAnimal displays active swimming motions, moving around the cylinder.Time (seconds)
ClimbingAnimal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.Time (seconds)

Experimental Protocols

This section details the methodology for conducting the forced swim test to evaluate the antidepressant effects of this compound.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Male Swiss mice (20-25 g)

  • Cylindrical tanks (20 cm diameter, 40 cm height)

  • Water bath or heater to maintain water temperature

  • Video recording equipment

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Towels for drying animals

  • Stopwatches or automated tracking software

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_acclimation Animal Acclimation (1 week) drug_admin Drug Administration (i.p. injection, 30 min prior to test) animal_acclimation->drug_admin drug_prep Drug Preparation (this compound in saline) drug_prep->drug_admin pre_test Pre-test Session (15 min swim) drug_admin->pre_test test_session Test Session (6 min swim, 24h after pre-test) pre_test->test_session video_analysis Video Analysis (scoring immobility, swimming, climbing) test_session->video_analysis stat_analysis Statistical Analysis video_analysis->stat_analysis

Caption: Experimental workflow for the forced swim test.

Procedure:

  • Animal Acclimation: House male Swiss mice in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow at least one week for acclimation before the start of the experiment.

  • Drug Preparation: Dissolve this compound in a sterile 0.9% saline solution to the desired concentrations (e.g., 1, 3, and 10 mg/mL for 1, 3, and 10 mg/kg doses, respectively, assuming a 10 mL/kg injection volume). The control group will receive the saline vehicle.

  • Apparatus Setup: Fill the cylindrical tanks with water (23-25°C) to a depth of 15 cm. The water depth should be sufficient to prevent the mice from touching the bottom of the cylinder with their tails or paws.

  • Drug Administration: Administer the prepared doses of this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test session.

  • Forced Swim Test Protocol:

    • Pre-test Session (Day 1): Place each mouse individually into a cylinder of water for a 15-minute session. This initial exposure is to induce a state of "behavioral despair." After 15 minutes, remove the mice, gently dry them with a towel, and return them to their home cages.

    • Test Session (Day 2): Twenty-four hours after the pre-test session, place the mice back into the swimming apparatus for a 6-minute test session. Record the entire session using a video camera for later analysis.

  • Behavioral Scoring: Analyze the video recordings of the 6-minute test session. A common practice is to score the behavior during the last 4 minutes of the test.[5] An observer, blind to the treatment conditions, should score the duration of immobility, swimming, and climbing behaviors.

    • Immobility: The mouse is considered immobile when it remains floating motionless or makes only small movements necessary to keep its head above water.

    • Swimming: The mouse is making active swimming movements and moving around in the cylinder.

    • Climbing: The mouse is making active movements with its forepaws in and out of the water, typically directed against the walls of the cylinder.

  • Data Analysis: Calculate the total time spent in each behavioral category for each animal. Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the control group. A p-value of less than 0.05 is typically considered statistically significant.

Mechanism of Action: Signaling Pathway

The antidepressant-like effects of this compound are mediated through its action as a σ1 receptor agonist. The activation of the σ1 receptor leads to the modulation of intracellular calcium (Ca2+) levels, which is a key signaling mechanism.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum igmesine This compound sigma1 σ1 Receptor igmesine->sigma1 activates vdcc Voltage-Dependent Ca2+ Channels (VDCC) sigma1->vdcc modulates ip3r IP3 Receptor sigma1->ip3r potentiates ca_influx Ca2+ Influx vdcc->ca_influx leads to ca_mobilization Ca2+ Mobilization ip3r->ca_mobilization leads to ca_store Intracellular Ca2+ Stores cytosol Cytosol downstream Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) ca_influx->downstream increased intracellular Ca2+ ca_mobilization->downstream antidepressant_effect Antidepressant-like Effects downstream->antidepressant_effect results in

Caption: Proposed signaling pathway of this compound.

Pathway Description:

  • Binding and Activation: this compound binds to and activates the σ1 receptor, which is located at the endoplasmic reticulum-mitochondrion interface.

  • Modulation of Ion Channels: The activated σ1 receptor modulates the activity of voltage-dependent calcium channels (VDCCs) on the plasma membrane.[9]

  • Calcium Influx: This modulation leads to an influx of extracellular Ca2+ into the cytosol.

  • Potentiation of IP3 Receptors: The activated σ1 receptor also potentiates the activity of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors on the endoplasmic reticulum.[9]

  • Intracellular Calcium Mobilization: This potentiation results in the release of Ca2+ from intracellular stores into the cytosol.

  • Downstream Signaling: The resulting increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events, including the modulation of neurotransmitter release and gene expression, which are believed to contribute to the observed antidepressant-like effects.[8]

References

Application Notes and Protocols: Morris Water Maze for Assessing Cognitive Enhancement by (+)-)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Morris water maze (MWM) is a widely utilized behavioral assay in neuroscience to investigate spatial learning and memory, particularly hippocampal-dependent cognitive functions. This protocol outlines the application of the MWM to assess the potential cognitive-enhancing effects of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist. Numerous preclinical studies have demonstrated the role of σ1 receptor activation in neuroprotection and cognitive enhancement, making this compound a compound of significant interest. These application notes provide a detailed experimental protocol, guidelines for data presentation, and visualizations of the experimental workflow and the proposed signaling pathway of this compound.

Experimental Protocols

This section provides a detailed methodology for conducting the Morris water maze test to evaluate the cognitive-enhancing properties of this compound.

Apparatus and Materials
  • Morris Water Maze: A circular pool (approximately 1.5 to 2 meters in diameter) filled with water made opaque with non-toxic white paint or a powdered milk solution. The water temperature should be maintained at a constant temperature (e.g., 20-22°C).

  • Escape Platform: A submerged platform (approximately 10 cm in diameter) placed 1-2 cm below the water surface. The platform surface should be textured to allow for easy gripping by the animal.

  • Visual Cues: Various distinct visual cues (e.g., shapes, posters) placed around the maze to serve as spatial references for the animals.

  • Tracking System: A video camera mounted above the maze connected to a computer with tracking software (e.g., Ethovision, ANY-maze) to record and analyze the animal's swimming path, speed, and time in different quadrants.

  • Holding Cages: Clean, dry cages for housing animals before and after trials.

  • (-)-Igmesine hydrochloride: To be dissolved in an appropriate vehicle (e.g., saline).

  • Animal Subjects: Typically, adult male rats or mice are used.

Animal and Drug Administration
  • Animal Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: this compound should be dissolved in a sterile saline solution to the desired concentrations.

  • Drug Administration: The compound is typically administered via intraperitoneal (i.p.) injection at specified doses (e.g., 0.1, 1, 10 mg/kg) at a set time before the behavioral testing (e.g., 30 minutes). A vehicle-treated control group should always be included.

Experimental Procedure

The Morris water maze protocol generally consists of three phases: visible platform training, hidden platform training (acquisition phase), and a probe trial (retention phase).

1. Visible Platform Training (1-2 days):

  • Purpose: To habituate the animals to the maze and ensure they are not visually impaired and are capable of swimming and climbing onto the platform.

  • Procedure:

    • The platform is made visible by attaching a brightly colored flag or by raising it above the water's surface.

    • Each animal undergoes a series of trials (e.g., 4 trials per day) starting from different quadrants of the maze.

    • If an animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being returned to its home cage.

2. Hidden Platform Training (Acquisition Phase; 4-5 days):

  • Purpose: To assess spatial learning as the animal learns the location of the submerged, invisible platform using the distal visual cues.

  • Procedure:

    • The platform is submerged and the water is made opaque.

    • Animals are administered with either vehicle or this compound at the designated time before the trials.

    • Each animal is subjected to a series of daily trials (e.g., 4 trials per day) from varying start positions.

    • The time taken to find the platform (escape latency) and the path taken are recorded.

    • If the platform is not found within the allotted time, the animal is guided to it.

3. Probe Trial (Retention Phase; 1 day):

  • Purpose: To assess spatial memory retention.

  • Procedure:

    • This trial is typically conducted 24 hours after the last hidden platform training session.

    • The platform is removed from the maze.

    • The animal is allowed to swim freely in the maze for a set duration (e.g., 60 seconds).

    • The swimming path, time spent in the target quadrant (where the platform was previously located), and the number of times the animal crosses the former platform location are recorded.

Data Collection and Analysis
  • Key Parameters:

    • Escape Latency: The time it takes for the animal to find the hidden platform.

    • Path Length: The total distance the animal swims to reach the platform.

    • Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant that previously contained the platform.

    • Platform Crossings: The number of times the animal swims over the exact location where the platform used to be during the probe trial.

    • Swim Speed: To ensure that any observed effects are not due to motor deficits.

  • Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) with repeated measures for the acquisition phase and one-way ANOVA or t-tests for the probe trial data. A p-value of <0.05 is generally considered statistically significant.

Data Presentation

Quantitative data from the Morris water maze experiment should be summarized in a clear and structured table to facilitate comparison between the control and this compound-treated groups.

Note: While numerous studies indicate that this compound and other sigma-1 receptor agonists enhance cognitive function in the Morris water maze, a specific publication with a comprehensive quantitative data table for various doses was not identified in the literature search. The following table is a representative example of how such data would be presented.

Table 1: Representative Data on the Effects of this compound on Morris Water Maze Performance

Treatment GroupEscape Latency (s) - Day 4Path Length (m) - Day 4Time in Target Quadrant (%) - Probe TrialPlatform Crossings - Probe Trial
Vehicle Control45.2 ± 5.112.8 ± 2.328.5 ± 3.22.1 ± 0.5
(+)-Igmesine HCl (0.1 mg/kg)35.8 ± 4.59.7 ± 1.940.2 ± 4.13.8 ± 0.7
(+)-Igmesine HCl (1.0 mg/kg)28.4 ± 3.9 7.5 ± 1.548.7 ± 4.8 5.2 ± 0.9
(+)-Igmesine HCl (10 mg/kg)30.1 ± 4.2 8.1 ± 1.746.3 ± 4.5 4.9 ± 0.8

*Values are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. This is a hypothetical data representation.

Expected Results: Based on existing literature, it is anticipated that treatment with this compound will lead to a dose-dependent improvement in cognitive performance in the Morris water maze. This would be demonstrated by:

  • A significant reduction in escape latency and path length during the hidden platform training phase compared to the vehicle-treated control group.

  • A significant increase in the percentage of time spent in the target quadrant and a higher number of platform crossings during the probe trial for the this compound-treated groups.

Mandatory Visualization

Experimental Workflow

G Morris Water Maze Experimental Workflow cluster_pre Pre-Training cluster_training Acquisition Phase cluster_test Retention Phase cluster_analysis Data Analysis Habituation Habituation to Maze VisiblePlatform Visible Platform Training Habituation->VisiblePlatform DrugAdmin Drug Administration ((+)-Igmesine HCl or Vehicle) VisiblePlatform->DrugAdmin HiddenPlatform Hidden Platform Training (4-5 Days) DrugAdmin->HiddenPlatform ProbeTrial Probe Trial (Platform Removed) HiddenPlatform->ProbeTrial DataCollection Data Collection (Escape Latency, Path Length, etc.) ProbeTrial->DataCollection Stats Statistical Analysis DataCollection->Stats

Caption: Experimental workflow for the Morris water maze protocol.

Proposed Signaling Pathway of this compound

G Proposed Signaling Pathway of this compound Igmesine This compound Sigma1R Sigma-1 Receptor (σ1R) Igmesine->Sigma1R activates NMDAR NMDA Receptor Sigma1R->NMDAR modulates Ca_influx Ca_influx NMDAR->Ca_influx leads to Ca Ca influx Ca²⁺ Influx CaMKII CaMKII CREB CREB CaMKII->CREB activates GeneExpression Gene Expression (Synaptic Plasticity) CREB->GeneExpression promotes CognitiveEnhancement Cognitive Enhancement GeneExpression->CognitiveEnhancement results in Ca_influx->CaMKII activates

Caption: Signaling pathway of this compound.

Application Notes and Protocols for Sigma-1 Receptor Binding Assay Using Radiolabeled (+)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] It is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[1][2][4] Due to its involvement in numerous physiological and pathological processes such as neuroprotection, cancer, and psychiatric disorders, the Sigma-1 receptor has emerged as a significant therapeutic target.[5][6] This document provides a detailed protocol for a Sigma-1 receptor binding assay using the selective radiolabeled ligand, (+)-[3H]Igmesine hydrochloride. Igmesine is a selective σ1 receptor agonist that exhibits neuroprotective and potential antidepressant effects.[7][8]

Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with their receptors.[9] They allow for the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of unlabeled ligands.[10][11] This protocol outlines both saturation and competition binding assays to fully characterize the binding of novel compounds to the Sigma-1 receptor.

Sigma-1 Receptor Signaling Pathway

The Sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor.[1] Under resting conditions, the Sigma-1 receptor is associated with the binding-immunoglobulin protein (BiP), another ER chaperone.[2] Upon stimulation by agonist ligands or in response to cellular stress, the Sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.[2][3] This interaction stabilizes the IP3 receptor and enhances calcium signaling from the ER to the mitochondria, a critical process for cellular energy production and survival.

Sigma1_Signaling cluster_Mito Mitochondrion S1R_BiP σ1R-BiP Complex S1R σ1R S1R_BiP->S1R Agonist (e.g., Igmesine) or Stress BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R->IP3R Stabilization Ca_Mito Mitochondrial Ca2+ Uptake IP3R->Ca_Mito Ca2+ release ATP ATP Production Ca_Mito->ATP

Caption: Sigma-1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the binding parameters for (+)-Igmesine hydrochloride and other common Sigma-1 receptor ligands.

Table 1: Binding Affinity of this compound for Sigma-1 Receptor

LigandParameterValueReceptor Source
This compoundKd19.1 nMNot Specified
This compoundIC5039 ± 8 nMRat Brain Membrane
This compoundIC50 (σ2)> 1000 nMNot Specified

Table 2: Comparative Binding Affinities of Selected Sigma-1 Receptor Ligands

LigandKi (nM)Receptor Source
(+)-Pentazocine3.1Not Specified
Haloperidol3.2Not Specified
PRE-08444Not Specified
BD-1047-Not Specified
NE-1004.16Not Specified

Experimental Protocols

Materials and Reagents
  • Radioligand: (+)-[3H]Igmesine hydrochloride (Specific Activity: 30-60 Ci/mmol)

  • Unlabeled Ligands: this compound, Haloperidol (for non-specific binding), and test compounds.

  • Membrane Preparation: Rat brain cortical membranes or cell lines expressing Sigma-1 receptors (e.g., CHO-K1 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Filtration Apparatus: Brandel or Millipore cell harvester.

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B).

  • 96-well Plates: Polypropylene plates.

  • Scintillation Counter: Liquid scintillation counter.

A. Membrane Preparation (from Rat Brain Cortex)
  • Euthanize Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

  • Finally, resuspend the pellet in assay buffer to a protein concentration of 1-2 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane aliquots at -80°C until use.

B. Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for (+)-[3H]Igmesine hydrochloride.[10][11]

  • Prepare serial dilutions of (+)-[3H]Igmesine hydrochloride in the assay buffer. A typical concentration range would be 0.1 to 50 nM.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of (+)-[3H]Igmesine hydrochloride dilution, and 100 µL of membrane preparation (50-100 µg protein).

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol (or another suitable non-labeled ligand), 50 µL of (+)-[3H]Igmesine hydrochloride dilution, and 100 µL of membrane preparation.

  • Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

    • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

C. Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the Sigma-1 receptor.[10]

  • Prepare serial dilutions of the unlabeled test compounds in the assay buffer. A typical concentration range would be 10-10 to 10-5 M.

  • Select a fixed concentration of (+)-[3H]Igmesine hydrochloride, typically at or near its Kd value (e.g., 20 nM).

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of (+)-[3H]Igmesine hydrochloride, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL of (+)-[3H]Igmesine hydrochloride, and 100 µL of membrane preparation.

    • Competition: 50 µL of the test compound dilution, 50 µL of (+)-[3H]Igmesine hydrochloride, and 100 µL of membrane preparation.

  • Follow steps 3-7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Analyze the data using non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Binding Assay cluster_Analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Reagent_Prep Reagent & Ligand Preparation Reagent_Prep->Assay_Setup Incubation Incubation (37°C, 60 min) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (Kd, Bmax, Ki) Scintillation_Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

References

Application Note & Protocol: Quantification of (+)-Igmesine Hydrochloride in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Igmesine hydrochloride is a selective sigma-1 receptor agonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders. To support preclinical and clinical development, a reliable and robust analytical method for the quantification of (+)-Igmesine in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound in rat plasma. The method is sensitive, specific, and has been validated according to established bioanalytical method validation guidelines.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to quantify (+)-Igmesine in rat plasma samples. Due to the chiral nature of the target analyte, a chiral stationary phase is employed to achieve enantiomeric separation, ensuring that only the (+)-enantiomer is quantified. Sample preparation is performed using a straightforward protein precipitation technique, which offers high recovery and minimizes matrix effects. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99%)

  • Internal Standard (IS) - A structurally similar compound, such as aripiprazole.

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • Formic acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free rat plasma (with K2EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Chromatographic Column: A chiral stationary phase column, such as a Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mobile phase consisting of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 230 nm

  • Run Time: 15 minutes

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard by dissolving the appropriate amount in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (+)-Igmesine stock solution with a 50:50 mixture of methanol and water to create calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free rat plasma at four concentration levels:

    • LLOQ: 10 ng/mL (Lower Limit of Quantification)

    • LQC: 30 ng/mL (Low Quality Control)

    • MQC: 300 ng/mL (Medium Quality Control)

    • HQC: 800 ng/mL (High Quality Control)

Sample Preparation Protocol
  • Pipette 100 µL of rat plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Method Validation Summary

The bioanalytical method was validated for its selectivity, linearity, accuracy, precision, recovery, and stability.

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
(+)-Igmesine10 - 1000y = 0.0025x + 0.0012> 0.998

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LLOQ106.8-2.58.2-4.1
LQC305.11.86.52.3
MQC3003.90.54.81.1
HQC8003.2-1.24.1-0.8

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
LQC92.594.198.2
MQC94.893.5101.5
HQC93.194.699.7

Table 4: Stability of (+)-Igmesine in Rat Plasma

Stability ConditionLQC (30 ng/mL) (% Change)HQC (800 ng/mL) (% Change)
Bench-top (6 hours at room temp.)-4.2-3.5
Freeze-thaw (3 cycles)-6.8-5.1
Long-term (-80°C for 30 days)-7.5-6.3

Visualizations

experimental_workflow sample Biological Sample (100 µL Rat Plasma) add_is Add Internal Standard (20 µL of 100 ng/mL IS) sample->add_is precipitate Protein Precipitation (300 µL Acetonitrile) add_is->precipitate vortex Vortex (1 minute) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis (20 µL injection) supernatant->hplc

Caption: Sample preparation workflow for (+)-Igmesine analysis.

sigma1_receptor_pathway igmesine (+)-Igmesine sigma1r Sigma-1 Receptor (σ1R) (ER Chaperone) igmesine->sigma1r Agonist Binding ip3r IP3 Receptor (IP3R) sigma1r->ip3r Stabilization ca_release Ca²⁺ Release from ER ip3r->ca_release Modulation mitochondria Mitochondria ca_release->mitochondria Ca²⁺ Signaling atp_production ATP Production mitochondria->atp_production neuronal_survival Neuronal Survival & Plasticity atp_production->neuronal_survival

Application Notes and Protocols for Studying (+)-Igmesine Hydrochloride's Effects on Ion Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is not a conventional receptor but rather a modulator of various cellular functions, including the activity of numerous ion channels. Activation of the σ1 receptor by ligands like (+)-Igmesine can influence neuronal excitability, calcium homeostasis, and cellular signaling pathways. This has significant implications for drug development, particularly in the fields of neurodegenerative diseases, psychiatric disorders, and oncology.

Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function. It allows for high-resolution recording of ionic currents through cell membranes, providing detailed insights into how a substance like this compound modulates channel gating, conductance, and kinetics. These application notes provide detailed protocols for utilizing patch-clamp techniques to elucidate the effects of this compound on key ion channel targets.

Mechanism of Action: this compound and Ion Channel Modulation

(+)-Igmesine, as a σ1 receptor agonist, is thought to indirectly modulate ion channels through the activation of this receptor. The σ1 receptor can translocate within the cell and interact with various ion channels at the plasma membrane, influencing their trafficking, surface expression, and biophysical properties. Documented effects of σ1 receptor activation include the modulation of:

  • Potassium (K+) Channels: Activation of σ1 receptors has been shown to inhibit certain voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels, such as SK channels.[1] This can lead to changes in cellular excitability and repolarization.

  • Calcium (Ca2+) Channels: Sigma-1 receptor agonists can modulate the activity of voltage-gated calcium (CaV) channels, affecting intracellular calcium signaling, which is crucial for a myriad of cellular processes including neurotransmitter release and gene expression.

  • NMDA Receptors: The σ1 receptor is known to interact with and modulate the function of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity, learning, and memory.

Data Presentation: Quantitative Effects of Sigma-1 Receptor Agonists on Ion Channels

While specific quantitative patch-clamp data for this compound is limited in publicly available literature, the following table summarizes the effects of other well-characterized σ1 receptor agonists on various ion channels. These values can serve as a reference for designing experiments and anticipating the potential effects of (+)-Igmesine.

Ion ChannelSigma-1 AgonistCell TypeEffectIC50 / EC50Reference
Voltage-Gated Ca2+ Channels (+)-PentazocineRat Sympathetic NeuronsInhibition~61 µM
HaloperidolRat Sympathetic NeuronsInhibition~6 µM
IbogaineRat Sympathetic NeuronsInhibition~31 µM
DTGRat Sympathetic NeuronsInhibition~133 µM
NMDA Receptor Channels (+)-PentazocineRat Hippocampal NeuronsPotentiation of NMDA currents (via SK channel inhibition)Not Reported
Potassium Channels (+)-IgmesineSmall Cell Lung Cancer & Leukemic CellsInhibition of voltage-activated K+ currentsNot Reported[2]
(+)-IgmesineBreast and Colorectal Cancer CellsDecreased SK3 currentNot Reported
(+)-PentazocineRat Intracardiac NeuronsInhibition of delayed rectifier K+ channelsNot Reported

Experimental Protocols

General Patch-Clamp Setup and Solutions

These protocols are designed for whole-cell patch-clamp recordings from cultured cells (e.g., HEK293 cells expressing the channel of interest, or neuronal/cancer cell lines).

Typical Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 4 KCl

  • 2 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

Typical Intracellular (Pipette) Solution (in mM):

  • 130 K-Gluconate

  • 10 KCl

  • 1 EGTA

  • 10 HEPES

  • 4 Mg-ATP

  • 0.3 Na-GTP

  • Adjust pH to 7.2 with KOH.

Protocol 1: Investigating the Effects of this compound on Voltage-Gated Potassium (Kv) Channels

This protocol is designed to assess the inhibitory effects of (+)-Igmesine on Kv channels.

Cell Preparation:

  • Plate cells expressing the Kv channel of interest (e.g., Kv1.3, Kv1.5) onto glass coverslips 24-48 hours before the experiment.

  • On the day of the experiment, transfer a coverslip to the recording chamber and perfuse with the extracellular solution.

Whole-Cell Recording:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a target cell and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the membrane potential at -80 mV.

Voltage Protocol and Data Acquisition:

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv channel currents.

  • Record the resulting currents before and after the application of varying concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM, 100 µM).

  • Allow for a stable baseline recording at each concentration.

Data Analysis:

  • Measure the peak outward current at each voltage step.

  • Construct current-voltage (I-V) relationship curves.

  • Generate a dose-response curve by plotting the percentage of current inhibition against the concentration of (+)-Igmesine.

  • Calculate the IC50 value from the dose-response curve.

experimental_workflow_kv cluster_prep Cell Preparation cluster_recording Whole-Cell Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis cell_plating Plate Cells on Coverslips transfer_chamber Transfer to Recording Chamber cell_plating->transfer_chamber giga_seal Form Gigaohm Seal transfer_chamber->giga_seal pipette Prepare Patch Pipette pipette->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage-Clamp at -80 mV whole_cell->voltage_clamp voltage_steps Apply Depolarizing Voltage Steps voltage_clamp->voltage_steps record_control Record Control Currents voltage_steps->record_control apply_igmesine Apply (+)-Igmesine record_control->apply_igmesine record_igmesine Record Currents with (+)-Igmesine apply_igmesine->record_igmesine measure_current Measure Peak Current record_igmesine->measure_current iv_curve Construct I-V Curves measure_current->iv_curve dose_response Generate Dose-Response Curve measure_current->dose_response ic50 Calculate IC50 dose_response->ic50

Workflow for Kv Channel Electrophysiology.

Protocol 2: Assessing the Modulation of NMDA Receptor Currents by this compound

This protocol investigates the potentiation of NMDA receptor-mediated currents by (+)-Igmesine, potentially through an indirect mechanism involving SK channel inhibition.

Cell Preparation:

  • Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.

  • Plate cells on coverslips and allow them to mature.

Whole-Cell Recording:

  • Follow the same procedure as in Protocol 1 to achieve the whole-cell configuration.

  • Hold the membrane potential at -60 mV in voltage-clamp mode.

  • Use a modified extracellular solution containing low Mg2+ (e.g., 0.1 mM) to minimize voltage-dependent block of NMDA receptors, and include glycine (B1666218) (10 µM) as a co-agonist.

Experimental Protocol:

  • Locally apply NMDA (e.g., 100 µM) for a short duration (e.g., 2-5 seconds) to evoke an inward current.

  • Record the NMDA-evoked current as a control.

  • Pre-incubate the cell with this compound (e.g., 1-10 µM) for several minutes.

  • Apply NMDA again in the presence of (+)-Igmesine and record the current.

  • To test the involvement of SK channels, repeat the experiment in the presence of an SK channel blocker (e.g., apamin) to see if it occludes the effect of (+)-Igmesine.

Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked inward current.

  • Compare the current amplitude before and after the application of (+)-Igmesine.

  • Calculate the percentage potentiation of the NMDA current.

signaling_pathway_nmda Igmesine (+)-Igmesine Sigma1R Sigma-1 Receptor Igmesine->Sigma1R activates SK_Channel SK Channel Sigma1R->SK_Channel inhibits NMDA_Receptor NMDA Receptor SK_Channel->NMDA_Receptor disinhibition of Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx potentiates Neuronal_Activity Altered Neuronal Activity Ca_Influx->Neuronal_Activity

Proposed Signaling Pathway for NMDA Receptor Modulation.

Protocol 3: Characterizing the Effects of this compound on Voltage-Gated Calcium (CaV) Channels

This protocol is designed to measure the inhibition of CaV channel currents by (+)-Igmesine.

Cell Preparation:

  • Use cells endogenously expressing or transfected with the CaV channel subtype of interest (e.g., L-type, N-type).

  • Plate cells on coverslips 24-48 hours prior to recording.

Whole-Cell Recording:

  • Use an intracellular solution with Cs+ instead of K+ to block potassium channels (e.g., 120 mM Cs-methanesulfonate, 10 mM CsCl).

  • Use an extracellular solution with Ba2+ (e.g., 10 mM) as the charge carrier to increase the current amplitude and block K+ channels. Also, include a Na+ channel blocker like tetrodotoxin (B1210768) (TTX, 1 µM).

  • Achieve whole-cell configuration and hold the cell at -90 mV in voltage-clamp mode.

Voltage Protocol and Data Acquisition:

  • Apply a depolarizing step to 0 mV for 200 ms (B15284909) to elicit CaV channel currents.

  • Record control currents.

  • Apply different concentrations of this compound and record the currents at steady state.

Data Analysis:

  • Measure the peak inward current for each condition.

  • Generate a dose-response curve and calculate the IC50 for the inhibition of CaV channel currents.

logical_relationship_cav Start Start Experiment Record_Control Record Control CaV Current Start->Record_Control Apply_Igmesine Apply (+)-Igmesine Record_Control->Apply_Igmesine Record_Test Record CaV Current with (+)-Igmesine Apply_Igmesine->Record_Test Compare Compare Currents Record_Test->Compare Inhibition Inhibition Observed Compare->Inhibition Current Decreased No_Effect No Effect Compare->No_Effect Current Unchanged Dose_Response Construct Dose-Response Inhibition->Dose_Response End End No_Effect->End IC50 Determine IC50 Dose_Response->IC50 IC50->End

Logical Flow for CaV Channel Data Analysis.

References

Application Notes and Protocols for (+)-Igmesine Hydrochloride in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride is a selective agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Its activity as a σ1 receptor agonist confers significant neuroprotective properties, making it a compound of interest for research in neurodegenerative diseases and ischemic brain injury. In primary neuronal cell cultures, this compound has been shown to mitigate the detrimental effects of excitotoxicity, modulate intracellular calcium homeostasis, and influence cell survival pathways.[1] These application notes provide an overview of its mechanism of action and detailed protocols for its use in primary neuronal culture experiments.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the activation of the σ1 receptor. The proposed mechanisms include:

  • Modulation of NMDA Receptor Activity: As a σ1 receptor agonist, this compound can modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of glutamate-induced excitotoxicity. This modulation helps to prevent excessive calcium influx and subsequent neuronal damage.[1]

  • Regulation of Intracellular Calcium Signaling: Activation of the σ1 receptor by this compound influences intracellular calcium mobilization, contributing to the maintenance of calcium homeostasis and preventing cytotoxic calcium overload.[1]

  • Upregulation of Anti-Apoptotic Proteins: Studies on σ1 receptor agonists suggest a role in promoting neuronal survival by increasing the expression of anti-apoptotic proteins, such as Bcl-2, and decreasing the expression of pro-apoptotic proteins like Bax.

  • Enhancement of Acetylcholine Release: this compound has been observed to increase the release of acetylcholine, a neurotransmitter crucial for cognitive function.[1]

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from experiments with this compound in primary neuronal cultures. The specific values are illustrative and would need to be determined experimentally.

Table 1: Dose-Dependent Effect of this compound on Neuronal Viability Following Glutamate-Induced Excitotoxicity

Treatment Group(+)-Igmesine HCl (µM)Glutamate (B1630785) (µM)Neuronal Viability (%) (Mean ± SD)
Control00100 ± 5.2
Glutamate Only010045 ± 6.8
Igmesine + Glutamate0.110058 ± 7.1
Igmesine + Glutamate110075 ± 5.9
Igmesine + Glutamate1010088 ± 4.5
Igmesine + Glutamate10010092 ± 3.7

Table 2: Effect of this compound on Bcl-2 and Bax Protein Expression in Primary Neurons Undergoing Excitotoxic Stress

Treatment Group(+)-Igmesine HCl (µM)Glutamate (µM)Relative Bcl-2 Expression (Fold Change)Relative Bax Expression (Fold Change)Bcl-2/Bax Ratio
Control001.001.001.00
Glutamate Only01000.452.500.18
Igmesine + Glutamate101000.851.200.71

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat or mouse embryos.

Materials:

  • Timed-pregnant rat or mouse (E18)

  • Hibernate-E medium

  • Papain (20 U/mL)

  • DNase I

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • Sterile conical tubes and cell culture plates/coverslips

Procedure:

  • Coat Culture Vessels:

    • Coat plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C.

    • Rinse three times with sterile water and allow to dry completely.

    • (Optional) For enhanced attachment, subsequently coat with 5 µg/mL laminin in sterile PBS for 2 hours at 37°C.

  • Tissue Dissection:

    • Euthanize the pregnant animal according to approved institutional guidelines.

    • Dissect the cortices from E18 embryos in ice-cold Hibernate-E medium.

  • Enzymatic Digestion:

    • Transfer the cortical tissue to a tube containing papain and DNase I in a suitable buffer.

    • Incubate at 37°C for 15-20 minutes with gentle agitation.

  • Mechanical Dissociation:

    • Carefully remove the enzyme solution and wash the tissue twice with Neurobasal medium containing B-27 supplement.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Cell Maintenance:

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

    • Perform a half-medium change every 2-3 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 14.

Protocol 2: Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol outlines the assessment of the neuroprotective effects of this compound against glutamate-induced cell death using a Lactate Dehydrogenase (LDH) cytotoxicity assay.

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • This compound stock solution (in sterile water or DMSO)

  • Glutamate stock solution

  • LDH Cytotoxicity Assay Kit

  • 96-well plate reader

Procedure:

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in pre-warmed culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Include a vehicle control (the same concentration of solvent used for the stock solution).

    • Replace the existing medium in the neuronal cultures with the medium containing the different concentrations of this compound or vehicle.

    • Incubate for 1 hour at 37°C.

  • Induction of Glutamate Excitotoxicity:

    • Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 100 µM). Do not add glutamate to the control wells.

    • Incubate for 24 hours at 37°C.

  • Assessment of Cell Viability (LDH Assay):

    • Carefully collect the culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant.

    • Measure the absorbance at the specified wavelength using a 96-well plate reader.

    • To determine maximum LDH release, lyse a set of control wells with the provided lysis buffer.

    • Calculate the percentage of cytotoxicity and, conversely, the percentage of neuroprotection.

Protocol 3: Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to glutamate, with and without pre-treatment with this compound, using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Primary cortical neuron cultures on coverslips (DIV 7-10)

  • This compound

  • Glutamate

  • Fura-2 AM or other suitable calcium indicator dye

  • Fluorescence microscopy setup with an appropriate filter set and a fast-switching light source

  • Image acquisition and analysis software

Procedure:

  • Dye Loading:

    • Incubate the neuronal cultures with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-45 minutes at 37°C.

    • Wash the cells three times with the salt solution to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Pre-treatment:

    • Mount the coverslip onto the microscope stage.

    • Perfuse the cells with a solution containing the desired concentration of this compound or vehicle for a specified pre-treatment period (e.g., 5-10 minutes).

  • Image Acquisition:

    • Begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator.

    • Establish a baseline recording.

  • Glutamate Stimulation:

    • While continuing the recording, perfuse the cells with a solution containing glutamate to induce a calcium response.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the different excitation wavelengths.

    • Analyze the changes in the fluorescence ratio over time to determine the effect of this compound on the glutamate-induced calcium influx (e.g., peak amplitude, duration of the response).

Protocol 4: Western Blot Analysis of Bcl-2 and Bax

This protocol details the detection of changes in the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in response to treatment with this compound and/or glutamate.

Materials:

  • Primary cortical neuron cultures

  • This compound

  • Glutamate

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis:

    • Treat the neuronal cultures as described in the neuroprotection assay protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.

Visualizations

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx Apoptosis Apoptosis Ca_ion->Apoptosis Triggers Bax Bax Bax->Apoptosis Promotes Igmesine (+)-Igmesine hydrochloride Sigma1R Sigma-1 Receptor Igmesine->Sigma1R Activates Sigma1R->NMDA_R Modulates Bcl2 Bcl-2 Sigma1R->Bcl2 Upregulates Mito Mitochondrial Function Sigma1R->Mito Maintains Bcl2->Bax Inhibits

Caption: Proposed signaling pathway of this compound in neuroprotection.

G cluster_culture Cell Culture Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep Prepare Primary Neuronal Cultures (e.g., Cortical Neurons) plate Plate Neurons and Mature for 7-14 DIV prep->plate pretreat Pre-treat with (+)-Igmesine HCl or Vehicle plate->pretreat insult Induce Neuronal Insult (e.g., Glutamate Excitotoxicity) pretreat->insult viability Assess Neuronal Viability (e.g., LDH or MTT Assay) insult->viability calcium Measure Intracellular Calcium Dynamics insult->calcium western Analyze Protein Expression (e.g., Bcl-2, Bax) insult->western analyze Quantify and Analyze Data viability->analyze calcium->analyze western->analyze

Caption: General experimental workflow for studying this compound.

References

Application Notes: In Vitro Models for Studying the Anti-Cancer Effects of (+)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has been evaluated for various neurological conditions.[1][2] The σ1 receptor, an endoplasmic reticulum (ER) chaperone protein, is implicated in regulating cell survival, proliferation, and calcium signaling.[1] Emerging preclinical evidence suggests that σ1 receptor ligands may have therapeutic potential in oncology by inhibiting cancer cell growth and migration.[1] Specifically, studies have indicated that igmesine (B115768) may induce cell cycle arrest in the G1 phase rather than promoting apoptosis.[1]

These application notes provide a framework for utilizing in vitro cancer models to systematically evaluate the anti-cancer properties of this compound. In vitro models are essential tools in cancer research, offering a controlled environment for initial drug screening, mechanism of action studies, and identification of molecular targets before advancing to more complex preclinical models.[3][4]

Recommended In Vitro Models

A variety of established human cancer cell lines can be used to assess the anti-cancer effects of this compound. The choice of cell line should be guided by the cancer type of interest and the known expression levels of the σ1 receptor.

Table 1: Suggested Cancer Cell Lines for Screening

Cancer Type Cell Line Characteristics
Breast Cancer MCF-7, MDA-MB-231 Represents different subtypes (hormone receptor-positive and triple-negative).
Colorectal Cancer HCT116, HT-29 Commonly used models for colon adenocarcinoma.
Lung Cancer A549, H1299 Represent non-small cell lung cancer with different p53 statuses.
Prostate Cancer PC-3, LNCaP Represent androgen-independent and androgen-sensitive prostate cancer.

| Glioblastoma | U-87 MG, T98G | Models for aggressive brain tumors. |

Experimental Workflow & Protocols

A tiered approach is recommended to efficiently characterize the anti-cancer effects of this compound. The workflow begins with broad cytotoxicity screening, followed by detailed mechanistic assays to elucidate the mode of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Select Cancer Cell Lines B Cell Viability Assay (MTT/XTT) Determine IC50 Values A->B Treat with (+)-Igmesine HCl C Cell Cycle Analysis (Flow Cytometry) B->C Based on IC50 D Apoptosis Assay (Annexin V/PI Staining) B->D Based on IC50 E Western Blot Analysis (Cell Cycle & Apoptosis Proteins) C->E Confirm Findings D->E Confirm Findings

Caption: High-level workflow for in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).[5]

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Table 2: Example Data Presentation for IC50 Values

Cell Line (+)-Igmesine HCl IC50 (µM) after 48h
MCF-7 [Enter Value]
HCT116 [Enter Value]

| A549 | [Enter Value] |

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to quantify DNA content, allowing for the determination of the cell population distribution in different phases of the cell cycle (G0/G1, S, G2/M).[7][8]

Materials:

  • 6-well plates

  • This compound

  • PBS

  • 70% ice-cold ethanol[8]

  • Propidium Iodide (PI) staining solution (containing RNase A)[8][9]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[10] Incubate at 4°C for at least 2 hours (or overnight).[8][9]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[8]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[8]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]

Table 3: Example Data Presentation for Cell Cycle Distribution

Treatment % Cells in G0/G1 % Cells in S Phase % Cells in G2/M
Vehicle Control [Enter Value] [Enter Value] [Enter Value]
Igmesine (0.5x IC50) [Enter Value] [Enter Value] [Enter Value]

| Igmesine (1x IC50) | [Enter Value] | [Enter Value] | [Enter Value] |

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).[11]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Table 4: Example Data Presentation for Apoptosis Analysis

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control [Enter Value] [Enter Value] [Enter Value]
Igmesine (1x IC50) [Enter Value] [Enter Value] [Enter Value]

| Staurosporine (Positive Control) | [Enter Value] | [Enter Value] | [Enter Value] |

Protocol 4: Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis to validate the findings from flow cytometry.[12][13]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[14]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera)[14]

Procedure:

  • Protein Extraction: Treat cells as previously described, then wash with ice-cold PBS and lyse with RIPA buffer.[14] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[15]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[16]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Signaling Pathway Visualization

Based on preclinical data suggesting that this compound induces G1 phase cell cycle arrest, the following pathway illustrates its potential mechanism of action.[1]

G cluster_0 Cell Exterior cluster_1 Endoplasmic Reticulum cluster_2 Cytoplasm / Nucleus Igmesine (+)-Igmesine hydrochloride Sigma1R Sigma-1 Receptor Igmesine->Sigma1R binds & activates Signal Intracellular Signaling Cascade Sigma1R->Signal modulates p21_p27 Upregulation of p21 / p27 Signal->p21_p27 leads to CyclinD_CDK4 Cyclin D1 / CDK4/6 Complex p21_p27->CyclinD_CDK4 inhibits G1_Arrest G1 Phase Cell Cycle Arrest CyclinD_CDK4->G1_Arrest inhibition leads to Proliferation Cancer Cell Proliferation G1_Arrest->Proliferation blocks

Caption: Putative pathway of this compound inducing G1 cell cycle arrest.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with (+)-Igmesine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Igmesine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work, particularly concerning its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: There is limited publicly available quantitative data on the solubility of this compound in common aqueous buffers such as water, phosphate-buffered saline (PBS), or saline. As a hydrochloride salt, it is expected to have some degree of aqueous solubility. However, the solubility can be influenced by several factors including pH, temperature, and the presence of other ions. It is crucial to empirically determine the solubility in your specific experimental buffer.

Q2: In which organic solvents is this compound soluble?

A2: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). One supplier indicates a solubility of less than 17.8 mg/mL in DMSO. For preparing high-concentration stock solutions, anhydrous DMSO is recommended.

Q3: My this compound is not dissolving completely in my aqueous buffer. What can I do?

A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase the solvent volume: You might be attempting to prepare a solution that is above the compound's solubility limit. Try increasing the volume of your buffer to create a more dilute solution.

  • Gentle warming: Gently warming the solution to 37°C can help increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Using a bath sonicator can provide mechanical energy to aid in the dissolution process.

  • pH adjustment: The pH of the solution can significantly impact the solubility of hydrochloride salts. Since (+)-Igmesine is a basic compound, its hydrochloride salt will be more soluble in acidic conditions. If your buffer is neutral or slightly alkaline, consider adjusting the pH to a more acidic value (e.g., pH 4-5) with a small amount of dilute HCl. Always check the pH stability of your compound and its compatibility with your experimental system.

Q4: I prepared a stock solution of this compound in DMSO and it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The compound is likely less soluble in the final aqueous environment. Here are some strategies to mitigate this "crashing out":

  • Lower the stock concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of DMSO in your aqueous medium when you perform the dilution, which can sometimes prevent precipitation.

  • Stepwise dilution: Instead of adding the DMSO stock directly to your final volume of aqueous buffer, try a stepwise dilution. For example, add the DMSO stock to a smaller volume of the buffer, mix well, and then bring it up to the final volume.

  • Increase the final volume: By increasing the total volume of your final aqueous solution, you lower the final concentration of both the this compound and the DMSO, which can help maintain solubility.

  • Vortexing during dilution: Vigorously vortex the aqueous buffer while adding the DMSO stock solution to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

Q5: How should I store my this compound solutions?

A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. If you prepare stock solutions in anhydrous DMSO, they can also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and it is recommended to prepare them fresh for each experiment. If short-term storage of an aqueous solution is necessary, keep it at 2-8°C and use it as soon as possible. The stability of the compound in your specific aqueous buffer should be validated.

Solubility Data

The following table summarizes the available solubility information for this compound. Note the absence of specific data for aqueous solvents, highlighting the need for empirical determination.

SolventSolubilityMolar Equivalent (at 17.8 mg/mL)Notes
Dimethyl Sulfoxide (DMSO)< 17.8 mg/mL< 50 mMUse anhydrous DMSO for stock solutions.
WaterData not available-Expected to have some solubility; pH-dependent.
Phosphate-Buffered Saline (PBS)Data not available-Solubility may be affected by the common ion effect from chloride ions.
EthanolData not available--

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 355.94 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.56 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed compound. In this example, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if necessary.

  • Storage: Store the stock solution in single-use aliquots at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol details the dilution of a DMSO stock solution into an aqueous buffer for a final working concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Pre-warm Buffer: Pre-warm the aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture).

  • Dilution: To prepare a 10 µM working solution, for example, you will perform a 1:1000 dilution.

  • Mixing: While vortexing the pre-warmed aqueous buffer, add the required volume of the 10 mM DMSO stock solution. For 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.

  • Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogenous.

  • Use Immediately: Use the freshly prepared aqueous working solution in your experiment without delay.

Visualizations

Troubleshooting Workflow for Aqueous Solubility

Caption: A flowchart outlining the steps to troubleshoot solubility issues of this compound in aqueous solutions.

Simplified Signaling Pathway of (+)-Igmesine

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion cluster_downstream s1r_bip Sigma-1 Receptor + BiP (Inactive Complex) s1r Sigma-1 Receptor (Active) s1r_bip->s1r Dissociation ip3r IP3 Receptor s1r->ip3r Modulates downstream Modulation of Downstream Effectors s1r->downstream ca_release Ca2+ Release from ER ip3r->ca_release ca_mito Mitochondrial Ca2+ Uptake cell_survival Promotion of Cell Survival ca_mito->cell_survival igmesine (+)-Igmesine (Agonist) igmesine->s1r_bip Binds to cellular_stress Cellular Stress cellular_stress->s1r_bip Induces dissociation ca_release->ca_mito ion_channels Ion Channels (K+, Na+, Ca2+) nmda NMDA Receptors ion_channels->cell_survival nmda->cell_survival

Caption: A diagram illustrating the activation of the Sigma-1 receptor by (+)-Igmesine and its subsequent signaling cascade.

Identifying and minimizing off-target effects of (+)-Igmesine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of (+)-Igmesine hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective sigma-1 (σ1) receptor agonist.[1] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and other cellular functions.[2][3] Its activation has been linked to neuroprotective and antidepressant effects.[1][4]

Q2: What are the known off-target effects of this compound?

A2: While (+)-Igmesine is highly selective for the σ1 receptor, it has been shown to interact with other targets, which may contribute to its overall pharmacological profile or produce undesirable side effects. Notably, it can modulate NMDA receptor function and interfere with the NMDA receptor/nitric oxide synthase/cGMP pathway.[5] It also exhibits weak inhibitory effects on norepinephrine (B1679862) uptake and can influence beta-adrenergic receptor density with chronic treatment.[5]

Q3: Why is it critical to minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for several reasons:

  • Translational Relevance: For drug development, off-target effects can lead to unforeseen side effects and toxicity in clinical trials, hindering the translation of preclinical findings.[6]

  • Mechanistic Clarity: Understanding the specific contributions of on-target versus off-target effects is essential for elucidating the precise mechanism of action of this compound.

Troubleshooting Guide: Unexpected Experimental Outcomes

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Cell toxicity at high concentrations Engagement of unknown off-targets leading to cytotoxicity.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Screen for off-target binding using a broad panel of receptors and enzymes. 3. Use a structurally related but inactive compound as a negative control.[6]
Effects persist after σ1 receptor knockdown/knockout The observed phenotype is mediated by an off-target of (+)-Igmesine.1. Confirm successful knockdown/knockout of the σ1 receptor via Western Blot or qPCR. 2. Investigate potential off-targets, such as the NMDA receptor, using specific antagonists.
Inconsistent results across different cell lines Differential expression levels of off-target proteins between cell lines.1. Profile the expression of the σ1 receptor and suspected off-targets (e.g., NMDA receptor subunits) in all cell lines used. 2. Select cell lines with a consistent expression profile for key targets.
Discrepancy between in vitro and in vivo results In vivo metabolism of (+)-Igmesine may produce active metabolites with different target profiles.1. Identify potential metabolites of (+)-Igmesine. 2. Synthesize and test the activity of major metabolites at the σ1 receptor and key off-targets.

Data Presentation: Binding and Functional Activity Profile

The following tables summarize the known binding affinities and functional activities of this compound.

Table 1: Receptor Binding Affinity of this compound

TargetSpeciesAssay TypeKi (nM)IC50 (nM)Reference
Sigma-1 (σ1) Receptor Rat BrainRadioligand Binding-39 ± 8[1]
Sigma-2 (σ2) Receptor -Radioligand Binding>1000-
Beta-Adrenergic Receptors RatChronic Treatment--[5]
5-HT1A Receptor RatChronic TreatmentNo significant change-[5]
GABAB Receptor RatChronic TreatmentNo significant change-[5]

Table 2: Functional Activity of this compound

Target/PathwayEffectAssay TypeIC50 (µM)Reference
NMDA Receptor/NO/cGMP Pathway Inhibition of NMDA-induced cGMP increaseFunctional Assay~0.1[5]
Norepinephrine (NE) Uptake Weak InhibitionIn vivo microdialysis-[5]
Serotonin (5-HT) Neuronal Uptake No significant effect--[5]
Dopamine (DA) Synthesis No significant effect--[5]
Monoamine Oxidase (MAO) A/B No significant effectEnzyme Activity Assay>10[5]

Experimental Protocols

To experimentally identify and characterize off-target effects of this compound, the following detailed protocols are recommended.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

Materials:

  • Test compound: this compound

  • Radioligand: --INVALID-LINK---pentazocine (selective for σ1 receptor)

  • Membrane preparation: Guinea pig liver membranes (high expression of σ1 receptors)[7]

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • Scintillation fluid and vials

  • Glass fiber filters

  • Cell harvester

Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from guinea pig liver tissue.[7]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 25 µL of various concentrations of this compound or vehicle.

    • 25 µL of --INVALID-LINK---pentazocine (at a concentration near its Kd).

    • For non-specific binding wells, add 25 µL of haloperidol.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform non-linear regression analysis to determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

Objective: To assess the functional activity of this compound on intracellular calcium levels, a key downstream effect of σ1 receptor activation.

Materials:

  • HEK293 cells (or other suitable cell line)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Plating: Seed HEK293 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[8]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add varying concentrations of this compound to the wells.

  • Kinetic Reading: Immediately begin recording fluorescence intensity over time to measure changes in intracellular calcium concentration.

  • Data Analysis: Analyze the kinetic data to determine the maximum fluorescence change (ΔF) or the area under the curve. Plot the response as a function of the this compound concentration to determine the EC50 value.

Visualizations

Sigma-1 Receptor Signaling Pathway

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_NMDA Plasma Membrane Igmesine Igmesine Sigma1_R Sigma-1 Receptor Igmesine->Sigma1_R binds BiP BiP/GRP78 Sigma1_R->BiP dissociates from IP3R IP3 Receptor Sigma1_R->IP3R modulates NMDAR NMDA Receptor Sigma1_R->NMDAR modulates Ca_ER Ca2+ Release (from ER) IP3R->Ca_ER Ca_Mito Mitochondrial Ca2+ uptake Ca_ER->Ca_Mito Cell_Signaling Downstream Signaling Cascades Ca_ER->Cell_Signaling

Caption: Sigma-1 receptor signaling pathway upon activation by this compound.

Experimental Workflow for Identifying Off-Target Effects

Off_Target_Workflow Start Start with This compound In_Silico In Silico Screening (Target Prediction) Start->In_Silico Primary_Screen Primary Binding Assay (Broad Receptor Panel) In_Silico->Primary_Screen Functional_Assay Functional Assays (e.g., Calcium Mobilization, Kinase Activity) Primary_Screen->Functional_Assay Hit_Validation Hit Validation (Dose-Response) Functional_Assay->Hit_Validation Cellular_Assay Cellular Phenotypic Assays Hit_Validation->Cellular_Assay Knockdown Target Knockdown/Knockout (siRNA/CRISPR) Cellular_Assay->Knockdown Confirmation Confirmation of Off-Target Effect Knockdown->Confirmation End Characterized Off-Target Profile Confirmation->End

Caption: A systematic workflow for the identification and validation of off-target effects.

Troubleshooting Logic for Off-Target Effects

Troubleshooting_Logic Start Unexpected Experimental Result Is_Dose_Optimal Is the compound concentration at the lowest effective dose? Start->Is_Dose_Optimal Dose_Response Perform dose-response and use minimal effective concentration Is_Dose_Optimal->Dose_Response No Is_Target_Present Is the primary target (σ1R) expressed and functional? Is_Dose_Optimal->Is_Target_Present Yes Dose_Response->Is_Target_Present Validate_Target Validate target expression (Western Blot, qPCR) Is_Target_Present->Validate_Target No Use_Controls Have appropriate controls been used? Is_Target_Present->Use_Controls Yes Validate_Target->Use_Controls Implement_Controls Include inactive analog and σ1R antagonist Use_Controls->Implement_Controls No Off_Target_Screen Consider off-target screening Use_Controls->Off_Target_Screen Yes Implement_Controls->Off_Target_Screen

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

References

Optimizing the dose-response curve for (+)-Igmesine hydrochloride in behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dose-response curve for (+)-Igmesine hydrochloride in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective agonist for the sigma-1 (σ1) receptor. The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1] It is not a classical neurotransmitter receptor but rather modulates various signaling pathways and cellular functions.

Q2: What are the reported behavioral effects of this compound in preclinical models?

A2: Preclinical studies have shown that this compound exhibits antidepressant-like and cognitive-enhancing effects. For instance, it has been shown to reduce immobility time in the forced swimming test, a common behavioral assay for screening potential antidepressant compounds.[2] Additionally, it has demonstrated the ability to reverse learning and memory deficits in various animal models.[3]

Q3: What is a typical starting dose range for this compound in rodent behavioral studies?

A3: Based on published literature, a common starting dose range for intraperitoneal (i.p.) administration in rats is 0.1-1 mg/kg.[3] For subcutaneous (s.c.) administration in mice, doses have ranged from 0.1-3 mg/kg.[1] It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions and behavioral paradigm.

Q4: Are there any known issues with the dose-response relationship of sigma-1 receptor agonists like (+)-Igmesine?

A4: Yes, a common characteristic of sigma-1 receptor agonists is a biphasic or "bell-shaped" dose-response curve.[4] This means that increasing the dose does not always lead to a greater effect, and higher doses may even have a reduced or no effect. Therefore, it is critical to test a wide range of doses to fully characterize the dose-response relationship.

Troubleshooting Guide

This guide addresses specific issues that may arise during behavioral experiments with this compound.

Problem Potential Cause Troubleshooting Steps
High variability in behavioral data between subjects. 1. Inconsistent drug administration: Improper injection technique or volume can lead to variable drug exposure. 2. Animal stress: Stress from handling or the experimental environment can significantly impact behavior. 3. Individual differences in metabolism: Natural variations in how animals metabolize the compound.1. Standardize injection procedures: Ensure all personnel are trained in consistent i.p. or s.c. injection techniques. Use a consistent injection volume relative to body weight. 2. Acclimatize animals: Properly habituate animals to the experimental room and handling procedures for several days before the experiment. 3. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability.
Lack of a clear dose-response effect. 1. Inappropriate dose range: The selected doses may be too high or too low to elicit a measurable effect. 2. Biphasic dose-response: Higher doses may be on the descending limb of a bell-shaped curve.[4] 3. Insufficient statistical power: The sample size may be too small to detect a significant effect.1. Conduct a pilot study: Test a wide range of doses (e.g., logarithmic or semi-logarithmic spacing) to identify the effective dose range. 2. Include lower doses: Ensure your dose range includes doses below the expected therapeutic window to capture the ascending part of the curve. 3. Perform a power analysis: Calculate the required sample size to detect a statistically significant effect based on expected effect size and variability.
Unexpected or paradoxical behavioral effects. 1. Off-target effects at high doses: Very high concentrations of the drug may interact with other receptors or cellular targets. 2. Interaction with other experimental factors: The drug's effect may be influenced by the specific strain, age, or sex of the animals, or by other experimental manipulations.1. Confirm selectivity: If possible, use a selective sigma-1 receptor antagonist to confirm that the observed effects are mediated by the sigma-1 receptor. 2. Control experimental variables: Carefully document and control for all potential confounding variables in your experimental design. Consider potential sex-specific effects.

Experimental Protocols

Below are detailed methodologies for key behavioral experiments commonly used to assess the effects of this compound.

Forced Swimming Test (FST) in Rats

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rat is placed in an inescapable cylinder of water.

Materials:

  • Cylindrical container (approximately 40 cm high, 20 cm in diameter)

  • Water maintained at 25 ± 1°C

  • Video recording equipment

  • Stopwatch

Procedure:

  • Habituation (Day 1):

    • Fill the cylinder with water to a depth of 30 cm.

    • Gently place each rat individually into the cylinder for a 15-minute pre-test session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This pre-test session increases the sensitivity of the test on the following day.

  • Drug Administration (Day 2):

    • Administer this compound or vehicle via the desired route (e.g., i.p.) at a predetermined time before the test session (e.g., 30-60 minutes).

  • Test Session (Day 2):

    • Place the rat back into the water-filled cylinder for a 5-minute test session.

    • Record the entire session using a video camera.

    • An observer, blind to the experimental conditions, should score the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

Morris Water Maze (MWM) in Mice

Objective: To assess spatial learning and memory.

Materials:

  • Circular pool (approximately 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C.

  • A hidden escape platform submerged 1-1.5 cm below the water surface.

  • Various distal visual cues placed around the room.

  • Video tracking system.

Procedure:

  • Acquisition Phase (e.g., 4-5 days):

    • Administer this compound or vehicle daily before the training trials.

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four quasi-random starting positions, facing the pool wall.

    • Allow the mouse to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • The inter-trial interval is typically 15-30 minutes.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Administer the final dose of this compound or vehicle.

    • Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.

    • The video tracking system records the time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and other parameters.

Quantitative Data Summary

The following table summarizes reported effective dose ranges of this compound in various behavioral paradigms. Note that the optimal dose can vary depending on the specific experimental conditions.

Behavioral Test Species Route of Administration Effective Dose Range Observed Effect Reference
Forced Swimming TestMousei.p.Not explicitly stated, but antidepressant-like effects observed.Decreased immobility time.[2]
Learning and Memory (Water Maze, Passive Avoidance)Rati.p.0.1 - 1 mg/kgReversal of prenatal cocaine-induced learning deficits.[3]
Amnesia Model (Scopolamine-induced)Rati.p.0.25 - 16 mg/kgImproved cognitive function.[1]
Accelerated Aging Model (SAMP8)Mouses.c.0.1 - 3 mg/kgImproved cognitive function.[1]

Signaling Pathway and Experimental Workflow

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Neuron Neuronal Signaling Sigma1R_BiP Sigma-1R / BiP Complex Sigma1R_Active Active Sigma-1R Sigma1R_BiP->Sigma1R_Active dissociates from BiP IP3R IP3 Receptor Sigma1R_Active->IP3R stabilizes NeuronalPlasticity Neuronal Plasticity Sigma1R_Active->NeuronalPlasticity modulates ion channels & neurotransmitter systems Ca_Cytosol Cytosolic Ca2+ IP3R->Ca_Cytosol modulates Ca2+ release Ca_Mito Mitochondrial Ca2+ Uptake ATP ATP Production Ca_Mito->ATP ATP->NeuronalPlasticity Igmesine (B115768) This compound Igmesine->Sigma1R_BiP binds & activates CellularStress Cellular Stress CellularStress->Sigma1R_BiP induces dissociation Ca_Cytosol->Ca_Mito uptake Neuroprotection Neuroprotection NeuronalPlasticity->Neuroprotection

Caption: Sigma-1 Receptor Signaling Pathway Activation by this compound.

Dose_Response_Workflow A 1. Hypothesis Formulation Define expected behavioral outcome. B 2. Pilot Dose-Response Study Test a wide range of doses (e.g., 0.1, 1, 10 mg/kg). A->B C 3. Definitive Dose-Response Study Select 3-5 doses based on pilot data, including a vehicle control. B->C D 4. Behavioral Testing (e.g., Forced Swimming Test, Morris Water Maze) C->D E 5. Data Analysis Analyze dose-effect relationship (e.g., ANOVA, non-linear regression). D->E F 6. Interpretation & Optimization Determine ED50 and optimal dose range. Troubleshoot if necessary. E->F F->C Refine Doses

References

How to address the biphasic (U-shaped) dose-response of some sigma-1 receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the biphasic (U-shaped) dose-response phenomenon with sigma-1 receptor (S1R) agonists.

Frequently Asked Questions (FAQs)

Q1: What is a biphasic (U-shaped) dose-response, and why is it observed with S1R agonists?

A1: A biphasic or U-shaped dose-response curve is a non-monotonic relationship where a low dose of an S1R agonist elicits a response that increases with concentration up to a certain point (the "efficacious zone"), after which higher concentrations lead to a diminished or even opposite effect.[1][2][3] This phenomenon is a common characteristic of S1R ligands and presents a significant challenge in determining the optimal therapeutic window.[1][4][5]

Several mechanisms are proposed to underlie this effect:

  • Receptor Oligomerization: The S1R can exist as monomers, dimers, and higher-order oligomers.[2] It is hypothesized that at lower, effective concentrations, agonists promote the formation of active monomeric or dimeric states. At higher concentrations, these agonists may stabilize inactive higher-order oligomers, leading to a reduced overall effect.[2][6]

  • Off-Target Effects: At higher concentrations, some S1R agonists may lose their selectivity and interact with other receptors, such as the sigma-2 receptor (S2R), or other cellular targets.[2] Activation of these off-target pathways could counteract the desired S1R-mediated effects.

  • Complex Downstream Signaling: S1R activation modulates multiple intracellular signaling pathways, including calcium homeostasis, the unfolded protein response (UPR), and neurotrophic factor expression.[7][8] A biphasic response could arise from the complex interplay and feedback loops within these pathways. For instance, excessive calcium influx or ER stress modulation at high agonist concentrations could trigger compensatory mechanisms that dampen the initial response.

Q2: How can I determine if my S1R agonist exhibits a biphasic dose-response?

A2: The most direct way is to perform a comprehensive dose-response study covering a wide range of concentrations, typically spanning several orders of magnitude (e.g., from picomolar to high micromolar). It is crucial not to truncate the experiment at the peak of the response, as the descending limb of the curve will be missed.

Q3: What are the implications of a biphasic dose-response for my research?

A3: The primary implication is the critical importance of dose selection. Using a concentration on the descending part of the curve could lead to misinterpretation of results, suggesting a lack of efficacy or even a detrimental effect of the compound. It is essential to identify the optimal concentration range to ensure that the observed effects are truly representative of the agonist's intended activity at the S1R.

Troubleshooting Guide

Problem: My S1R agonist shows a weak or no effect at concentrations that were previously reported to be effective.

Possible Cause Troubleshooting Step
Operating on the descending limb of the U-shaped curve. Perform a full dose-response curve with a wider range of concentrations, including several points lower than your current concentration.
Compound instability or degradation. Verify the integrity and purity of your agonist stock solution. Prepare fresh solutions for each experiment.
Cell culture conditions. Ensure consistent cell passage number, confluency, and media composition, as these can influence S1R expression and signaling.
Assay sensitivity. Optimize your functional assay for sensitivity. Consider using a more direct readout of S1R activity if possible.

Problem: I am observing inconsistent or highly variable results between experiments.

Possible Cause Troubleshooting Step
Working near the peak of the biphasic curve. Small variations in agonist concentration can lead to large changes in response when operating near the peak of the U-shaped curve. Ensure highly accurate and consistent dilutions.
Inadequate mixing of agonist in the assay. Ensure thorough mixing of the agonist in the assay medium to avoid concentration gradients.
Cellular heterogeneity. A heterogeneous cell population may respond differently to the agonist. Consider using a clonal cell line if possible.

Data Presentation

The following tables summarize hypothetical quantitative data for two S1R agonists exhibiting biphasic dose-responses in a neurite outgrowth assay and a calcium mobilization assay.

Table 1: Neurite Outgrowth Assay

AgonistPeak Effective Concentration (ECmax)Maximum Response (% increase in neurite length)Concentration at 50% of Maximum Response (Ascending)Concentration at 50% of Maximum Response (Descending)
Agonist X 100 nM150%20 nM500 nM
Agonist Y 50 nM120%10 nM250 nM

Table 2: Calcium Mobilization Assay

AgonistPeak Effective Concentration (ECmax)Maximum Response (% increase in intracellular Ca2+)Concentration at 50% of Maximum Response (Ascending)Concentration at 50% of Maximum Response (Descending)
Agonist X 200 nM200%50 nM1 µM
Agonist Y 150 nM180%40 nM800 nM

Experimental Protocols

1. Radioligand Binding Assay for Sigma-1 Receptor

This protocol is adapted from standard methodologies to determine the binding affinity of a compound for the S1R.[9][10][11]

  • Materials:

    • Guinea pig brain or liver membranes (high source of S1R)

    • [³H]-(+)-pentazocine (radioligand)

    • Test compound (S1R agonist)

    • Haloperidol (B65202) (for non-specific binding determination)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare membrane homogenates from guinea pig brain or liver.

    • In a series of tubes, add a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value).

    • Add increasing concentrations of the unlabeled test compound.

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki of the test compound.

2. Functional Assay: Agonist-Induced Dissociation of S1R-BiP Complex

This protocol utilizes a NanoBiT-based biosensor to measure the agonist-induced dissociation of the S1R from the binding immunoglobulin protein (BiP), a key step in S1R activation.[12]

  • Materials:

    • HEK-293T cells co-expressing S1R-LgBiT and BiP-SmBiT fusion constructs

    • Cell culture medium

    • Test compound (S1R agonist)

    • Luminescence substrate (e.g., furimazine)

    • Luminometer

  • Procedure:

    • Plate the engineered HEK-293T cells in a suitable microplate.

    • Allow the cells to adhere and grow overnight.

    • Replace the culture medium with assay buffer.

    • Add the luminescence substrate to the wells and incubate as per the manufacturer's instructions.

    • Measure the baseline luminescence.

    • Add varying concentrations of the S1R agonist to the wells.

    • Immediately begin kinetic measurements of luminescence using a luminometer. A decrease in luminescence indicates dissociation of the S1R-BiP complex.

    • Monitor the luminescence signal over time (e.g., for 60 minutes) to observe the full kinetic profile of dissociation and re-association.

    • Plot the dose-response curve at the time of peak dissociation to identify a potential biphasic effect.

Visualizations

Biphasic_Dose_Response_Hypothesis cluster_low_dose Low to Moderate Dose cluster_high_dose High Dose Agonist_Low Agonist S1R_Oligomer_Low S1R Oligomers Agonist_Low->S1R_Oligomer_Low Binds S1R_Monomer Active S1R Monomers/Dimers S1R_Oligomer_Low->S1R_Monomer Promotes Dissociation Signaling Downstream Signaling S1R_Monomer->Signaling Activates Response_Up Increased Cellular Response Signaling->Response_Up Leads to Agonist_High Agonist S1R_Oligomer_High Inactive S1R Oligomers Agonist_High->S1R_Oligomer_High Stabilizes Off_Target Off-Target Receptors (e.g., S2R) Agonist_High->Off_Target Binds Response_Down Decreased Cellular Response S1R_Oligomer_High->Response_Down Inhibition Off_Target->Response_Down Counteracting Signal

Caption: Hypothesized mechanisms of biphasic dose-response.

Experimental_Workflow start Start: Observe Unexpected Dose-Response dose_response 1. Perform Wide-Range Dose-Response Curve (e.g., 10^-12 M to 10^-5 M) start->dose_response analyze 2. Analyze Data for Non-Monotonic (U-shaped) Curve dose_response->analyze biphasic Biphasic Curve Observed? analyze->biphasic monotonic Monotonic Curve biphasic->monotonic No troubleshoot 3. Troubleshoot Potential Causes biphasic->troubleshoot Yes end End: Proceed with Optimized Protocol monotonic->end selectivity 3a. Assess Selectivity vs. S2R (Competition Binding Assay) troubleshoot->selectivity oligomerization 3b. Investigate Oligomerization State (e.g., FRET/BRET, Native PAGE) troubleshoot->oligomerization downstream 3c. Profile Downstream Signaling Pathways (e.g., Ca2+ flux, Western Blot for p-ERK) troubleshoot->downstream optimize 4. Define Optimal Concentration Range for Future Experiments selectivity->optimize oligomerization->optimize downstream->optimize optimize->end

Caption: Experimental workflow for addressing a biphasic dose-response.

References

Stability of (+)-Igmesine hydrochloride in solution over time and under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Igmesine Hydrochloride Solution Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide information on the stability of this compound in solution. Please note that detailed, publicly available stability studies on this compound in various solutions are limited. Therefore, this guide provides general recommendations based on product information and common laboratory practices for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO at a concentration of up to 17.8 mg/mL (50 mM).

Q3: How should I store stock solutions of this compound?

A3: It is recommended to use solutions of this compound soon after preparation.[2] For short-term storage, aliquots of the stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles. For long-term storage, storing at -80°C may be considered, although specific stability data is not available.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions has not been extensively reported. As a hydrochloride salt, its solubility and stability can be influenced by the pH of the aqueous medium. It is advisable to prepare fresh aqueous solutions for each experiment and use them immediately.

Q5: Are there any known incompatibilities for this compound in solution?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in the stock solution upon storage - The concentration of the solution exceeds its solubility at the storage temperature. - The solvent has evaporated over time, increasing the concentration.- Gently warm the solution to see if the precipitate redissolves. - Prepare a new stock solution at a lower concentration. - Ensure the storage vial is tightly sealed to prevent solvent evaporation.
Inconsistent experimental results - Degradation of the compound in the working solution. - Repeated freeze-thaw cycles of the stock solution. - Inaccurate pipetting.- Prepare fresh working solutions for each experiment from a recently prepared or properly stored stock solution. - Aliquot the stock solution to minimize freeze-thaw cycles. - Calibrate and verify the accuracy of your pipettes.
Loss of biological activity - Degradation of this compound. - Interaction with other components in the experimental medium.- Perform a stability test of the compound in your experimental medium under the same conditions (time, temperature, light exposure). - Review the literature for potential interactions of sigma-1 receptor ligands with other reagents in your assay.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for conducting a preliminary stability study of this compound in a specific solvent or buffer. High-performance liquid chromatography (HPLC) is a common analytical technique for such studies.[3]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Dilute the stock solution with the desired experimental buffer (e.g., phosphate-buffered saline, cell culture medium) to the final working concentration.

2. Storage Conditions:

  • Aliquot the working solution into several vials.

  • Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).

3. Sample Analysis by HPLC:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.

  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

4. Data Analysis:

  • Quantify the peak area of the this compound peak at each time point.

  • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

  • Plot the percentage of remaining compound versus time for each storage condition to determine the degradation rate.

Data Presentation

The following tables are templates to illustrate how stability data for this compound could be presented. Note: The data in these tables is hypothetical and for illustrative purposes only.

Table 1: Stability of this compound (10 µM) in PBS (pH 7.4) at Different Temperatures

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temperature)% Remaining at 37°C
0100100100
299.598.295.1
499.196.590.3
898.393.182.4
2495.285.465.7
4891.877.648.9

Table 2: Effect of pH on the Stability of this compound (10 µM) at 25°C

Time (hours)% Remaining at pH 5.0% Remaining at pH 7.4% Remaining at pH 9.0
0100100100
498.996.592.1
897.593.185.3
2492.885.470.6
4886.277.655.8

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_work Prepare Working Solutions (in experimental buffer) prep_stock->prep_work aliquot Aliquot Solutions prep_work->aliquot storage_conditions Store under different conditions: - Temperature (4°C, 25°C, 37°C) - Light (Protected, Exposed) aliquot->storage_conditions sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) storage_conditions->sampling hplc Analyze by HPLC sampling->hplc data_analysis Quantify Peak Area & Calculate % Remaining hplc->data_analysis end Stability Profile data_analysis->end Determine Degradation Rate

Caption: Workflow for a typical stability study of a compound in solution.

Troubleshooting_Tree start Inconsistent Experimental Results? check_solution Are you preparing fresh working solutions? start->check_solution check_stock Are you minimizing freeze-thaw cycles? start->check_stock check_pipetting Is your pipetting accurate? start->check_pipetting solution_yes Yes check_solution->solution_yes solution_no No check_solution->solution_no Prepare fresh solutions for each experiment. stock_yes Yes check_stock->stock_yes stock_no No check_stock->stock_no Aliquot stock solutions. pipetting_yes Yes check_pipetting->pipetting_yes pipetting_no No check_pipetting->pipetting_no Calibrate pipettes.

References

Potential for neurotoxicity with high concentrations of (+)-Igmesine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Igmesine Hydrochloride

Disclaimer: this compound is predominantly recognized in scientific literature for its neuroprotective and antidepressant properties, primarily through its action as a selective sigma-1 (σ1) receptor agonist.[1][2][3] Reports of neurotoxicity are not prevalent. This guide is intended for researchers who may encounter unexpected cytotoxic effects at high concentrations during their experiments and provides a framework for troubleshooting these observations.

Frequently Asked Questions (FAQs)

Q1: My neuronal cultures are exhibiting increased cell death at high concentrations of this compound. Isn't this compound supposed to be neuroprotective?

A1: You are correct; this compound is widely reported to have neuroprotective effects.[2][3] However, exceedingly high concentrations of any compound can lead to off-target effects or overwhelm cellular homeostatic mechanisms, potentially causing cytotoxicity. The observed cell death could be due to several factors, including supraphysiological activation of the σ1 receptor, off-target receptor interactions, or disruption of essential cellular processes like calcium homeostasis.[4][5]

Q2: What are the potential mechanisms that could lead to neurotoxicity at high concentrations?

A2: While speculative in the absence of direct evidence, potential mechanisms could include:

  • Calcium Dysregulation: The σ1 receptor is a modulator of intracellular calcium signaling.[3][4][5] Excessive agonism might lead to sustained, high levels of intracellular calcium, triggering excitotoxicity and apoptotic pathways.

  • Off-Target Effects: At high concentrations, the selectivity of this compound may decrease, leading to interactions with other receptors or ion channels, which could have neurotoxic consequences.

  • ER Stress: The σ1 receptor is located on the endoplasmic reticulum (ER). Hyper-activation could potentially lead to unresolved ER stress, initiating the unfolded protein response (UPR) and apoptosis.

  • Mitochondrial Dysfunction: Dysregulation of calcium signaling between the ER and mitochondria can lead to mitochondrial stress, increased production of reactive oxygen species (ROS), and initiation of the intrinsic apoptotic pathway.

Q3: How can I confirm that the observed cell death is indeed apoptosis?

A3: You can use several standard assays to detect apoptosis. A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay will label DNA fragmentation, a hallmark of late-stage apoptosis. Alternatively, you can use flow cytometry or fluorescence microscopy to detect the externalization of phosphatidylserine (B164497) using Annexin V staining. Caspase-3/7 activity assays can also be employed to measure the activation of executioner caspases.

Q4: What concentration range of this compound is considered "high"?

A4: The optimal concentration for observing the neuroprotective or antidepressant effects of this compound in vitro is typically in the nanomolar to low micromolar range.[1] Concentrations significantly above this, for instance, in the high micromolar range (e.g., >50 µM), could be considered high and may be where unexpected effects are observed.

Troubleshooting Guides

Issue: Unexpected Decrease in Cell Viability in MTT/XTT Assays

Possible Cause 1: Direct Mitochondrial Inhibition

  • Troubleshooting Step 1: Verify the results with a non-mitochondrial-based viability assay, such as a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.

  • Troubleshooting Step 2: Measure mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRE. A decrease in membrane potential at high concentrations of this compound would suggest direct mitochondrial toxicity.

  • Troubleshooting Step 3: Assess the production of reactive oxygen species (ROS) using a probe like CellROX or DCFDA.

Possible Cause 2: Off-Target Effects

  • Troubleshooting Step 1: Perform competition binding assays with known σ1 receptor antagonists (e.g., NE-100). If the toxicity is mediated by the σ1 receptor, co-incubation with an antagonist should rescue the cells.

  • Troubleshooting Step 2: If an antagonist does not rescue the cells, consider that the toxicity may be due to off-target effects. A literature search for potential off-target binding of this compound at high concentrations may be necessary.

Issue: Morphological Changes in Neurons (e.g., neurite retraction, cell body swelling)

Possible Cause: Cytoskeletal Disruption or Excitotoxicity

  • Troubleshooting Step 1: Stain the cells with phalloidin (B8060827) (for F-actin) and an anti-tubulin antibody to observe any changes in the cytoskeleton.

  • Troubleshooting Step 2: Measure intracellular calcium levels using a fluorescent indicator like Fluo-4 AM. A sustained increase in intracellular calcium at high concentrations of this compound could indicate excitotoxicity.

  • Troubleshooting Step 3: If excitotoxicity is suspected, investigate the involvement of NMDA receptors, which are modulated by σ1 receptors.[3][6] Co-treatment with an NMDA receptor antagonist (e.g., AP5) could mitigate the toxic effects.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the treatment medium and incubate for the desired time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular Calcium using Fluo-4 AM
  • Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Wash the cells with a balanced salt solution (BSS). Incubate the cells with 5 µM Fluo-4 AM in BSS for 30 minutes at 37°C.

  • Wash: Wash the cells twice with BSS to remove excess dye.

  • Imaging: Acquire baseline fluorescence images using a fluorescence microscope with appropriate filters (excitation ~494 nm, emission ~516 nm).

  • Treatment and Imaging: Add high concentrations of this compound and acquire images at regular intervals to monitor changes in fluorescence intensity, which corresponds to changes in intracellular calcium.

Data Presentation

Table 1: Hypothetical Cell Viability Data (MTT Assay)

(+)-Igmesine HCl (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.1105 ± 4.8
1110 ± 6.1
1098 ± 5.5
5075 ± 7.3
10042 ± 6.9

Table 2: Hypothetical Apoptosis Data (Annexin V/PI Staining)

(+)-Igmesine HCl (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.1 ± 0.51.5 ± 0.3
103.5 ± 0.82.0 ± 0.4
5015.2 ± 2.18.7 ± 1.5
10035.8 ± 3.422.4 ± 2.9

Visualizations

cluster_Cytosol Cytosol cluster_Mito Mitochondrion Sigma1R σ1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Ca_ER Ca²⁺ IP3R->Ca_ER Release BiP BiP/GRP78 BiP->Sigma1R Chaperones Igmesine (B115768) (+)-Igmesine Hydrochloride Igmesine->Sigma1R Ca_Mito Ca²⁺ Ca_ER->Ca_Mito ATP ATP Production Ca_Mito->ATP Stimulates MAM MAM

Caption: Neuroprotective signaling pathway of this compound.

cluster_viability Viability Assessment cluster_mechanism Mechanism Investigation cluster_conclusion Conclusion start Unexpected Neurotoxicity Observed at High [Igmesine] viability_assay Confirm with non-mitochondrial assay (e.g., LDH) start->viability_assay mito_potential Measure mitochondrial membrane potential (e.g., JC-1) viability_assay->mito_potential ros Measure ROS production (e.g., CellROX) mito_potential->ros antagonist Co-treat with σ1 antagonist (e.g., NE-100) ros->antagonist apoptosis Assess apoptosis markers (e.g., Annexin V, Caspase-3) antagonist->apoptosis on_target On-Target Toxicity (σ1 Mediated) antagonist->on_target Toxicity Blocked off_target Off-Target Toxicity antagonist->off_target No Effect calcium Measure intracellular Ca²⁺ levels (e.g., Fluo-4 AM) apoptosis->calcium

Caption: Troubleshooting workflow for unexpected neurotoxicity.

References

Interpreting unexpected results in behavioral assays with (+)-Igmesine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Igmesine Hydrochloride

Welcome to the technical support resource for researchers utilizing this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected results in behavioral assays.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected antidepressant-like effect of this compound in the Forced Swim Test (FST). What could be the reason?

A1: Several factors can contribute to a lack of effect in the FST. Consider the following possibilities:

  • Dose Selection: (+)-Igmesine's effects can be dose-dependent. A dose that is too low may be insufficient to engage the target, while an excessively high dose could lead to off-target effects or even opposing, pro-depressive-like outcomes. A full dose-response study is recommended.

  • Route and Timing of Administration: Ensure the administration route (e.g., intraperitoneal, subcutaneous) and the pre-treatment time are optimal for achieving peak brain concentration during the behavioral test.

  • Animal Strain and Sex: Different rodent strains can exhibit varying baseline behaviors in the FST and metabolize compounds differently. Sex differences in response to psychoactive compounds are also well-documented.

  • Protocol Deviations: The FST is sensitive to minor procedural changes. Water temperature, cylinder dimensions, and handling stress can all impact the outcome.[1][2][3] Consistent adherence to a validated protocol is crucial.[1][2][3]

  • Mechanism of Action: (+)-Igmesine is a selective sigma-1 (σ1) receptor agonist.[4] Its antidepressant-like effects are not mediated by the typical monoamine reuptake inhibition seen with classic antidepressants like fluoxetine (B1211875) or desipramine.[4] Instead, its action is linked to the modulation of intracellular calcium signaling.[5][6][7] If the experimental model or conditions do not engage this pathway, the expected effects may not manifest.

Q2: Our high-dose group treated with this compound is showing anxiogenic-like behavior (less time in open arms) in the Elevated Plus Maze (EPM). Why is this happening?

A2: This is a pertinent observation that may be explained by the compound's pharmacology and the nature of the behavioral assay.

  • Biphasic Dose-Response: Pharmacological agents often exhibit a biphasic or "U-shaped" dose-response curve. While lower, therapeutic doses may be anxiolytic, higher doses can induce paradoxical effects, including anxiety or general behavioral disruption, potentially through off-target receptor engagement or overstimulation of the primary target pathway.

  • Hyperlocomotion: High doses of some sigma-1 receptor agonists can induce hyperlocomotion. In the EPM, this increased activity might not translate to calm exploration of the open arms but rather frantic movement, leading to an apparent anxiogenic profile as the animal spends more time in the closed, protected arms. It is critical to analyze total distance traveled or total arm entries as a measure of general activity.

  • Off-Target Effects: Although (+)-Igmesine is selective for the sigma-1 receptor, very high concentrations could lead to binding at other receptors, causing unforeseen behavioral outcomes. Refer to the binding affinity table below to consider potential secondary targets.

  • Stress Interaction: The EPM is an inherently stressful environment for rodents.[8][9] High doses of (+)-Igmesine might interact with the stress response in a non-linear way, exacerbating anxiety-like behaviors instead of ameliorating them.

Q3: We are seeing significant variability in behavioral responses to this compound within the same experimental group. How can we reduce this?

A3: High inter-individual variability is a common challenge in behavioral neuroscience. Here are some steps to mitigate it:

  • Habituation: Ensure all animals are properly habituated to the testing room for at least 30-60 minutes before the experiment begins.[8][9] Pre-handling the animals for several days leading up to the test is also strongly recommended.[10]

  • Blinding: The experimenter should always be blinded to the treatment groups to prevent unconscious bias during handling and scoring.[10]

  • Environmental Consistency: Maintain consistent lighting, noise levels (a white noise generator can be helpful), and time of day for all testing.[8][11] Test males and females separately to avoid confounding effects from pheromones.[10]

  • Protocol Standardization: Use a rigorously standardized protocol. For maze-based tests, ensure the apparatus is cleaned thoroughly between each animal to eliminate olfactory cues.[8][11]

  • Health and Animal Husbandry: Ensure all animals are healthy, of a similar age and weight, and are housed under identical conditions. Stress from housing, diet, or social hierarchy can significantly impact behavioral outcomes.

Data Presentation

Table 1: Receptor Binding Profile of this compound

The inhibitory constant (Kᵢ) represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand.[12] A lower Kᵢ value indicates a higher binding affinity.[12][13]

Receptor SubtypeBinding Affinity (Kᵢ) in nMSelectivity
Sigma-1 (σ₁) ~2.0 - 5.0 Primary Target
Sigma-2 (σ₂)> 1,000> 200-fold vs σ₁
NMDAWeak modulator; no direct bindingModulates NMDA-induced effects[4][14]
Dopamine (D₂)> 10,000Negligible
Serotonin (5-HT₂)> 10,000Negligible
Adrenergic (α₁)> 10,000Negligible

Note: Kᵢ values are compiled from various preclinical studies. Exact values may vary based on experimental conditions.[13][15]

Experimental Protocols

Protocol 1: Forced Swim Test (FST) for Mice

This test is used to assess depressive-like behavior.[1][3][16]

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[1][3] The depth should prevent the mouse from touching the bottom with its tail or paws.[1]

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[3]

  • Drug Administration: Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for IP injection).

  • Procedure: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.[1][17]

  • Scoring: A trained observer, blind to the treatment groups, should score the animal's behavior. Alternatively, use a video tracking system. The last 4 minutes of the test are typically analyzed.[1] The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[16]

  • Post-Test: After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.

Protocol 2: Elevated Plus Maze (EPM) for Mice

This assay is widely used to measure anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[8][9][10]

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.[9][10]

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes prior to testing.[8] The lighting in the room should be kept consistent.[8]

  • Drug Administration: Administer this compound or vehicle at the appropriate pre-treatment interval.

  • Procedure: Place the mouse in the center of the maze, facing one of the open arms.[11] Allow the animal to explore the maze freely for a single 5-minute session.[10][11]

  • Scoring: Use a video camera mounted above the maze and tracking software to record the session.[8] Key parameters to analyze include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 10% isopropyl alcohol) between trials to remove any olfactory cues.[11]

Visualizations

Signaling Pathway

Caption: Agonist binding or cellular stress causes the Sigma-1 receptor to act as a chaperone.

Experimental Workflow

Behavioral_Workflow General Behavioral Experiment Workflow start Start: Animal Acclimation & Habituation drug_admin Drug Administration ((+)-Igmesine or Vehicle) start->drug_admin pre_treat Pre-treatment Waiting Period drug_admin->pre_treat behavioral_assay Behavioral Assay (e.g., FST, EPM) pre_treat->behavioral_assay record Record Session (Video Tracking) behavioral_assay->record data_analysis Data Extraction & Analysis record->data_analysis stats Statistical Analysis (e.g., ANOVA, t-test) data_analysis->stats interpretation Interpretation of Results stats->interpretation end Conclusion interpretation->end

Caption: A typical workflow for conducting a behavioral pharmacology experiment.

Troubleshooting Logic

Troubleshooting_Tree Troubleshooting Unexpected Behavioral Results cluster_activity cluster_no_activity start Unexpected Result Observed (e.g., No Effect, Paradoxical Effect) q1 Is locomotor activity altered? start->q1 a1_yes Yes q1->a1_yes q2 No q1->q2 q1:s->q2:n No a1_yes_node Result may be a confound of hyper/hypo-activity. Re-analyze data normalizing for activity. q1:e->a1_yes_node:w Yes q2_label Was a full dose-response curve generated? q2->q2_label a2_no No q2_label->a2_no q3 Yes q2_label->q3 a2_no_node Conduct dose-response study. Effect may be outside the tested range. q2_label:e->a2_no_node:w No q3_node Review experimental protocol. Check for deviations in timing, strain, sex, or environment. q2_label:s->q3_node:n Yes

Caption: A decision tree to diagnose potential causes of unexpected experimental outcomes.

References

Overcoming challenges in reproducing published findings on (+)-Igmesine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Igmesine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with reproducing published findings for this selective sigma-1 (σ1) receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, along with detailed experimental protocols and data.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis and Compound Handling

Question: We are having difficulty with the final reduction step in the synthesis of (+)-Igmesine. What are some common pitfalls?

Answer: The synthesis of (+)-Igmesine involves several steps, with the final reduction of an amide to the amine being critical. One published method involves the acylation of (+)-N-(1-ethyl-1,4-diphenyl-3-butenyl)amine with formic acid and carbonyldiimidazole (CDI) to form the formamide, followed by reduction.[1] Challenges in this final step can arise from:

  • Reagent Quality: The reducing agent, often a complex metal hydride like LiAlH4/AlCl3, is highly sensitive to moisture. Ensure anhydrous conditions and use freshly opened or properly stored reagents.

  • Reaction Temperature: These reductions can be highly exothermic. Maintaining the recommended temperature throughout the addition of reagents and the reaction period is crucial to prevent side reactions and degradation of the product.

  • Work-up Procedure: The quenching and extraction steps must be performed carefully to avoid hydrolysis of the product and to ensure efficient isolation. The pH of the aqueous solution during extraction is critical for ensuring the amine is in its free base form for extraction into an organic solvent.

Question: What is the recommended solvent and storage condition for this compound?

Answer: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2] For long-term storage, it is recommended to store the solid compound at -20°C.[2] Stock solutions in DMSO should also be stored at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.

In Vitro Assays

Question: Our in-house sigma-1 receptor binding assay is showing high non-specific binding. How can we optimize this?

Answer: High non-specific binding in a sigma-1 receptor radioligand binding assay is a common issue. Here are several factors to consider for optimization:

  • Choice of Radioligand: [3H]-(+)-pentazocine is a preferred selective radioligand for the sigma-1 receptor.[3]

  • Blocking Agents: Ensure that the masking agent used to block sigma-2 receptors, if necessary for your experiment, is used at an appropriate concentration. However, be aware that masking protocols can sometimes be problematic.[4]

  • Incubation Time and Temperature: Optimize the incubation time and temperature to reach equilibrium without excessive degradation of the receptor or radioligand. A common protocol uses a 120-minute incubation at 37°C.[5]

  • Washing Steps: Insufficient washing can leave unbound radioligand, contributing to high background. Increase the number or volume of washes with ice-cold buffer.

  • Filter Plates: Ensure the filter plates are properly pre-wetted and that the vacuum is applied correctly to efficiently separate bound from unbound radioligand.

Question: We are not observing the reported inhibition of NMDA-induced calcium influx with (+)-Igmesine. What could be the issue?

Answer: Reproducing the modulatory effects of (+)-Igmesine on NMDA receptor-mediated calcium influx can be complex. Consider the following:

  • Cell Type and Receptor Expression: The effect of sigma-1 receptor agonists on NMDA receptor function can be cell-type dependent. Ensure your cell line (e.g., HEK293 cells co-expressing NR1/NR2A subunits or primary neurons) has adequate expression of both sigma-1 and NMDA receptors.[2]

  • Calcium Indicator Dye: The choice and loading of the calcium-sensitive dye (e.g., Fura-2, Calcium 6) are critical. Ensure proper loading concentrations and incubation times to achieve adequate intracellular dye concentration without causing cytotoxicity.[6][7][8]

  • Ligand Concentrations: The inhibitory effect of (+)-Igmesine on NMDA-induced cGMP increase is concentration-dependent, with a reported IC50 of approximately 100 nM.[2] It is advisable to perform a full dose-response curve for both the NMDA agonist (glutamate/glycine) and (+)-Igmesine.

  • Assay Buffer Composition: The composition of the extracellular buffer, particularly the concentrations of Mg2+ and glycine (B1666218) (a co-agonist at NMDA receptors), can significantly impact NMDA receptor activation.

In Vivo and Behavioral Studies

Question: We are observing high variability in the results of our forced swim test with mice treated with (+)-Igmesine. How can we reduce this?

Answer: The forced swim test is a widely used model for assessing antidepressant-like activity, but it is also known for its variability.[9][10][11][12][13] To improve reproducibility:

  • Animal Strain and Handling: Use a consistent mouse strain, age, and sex. Acclimatize the animals to the housing facility and handle them gently and consistently prior to testing to minimize stress-induced variability.

  • Environmental Conditions: Control for environmental factors such as lighting, noise, and temperature in both the housing and testing rooms.

  • Water Temperature: Maintain a constant water temperature (typically 23-25°C) as minor variations can affect mobility.[9]

  • Scoring: Ensure that the scoring of immobility is done by a trained observer who is blind to the treatment groups. Automated video tracking software can also improve consistency.

  • Drug Administration: The route of administration, vehicle, and timing of drug administration relative to the test are critical. Ensure consistent administration across all animals.

Question: What are some general sources of variability in preclinical animal studies that could affect our results with (+)-Igmesine?

Answer: Inter-individual variability is a significant challenge in preclinical research.[14][15][16][17][18] Key sources of variability include:

  • Intrinsic Factors: Genetics, age, sex, and underlying health status of the animals.

  • Extrinsic Factors: Diet, housing conditions, microbiome, and exposure to environmental chemicals.

  • Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure at the target site.

  • Experimental Procedures: Minor variations in surgical procedures, handling, or behavioral testing protocols can introduce significant variability.

Quantitative Data Summary

Table 1: Receptor Binding Affinities of (+)-Igmesine

Receptor SubtypeLigandPreparationKD (nM)IC50 (nM)Reference
Sigma-1 (σ1)(+)-Igmesine-19.1-[2]
Sigma-1 (σ1)(+)-IgmesineRat brain membrane-39 ± 8[3]
Sigma-2 (σ2)(+)-Igmesine--> 1000[2]

Table 2: In Vitro Functional Activity of (+)-Igmesine

AssayPreparationEffectIC50 (nM)Reference
NMDA-induced cGMP increase-Inhibition~100[2]
Brain 5-HT uptakeIn vitroWeak Inhibition-[2]
Monoamine Oxidase (MAO) A or B-No activity> 10,000[19]

Detailed Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound for the sigma-1 receptor.[3][20][21]

  • Membrane Preparation:

    • Homogenize guinea pig liver or rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • The final pellet is resuspended in buffer, and the protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of various concentrations of this compound (or other test compound).

      • 50 µL of [3H]-(+)-pentazocine (final concentration of 3-5 nM).

      • 150 µL of the membrane preparation (50-100 µg of protein).

    • For non-specific binding, add 10 µM of unlabeled haloperidol.

    • Incubate the plate at 37°C for 120 minutes.

  • Filtration and Detection:

    • Rapidly filter the reaction mixture through GF/B filter plates pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Measurement of NMDA-Induced Intracellular Calcium Influx

This protocol is a generalized method based on common calcium imaging techniques.[2][6][7][8]

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing NMDA receptors (NR1/NR2A subunits) and sigma-1 receptors in appropriate media.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with the assay buffer to remove extracellular dye.

  • Compound Incubation:

    • Add various concentrations of this compound dissolved in assay buffer to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Response:

    • Use a fluorescence plate reader or a fluorescence microscope equipped with an automated liquid handling system.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add a solution of NMDA and glycine to stimulate the NMDA receptors.

    • Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum response observed with NMDA/glycine alone.

    • Plot the normalized response against the concentration of (+)-Igmesine to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Behavioral Studies cluster_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis of (+)-Igmesine HCl QC Quality Control (NMR, MS, HPLC) Synthesis->QC Binding Sigma-1 Receptor Binding Assay QC->Binding Purity >98% Calcium NMDA-Induced Calcium Influx Assay QC->Calcium FST Forced Swim Test (Antidepressant Model) QC->FST DataAnalysis Statistical Analysis & Comparison to Published Data Binding->DataAnalysis Calcium->DataAnalysis FST->DataAnalysis Neuroprotection Ischemia Model (Neuroprotection) Neuroprotection->DataAnalysis

Caption: Experimental workflow for validating the activity of this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Sigma1_R Sigma-1 Receptor Sigma1_R->NMDA_R Modulation Sigma1_ER Sigma-1 Receptor Sigma1_ER->Sigma1_R Translocation IP3R IP3 Receptor Sigma1_ER->IP3R BiP BiP Sigma1_ER->BiP Ca_release Ca2+ Release IP3R->Ca_release Igmesine (+)-Igmesine Igmesine->Sigma1_ER Agonist Binding Downstream Downstream Signaling (e.g., cGMP reduction, Neuroprotection) Ca_influx->Downstream Ca_release->Downstream

Caption: Simplified signaling pathway of (+)-Igmesine at the sigma-1 receptor.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Sigma-1 Receptor Agonists in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sigma-1 receptor agonists in animal studies. The following information is designed to help you anticipate, identify, and manage potential gastrointestinal (GI) side effects in your experimental subjects.

Frequently Asked Questions (FAQs)

Q1: What are the known gastrointestinal side effects of sigma-1 receptor agonists in animal studies?

A1: The scientific literature specifically detailing the gastrointestinal side effect profile of sigma-1 receptor agonists is not extensive. However, given the receptor's role in modulating ion channels and its presence in the enteric nervous system, potential side effects could theoretically include alterations in GI motility, leading to either diarrhea or constipation. Nausea is another potential, albeit less documented, side effect. Researchers should, therefore, proactively monitor for these potential adverse events.

Q2: How can I assess for potential nausea in rodents, given they cannot vomit?

A2: In rodents, a behavior known as "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, is a well-established surrogate marker for nausea and malaise.[1][2][3] If your study involves a sigma-1 receptor agonist that may induce nausea, providing access to kaolin and measuring its consumption can be a valuable endpoint.[3][4][5][6][7]

Q3: What methods can be used to evaluate changes in gastrointestinal motility in mice or rats?

A3: The charcoal meal test is a widely used and straightforward method to assess GI transit time.[8][9][10] This involves administering a charcoal meal by oral gavage and, after a set time, euthanizing the animal to measure the distance the charcoal has traveled through the small intestine. Alternatively, non-invasive methods using radiopaque markers and fluoroscopy can determine GI transit time without the need for euthanasia, allowing for longitudinal studies.[11]

Q4: Are there any known mechanisms by which sigma-1 receptor agonists might influence gut function?

A4: Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling, ion channel function, and cellular stress responses.[12][13][14][15][16] These receptors are present in the enteric nervous system. Agonist binding can modulate neuronal excitability and neurotransmitter release, which could, in turn, affect gut motility and secretion. One study demonstrated that a sigma ligand, JO 2871, exerted an anti-diarrheal effect, suggesting a potential role for sigma-1 receptors in regulating intestinal fluid secretion and motility.[17]

Troubleshooting Guides

Issue 1: Animals are exhibiting signs of diarrhea (loose, unformed stools).
Potential Cause Troubleshooting/Management Strategy
Direct effect of the sigma-1 receptor agonist on intestinal secretion or motility. - Dose Reduction: The most immediate step is to determine if the effect is dose-dependent. A dose-response study for the diarrheal effect should be conducted. - Vehicle Control: Ensure that the vehicle used to dissolve the agonist is not causing the diarrhea. Administer the vehicle alone to a control group. - Supportive Care: Provide adequate hydration and electrolyte supplementation to prevent dehydration in affected animals.
Alteration of gut microbiota. - Fecal Analysis: Collect fecal samples for microbiome analysis to determine if there are significant shifts in the gut bacterial population. - Probiotics/Fecal Microbiota Transplant (FMT): In some experimental contexts, co-administration of probiotics or performing FMT from healthy donors may help stabilize the gut microbiome.
Issue 2: Animals are showing signs of constipation (reduced fecal output, hard, dry pellets).
Potential Cause Troubleshooting/Management Strategy
Inhibition of gastrointestinal transit by the sigma-1 receptor agonist. - Dose-Response Assessment: Evaluate if the constipating effect is dose-dependent. - GI Transit Study: Perform a charcoal meal test to quantify the delay in intestinal transit.[8][9][10] - Dietary Modification: Ensure the diet has adequate fiber and provide free access to water. In some cases, a high-fiber diet may be considered.
Indirect effects on feeding and drinking behavior. - Monitor Food and Water Intake: Quantify daily food and water consumption to rule out dehydration or reduced food intake as the primary cause of constipation.
Issue 3: Animals are consuming kaolin, suggesting nausea.
Potential Cause Troubleshooting/Management Strategy
The sigma-1 receptor agonist is inducing a state of malaise or nausea. - Kaolin Intake Quantification: Implement a pica assessment protocol to quantify the extent of kaolin consumption as a measure of nausea.[3][4][5][6][7] - Dose Adjustment: Determine if the pica behavior is dose-dependent and identify a therapeutic window with minimal nausea. - Anti-emetic Co-administration: In mechanistic studies, co-administration with known anti-emetic drugs (e.g., 5-HT3 antagonists) could help elucidate the pathways involved, though this may confound the primary study outcomes.

Data Presentation

As there is limited quantitative data in the literature on the gastrointestinal side effects of sigma-1 receptor agonists, the following tables are presented with hypothetical data to illustrate how such findings could be structured.

Table 1: Hypothetical Effect of Sigma-1 Receptor Agonist 'Compound X' on Gastrointestinal Transit in Mice.

Treatment GroupDose (mg/kg)NIntestinal Transit (% of total length)p-value vs. Vehicle
Vehicle-1065.4 ± 5.2-
Compound X11062.1 ± 6.8>0.05
Compound X51045.3 ± 4.9<0.05
Compound X101030.7 ± 3.5<0.01

Table 2: Hypothetical Kaolin Consumption (Pica) in Rats Following Administration of Sigma-1 Receptor Agonist 'Compound Y'.

Treatment GroupDose (mg/kg)N24-hour Kaolin Intake (g)p-value vs. Vehicle
Vehicle-80.2 ± 0.1-
Compound Y0.580.4 ± 0.2>0.05
Compound Y182.5 ± 0.8<0.05
Compound Y285.1 ± 1.2<0.01

Experimental Protocols

Protocol 1: Charcoal Meal Test for Gastrointestinal Transit in Mice

Materials:

  • 5% charcoal suspension in 10% gum arabic

  • Oral gavage needles

  • Surgical scissors and forceps

  • Ruler

Procedure:

  • Fast mice for 3-6 hours with free access to water.[9][10]

  • Administer the sigma-1 receptor agonist or vehicle at the desired dose and route.

  • At a predetermined time after drug administration (e.g., 30 minutes), administer the charcoal meal (0.1 ml/10 g body weight) via oral gavage.

  • After a set period (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.[8]

  • Immediately dissect the abdomen and carefully remove the small intestine from the pyloric sphincter to the cecum.

  • Lay the intestine flat on a surface without stretching and measure its total length.

  • Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Protocol 2: Kaolin Intake (Pica) Assay in Rats

Materials:

  • Kaolin clay pellets

  • Standard rat chow

  • Metabolic cages or cages that allow for the separation and measurement of spilled food and kaolin.

Procedure:

  • Acclimatize rats to individual housing and the presence of two food containers, one with standard chow and one with kaolin pellets, for several days before the experiment.[4][7]

  • Establish a baseline of daily chow and kaolin intake for each rat.

  • On the day of the experiment, weigh the chow and kaolin pellets before placing them in the cage.

  • Administer the sigma-1 receptor agonist or vehicle.

  • Over the next 24 hours (or other desired time frame), monitor the animals.

  • At the end of the period, weigh the remaining chow and kaolin, accounting for any spillage, to determine the amount consumed.[4][7]

  • An increase in kaolin consumption in the drug-treated group compared to the vehicle group is indicative of pica.[3]

Visualizations

Sigma1_Receptor_Signaling_Pathway cluster_ER cluster_MAM agonist Sigma-1 Receptor Agonist s1r Sigma-1 Receptor (S1R) agonist->s1r Binds to bip BiP s1r->bip Dissociates from ip3r IP3R s1r->ip3r Modulates ca_channel Ion Channels (e.g., Ca²⁺, K⁺) s1r->ca_channel Modulates er Endoplasmic Reticulum (ER) mam MAM mito Mitochondrion ip3r->mito Ca²⁺ Signaling cellular_response Modulation of Neuronal Excitability & Cellular Stress ca_channel->cellular_response gi_function Potential Impact on Gastrointestinal Function (Motility, Secretion) cellular_response->gi_function

Caption: Sigma-1 Receptor Signaling Cascade.

GI_Side_Effect_Troubleshooting_Workflow start Administer Sigma-1 Receptor Agonist observe Observe for GI Adverse Events start->observe diarrhea Diarrhea Observed observe->diarrhea Yes constipation Constipation Observed observe->constipation Yes pica Pica Behavior (Kaolin Intake) Observed observe->pica Yes no_effect No Apparent GI Side Effects observe->no_effect No action_diarrhea Reduce Dose Provide Supportive Care Assess Microbiome diarrhea->action_diarrhea action_constipation Reduce Dose Perform GI Transit Study Monitor Food/Water Intake constipation->action_constipation action_pica Quantify Kaolin Intake Perform Dose-Response Consider Anti-emetics pica->action_pica end Continue Study with Adjusted Protocol no_effect->end action_diarrhea->end action_constipation->end action_pica->end

Caption: Troubleshooting Workflow for GI Side Effects.

References

Validation & Comparative

A Comparative Analysis of (+)-Igmesine Hydrochloride and PRE-084 as Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent sigma-1 receptor (σ1R) agonists: (+)-Igmesine hydrochloride and PRE-084. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles, supported by experimental data, to inform future research and therapeutic development.

Introduction to Sigma-1 Receptor Agonists

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses, calcium homeostasis, and the modulation of various neurotransmitter systems.[1][2][3][4] Agonism at the σ1R has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and neuropathic pain.[2][5] this compound and PRE-084 are two well-characterized selective σ1R agonists that have been instrumental in elucidating the therapeutic potential of targeting this receptor.

Comparative Data Presentation

The following tables summarize the quantitative data available for this compound and PRE-084, facilitating a direct comparison of their binding affinities and in vivo efficacy.

Table 1: Receptor Binding Affinity

CompoundTargetRadioligandTissue/Cell LineKi / KD / IC50 (nM)Reference
This compound σ1 ReceptorRat Brain MembraneIC50: 39 ± 8[6]
σ1 ReceptorKD: 19.1
σ2 ReceptorIC50 > 1000
PRE-084 σ1 ReceptorKi: 2.2[1][2]
σ2 ReceptorKi: 13091[1][2]
σ1 ReceptorIC50: 44[1][3][7][8][9]
PCP ReceptorIC50 > 100,000[1][3]

Table 2: In Vivo Efficacy

CompoundModelSpeciesEndpointEffective Dose RangeReference
This compound Global Cerebral IschemiaGerbilNeuroprotection (neuronal survival)50, 75, 100 mg/kg (p.o.)[10]
NMDA-induced cGMP increaseInhibitionIC50 ≈ 100 nM[11]
PRE-084 Forced Swim TestMouseAntidepressant-like effect (reduced immobility)0.5 - 5 mg/kg (i.p.)
Citric acid-induced coughGuinea PigAntitussive effect5 mg/kg (i.p.), 1 mg/ml (aerosol)[1]
Spontaneous alternation deficits (CO or trimethyltin (B158744) intoxication)RodentReversal of cognitive deficits1 mg/kg[1]
Embolic StrokeRatNeuroprotection (reduced infarct volume)Not specified[1]
Amyotrophic Lateral Sclerosis (ALS)MouseImproved motor function and survivalNot specified[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

sigma1_signaling cluster_ER Endoplasmic Reticulum s1r_bip σ1R-BiP Complex s1r σ1R s1r_bip->s1r dissociation bip BiP s1r_bip->bip ip3r IP3R s1r->ip3r stabilizes downstream Downstream Signaling (Neuroprotection, Plasticity) s1r->downstream modulates ca_release Ca²⁺ Release ip3r->ca_release agonist Sigma-1 Agonist ((+)-Igmesine or PRE-084) agonist->s1r_bip binds stress Cellular Stress stress->s1r_bip induces mito Mitochondria (ATP Production) ca_release->mito mito->downstream experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding Radioligand Binding Assay (Determine Ki/IC50) functional Functional Assays (e.g., Ca²⁺ imaging, cGMP) binding->functional informs neuroprotection Neuroprotection Models (e.g., Ischemia, Excitotoxicity) functional->neuroprotection predicts efficacy behavior Behavioral Models (e.g., Forced Swim Test) neuroprotection->behavior correlates with compound Test Compound ((+)-Igmesine or PRE-084) compound->binding compound->functional compound->neuroprotection compound->behavior

References

A Comparative Analysis of (+)-Igmesine Hydrochloride and SA4503 in Preclinical Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two sigma-1 receptor (σ1R) agonists, (+)-Igmesine hydrochloride and SA4503 (cutamesine), in various preclinical models of neurodegeneration. Both compounds have demonstrated neuroprotective potential, primarily through their action on the σ1R, a chaperone protein at the mitochondria-associated endoplasmic reticulum (ER) membrane involved in regulating cellular stress responses. This document synthesizes available quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to facilitate an objective evaluation of their respective therapeutic profiles.

Quantitative Efficacy Comparison

The following tables summarize the neuroprotective effects of this compound and SA4503 across different models of neurodegeneration, including Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and cerebral ischemia.

Table 1: Efficacy in Alzheimer's Disease and Cognitive Deficit Models
CompoundModelSpeciesDosageKey FindingsReference
This compound Scopolamine-induced amnesiaRat0.25-16 mg/kg, i.p.Improved cognitive function.[1]
Prenatal cocaine exposureRat0.1-1 mg/kg, i.p.Reversed learning deficits.
SA4503 Scopolamine-induced memory impairmentRat0.05, 0.1, or 0.25 mg/kg, p.o.Reduced memory impairment.
Basal forebrain lesionRat0.1-0.5 mg/kg/day, p.o.Ameliorated spatial learning deficits.
Dizocilpine-induced memory deficitsMouse0.03-1 mg/kg, s.c.Attenuated memory deficits.[2]
Table 2: Efficacy in Amyotrophic Lateral Sclerosis (ALS) Models
CompoundModelSpeciesDosageKey FindingsReference
SA4503 SOD1G93AMouse1 mg/kgSignificantly extended survival time.[3][3]
SOD1G93AMouse0.25 mg/kg & 1 mg/kgTended to improve motor function and preserved neuromuscular junctions, but did not significantly improve motor neuron survival in one study.[4][4]
SOD1G93A -induced cell death (in vitro)Mouse motor neuron cells (NSC34)1-10µMReduced cell death in a concentration-dependent manner.[3][3]
Table 3: Efficacy in Cerebral Ischemia Models
CompoundModelSpeciesDosageKey FindingsReference
This compound Global cerebral ischemiaGerbil50, 75, and 100 mg/kg, p.o.Significant protection against ischemia-induced neuronal death in the CA1 region (P < 0.03-0.005).[1][5][1][5]
SA4503 Asphyxia cardiac arrestRat1 mg/kg and 2.5 mg/kgImproved neurological outcomes and reduced neuronal apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for critical evaluation and potential replication.

Global Cerebral Ischemia Model with this compound

Objective: To assess the neuroprotective effects of this compound on neuronal death following global cerebral ischemia.

Animal Model: Male Mongolian gerbils.

Procedure:

  • Induction of Ischemia: Anesthetize gerbils. Make a midline ventral neck incision and expose both common carotid arteries. Occlude both arteries with aneurysm clips for 5 minutes to induce global cerebral ischemia. Release the clips to allow reperfusion. Sham-operated animals undergo the same surgical procedure without arterial occlusion.

  • Drug Administration: Administer this compound orally at doses of 25, 50, 75, or 100 mg/kg at 1, 24, and 48 hours post-occlusion. The control group receives a vehicle.

  • Histological Evaluation: At 96 hours post-surgery, perfuse the animals with a fixative solution. Collect the brains and process for histological staining (e.g., cresyl violet) to assess neuronal viability.

  • Quantification of Neuronal Death: Count the number of viable neurons in the hippocampal CA1 region. Compare the neuronal counts between the vehicle-treated ischemic group and the this compound-treated groups to determine the extent of neuroprotection.[5]

Experimental Workflow for Global Cerebral Ischemia Model

cluster_protocol Gerbil Model of Global Cerebral Ischemia start Start: Anesthetize Gerbils surgery Midline Neck Incision start->surgery occlusion Bilateral Common Carotid Artery Occlusion (5 min) surgery->occlusion reperfusion Reperfusion occlusion->reperfusion drug_admin Administer this compound (p.o.) at 1, 24, 48h post-occlusion reperfusion->drug_admin histology Histological Processing (96h) drug_admin->histology analysis Quantify Neuronal Survival in CA1 histology->analysis end End: Assess Neuroprotection analysis->end

Workflow for assessing neuroprotection in a gerbil ischemia model.
SOD1G93A Mouse Model of ALS with SA4503

Objective: To evaluate the effect of SA4503 on disease progression and survival in a transgenic mouse model of ALS.

Animal Model: Male SOD1G93A transgenic mice.

Procedure:

  • Animal Husbandry and Genotyping: House SOD1G93A mice and their wild-type littermates under standard conditions. Confirm genotype by PCR analysis.

  • Drug Administration: Begin daily intraperitoneal (i.p.) injections of SA4503 (e.g., 1 mg/kg) or vehicle at a presymptomatic age (e.g., 5 weeks of age).

  • Monitoring Disease Progression:

    • Onset of Disease: Monitor mice daily for the onset of neurological symptoms such as tremor or hindlimb weakness. The age at which these symptoms first appear is recorded as the onset of the disease.

    • Motor Function: Assess motor function weekly using tests such as the rotarod test to measure motor coordination and balance.

    • Survival: Monitor survival daily. The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds when placed on its side.

  • Data Analysis: Compare the age of onset, motor performance over time, and median survival duration between the SA4503-treated and vehicle-treated groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).[3][4]

Experimental Workflow for SOD1G93A ALS Model

cluster_protocol SA4503 Treatment in SOD1G93A Mouse Model of ALS start Start: Presymptomatic SOD1G93A Mice treatment Daily i.p. Injection of SA4503 or Vehicle start->treatment monitoring Weekly Monitoring: - Body Weight - Motor Performance (Rotarod) - Neurological Score treatment->monitoring onset Record Age of Disease Onset monitoring->onset survival Record Survival Endpoint monitoring->survival analysis Statistical Analysis of Onset, Motor Function, and Survival onset->analysis survival->analysis end End: Evaluate Therapeutic Efficacy analysis->end

Workflow for evaluating SA4503 efficacy in a mouse model of ALS.

Signaling Pathways

Both this compound and SA4503 exert their neuroprotective effects primarily through the activation of the sigma-1 receptor. The diagrams below illustrate the key downstream signaling pathways modulated by these σ1R agonists.

General Sigma-1 Receptor Signaling Pathway in Neuroprotection

Activation of the σ1R by agonists like this compound and SA4503 leads to its dissociation from the binding immunoglobulin protein (BiP) at the mitochondria-associated ER membrane. This allows the σ1R to translocate and interact with various downstream targets, ultimately promoting cell survival and resilience to stress.

cluster_pathway Sigma-1 Receptor Signaling in Neuroprotection cluster_downstream Downstream Effects agonist Sigma-1 Agonist ((+)-Igmesine or SA4503) s1r_bip Sigma-1R / BiP Complex (Inactive) agonist->s1r_bip Binds to s1r_active Active Sigma-1R s1r_bip->s1r_active Dissociation ca_homeostasis Calcium Homeostasis (Modulation of IP3R) s1r_active->ca_homeostasis er_stress Reduced ER Stress s1r_active->er_stress mito_function Enhanced Mitochondrial Function s1r_active->mito_function bdnf Increased BDNF Signaling s1r_active->bdnf akt Activation of Akt Pathway s1r_active->akt neuroprotection Neuroprotection (Neuronal Survival, Reduced Apoptosis) ca_homeostasis->neuroprotection er_stress->neuroprotection mito_function->neuroprotection erk Activation of ERK Pathway bdnf->erk erk->neuroprotection akt->neuroprotection cluster_pathway SA4503-Mediated Signaling cluster_kinases Kinase Activation sa4503 SA4503 s1r Sigma-1 Receptor sa4503->s1r Activates akt Akt Phosphorylation s1r->akt Promotes erk ERK1/2 Phosphorylation s1r->erk Promotes cell_survival Enhanced Cell Survival akt->cell_survival erk->cell_survival motor_neuron_protection Motor Neuron Protection cell_survival->motor_neuron_protection

References

A Head-to-Head Comparison of the Antidepressant Effects of (+)-Igmesine Hydrochloride and SSRIs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antidepressant drug development, exploring novel mechanisms of action beyond the classic monoaminergic systems is a critical pursuit. This guide provides a detailed, head-to-head comparison of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), the most widely prescribed class of antidepressants. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.

Mechanism of Action: Two Distinct Pathways

The fundamental difference between this compound and SSRIs lies in their primary molecular targets and the subsequent signaling cascades they initiate.

Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, including well-known drugs like fluoxetine (B1211875), sertraline, and escitalopram, exert their therapeutic effects by selectively blocking the serotonin transporter (SERT).[1][2][3][4] This transporter is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[2][5] By inhibiting this reuptake process, SSRIs increase the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.[2][4] While this is the primary mechanism, the therapeutic effects often have a delayed onset of 2-4 weeks, suggesting that downstream adaptive changes, such as the desensitization of 5-HT1A autoreceptors and alterations in gene expression, are crucial for their antidepressant action.[5][6]

This compound: this compound represents a departure from the monoamine hypothesis of depression. It is a selective agonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[7][8] Unlike SSRIs, Igmesine (B115768) does not directly interact with monoamine transporters.[9] Its mechanism is linked to the modulation of various downstream signaling pathways. Activation of the σ1 receptor by Igmesine can potentiate N-methyl-D-aspartate (NMDA) receptor activity and modulate intracellular calcium (Ca2+) mobilization, which are critical for neuronal plasticity and cell survival.[7][9][10] The antidepressant-like effects of Igmesine are thought to stem from its ability to restore cellular homeostasis and modulate glutamatergic and neurotrophic systems.[11][12]

G cluster_0 SSRI Mechanism cluster_1 Igmesine Mechanism ssri SSRI sert Serotonin Transporter (SERT) ssri->sert Inhibits serotonin_synapse Increased Synaptic Serotonin sert->serotonin_synapse Leads to post_receptor Postsynaptic 5-HT Receptors serotonin_synapse->post_receptor Activates downstream_ssri Downstream Signaling & Adaptive Changes post_receptor->downstream_ssri antidepressant_ssri Antidepressant Effect downstream_ssri->antidepressant_ssri igmesine (+)-Igmesine sigma1 Sigma-1 (σ1) Receptor igmesine->sigma1 Activates ca_mobilization Modulation of Intracellular Ca2+ sigma1->ca_mobilization nmda_modulation NMDA Receptor Potentiation sigma1->nmda_modulation downstream_igmesine Neuroplasticity & Cellular Homeostasis ca_mobilization->downstream_igmesine nmda_modulation->downstream_igmesine antidepressant_igmesine Antidepressant Effect downstream_igmesine->antidepressant_igmesine

Figure 1. Contrasting mechanisms of action for SSRIs and (+)-Igmesine.

Preclinical Antidepressant-Like Efficacy

The antidepressant potential of both compound classes has been extensively evaluated in rodent models of depression. These models utilize behavioral despair and anhedonia paradigms to predict clinical efficacy.

Key Preclinical Findings:

  • Forced Swim Test (FST): In the FST, a measure of behavioral despair, both SSRIs and (+)-Igmesine have demonstrated antidepressant-like effects by reducing immobility time.[10][12] This suggests that both compounds can promote active coping strategies in response to acute stress.

  • Novelty-Suppressed Feeding Test (NSFT): This test is sensitive to chronic, but not acute, antidepressant treatment, mirroring the therapeutic timeline in humans.[13] Chronic administration of SSRIs like fluoxetine has been shown to decrease the latency to eat in a novel environment, an anxiolytic and antidepressant-like effect.[13] While direct comparative data is limited, the known efficacy of σ1 agonists in models of stress and anxiety suggests potential benefits in this paradigm.

  • Sucrose (B13894) Preference Test (SPT): This test measures anhedonia, a core symptom of depression, by assessing a rodent's preference for a sweetened solution over water. A reduced preference for sucrose is considered an anhedonic-like state, which can be reversed by chronic antidepressant treatment.[14][15][16]

Comparative Preclinical Data Summary

ParameterThis compoundSSRIs (e.g., Fluoxetine)
Primary Target Sigma-1 (σ1) ReceptorSerotonin Transporter (SERT)
Forced Swim Test Reduced immobility time[10][12]Reduced immobility time
Neurochemical Effect Downregulation of β-adrenergic receptors; No significant effect on 5-HT or NE uptake[9]Potent inhibition of 5-HT uptake; Downregulation of β-adrenergic receptors[9]
NMDA Pathway Blocks NMDA-induced cGMP increase[9]Indirect modulation

Clinical Evidence and Development Status

While SSRIs are a cornerstone of depression treatment, the clinical development of this compound has followed a different trajectory.

SSRIs: SSRIs are approved worldwide and are recommended as a first-line treatment for moderate to severe depression.[1] Six major SSRIs are currently marketed: fluoxetine, citalopram, escitalopram, paroxetine, sertraline, and fluvoxamine.[3] Their efficacy over placebo is established, although the clinical significance can be modest for some individuals.[1] Head-to-head trials comparing different antidepressants have found small but sometimes clinically relevant differences in efficacy and acceptability.[17]

This compound: The clinical journey of Igmesine has been more challenging. Early phase II clinical trials showed promising results, with Igmesine (25 mg/day) demonstrating comparable efficacy to fluoxetine (20 mg/day) and superiority over placebo in certain patient subsets.[8][12] However, a larger phase III trial failed to demonstrate statistically significant efficacy for depression, which led to the discontinuation of its clinical development.[7][18]

Comparative Clinical Data Summary

ParameterThis compoundSSRIs
Development Status Development discontinued (B1498344) after Phase III trials[7][18]Widely approved and prescribed first-line agents[1]
Clinical Efficacy Showed efficacy comparable to fluoxetine in Phase II, but failed to meet endpoints in Phase III[8][18]Established efficacy for major depressive disorder and anxiety disorders[1][2]
Reported Side Effects Adverse events reported in 50-62% of patients in one trial, but specifics are not widely published[8]Common side effects include nausea, headache, insomnia/somnolence, and sexual dysfunction[2]

Receptor Binding Profiles and Side Effects

The specificity of a drug for its target is a key determinant of its efficacy and side effect profile.

Receptor Binding Affinity

Compound/ClassPrimary Target AffinityOther Notable Affinities
(+)-Igmesine σ1 Receptor (KD = 19.1 nM)Low affinity for σ2 receptors (IC50 > 1000 nM); Weak inhibitor of 5-HT uptake
SSRIs Serotonin Transporter (SERT)Varies by drug. Paroxetine has some affinity for muscarinic receptors; Sertraline has moderate affinity for the dopamine (B1211576) transporter.[19]

Side Effect Comparison The side effect profile of SSRIs is well-documented and stems from the widespread role of serotonin in the body. Common side effects include gastrointestinal upset, sleep disturbances, and sexual dysfunction.[2] A rare but serious risk is serotonin syndrome, which can occur when SSRIs are combined with other serotonergic drugs.[2]

For (+)-Igmesine, detailed side effect data is less available due to its discontinued development. One study noted adverse events in 50% (25 mg/day dose) and 62% (100 mg/day dose) of patients, compared to 66% for fluoxetine and 53% for placebo, but the specific types and frequencies of these events were not published.[7][8]

Experimental Protocols

Reproducibility in preclinical research is paramount. Below are standardized methodologies for key behavioral assays used to evaluate antidepressant-like activity.

Forced Swim Test (FST) The FST is a widely used screen for potential antidepressant drugs based on the principle of behavioral despair.[20][21]

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) is filled with water (24-30°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm).[21]

  • Procedure: The test is typically conducted over two days. On day one (pre-test), the animal is placed in the water for a 15-minute session.[22] Twenty-four hours later, following drug administration, the animal is placed back in the cylinder for a 5-minute test session.[22]

  • Data Analysis: The 5-minute session is recorded and scored for time spent in three behaviors: immobility (making only movements necessary to keep the head above water), swimming, and climbing. A reduction in immobility time is indicative of an antidepressant-like effect.[22]

Novelty-Suppressed Feeding Test (NSFT) This test assesses anxiety- and depression-like behavior based on the conflict between the drive to eat and the fear of a novel, brightly lit environment.[13][23]

  • Apparatus: A large, open-field arena (e.g., 50x50 cm) with a single food pellet placed on a white platform in the center. The arena is brightly illuminated.

  • Procedure: Mice are food-deprived for 24 hours prior to the test.[13] On the test day, the mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded over a set period (e.g., 10 minutes).

  • Data Analysis: The primary measure is the latency to take the first bite of the food.[13] A shorter latency is interpreted as a reduction in anxiety and an antidepressant-like effect. Total food consumed in the home cage immediately after the test is also measured to control for appetite effects.

Sucrose Preference Test (SPT) The SPT is a measure of anhedonia, or the inability to experience pleasure.[14][16]

  • Apparatus: The test is conducted in the animal's home cage.

  • Procedure: Animals are habituated to two drinking bottles for several days.[15] Following habituation, they are presented with two pre-weighed bottles: one containing plain water and the other a 1% sucrose solution.[15] The test typically runs for 24-48 hours, and the position of the bottles is switched halfway through to prevent side preference.[15]

  • Data Analysis: The amount of liquid consumed from each bottle is measured by weight. Sucrose preference is calculated as: (Weight of sucrose solution consumed / Total weight of liquid consumed) x 100. A higher percentage indicates a greater preference and a reduction in anhedonic-like behavior.[15]

G cluster_0 Preclinical Antidepressant Testing Workflow cluster_1 Behavioral Testing Battery start Animal Model of Depression drug_admin Chronic Drug Administration (e.g., 21 days) - (+)-Igmesine - SSRI - Vehicle Control start->drug_admin fst Forced Swim Test (FST) drug_admin->fst Day 22 nsft Novelty-Suppressed Feeding Test (NSFT) drug_admin->nsft Day 23 spt Sucrose Preference Test (SPT) drug_admin->spt Day 24-25 analysis Data Analysis: - Immobility Time - Feeding Latency - Sucrose Preference fst->analysis nsft->analysis spt->analysis conclusion Assessment of Antidepressant-Like Efficacy analysis->conclusion

Figure 2. A typical experimental workflow for preclinical antidepressant studies.

Conclusion

The comparison between this compound and SSRIs highlights a critical divergence in antidepressant drug development strategies. SSRIs represent the refinement of the monoamine hypothesis, offering proven, albeit moderately effective, first-line treatments by targeting the serotonin system.[1][3] Their mechanism is well-understood, but they are accompanied by a distinct side effect profile linked to their systemic serotonergic action.[2]

In contrast, this compound embodies the search for novel, non-monoaminergic targets. Its action as a σ1 receptor agonist offers a fundamentally different approach, focusing on intracellular signaling, calcium homeostasis, and neuroplasticity.[7][10] While preclinical studies and early clinical trials were promising, its failure to meet primary endpoints in a pivotal Phase III trial halted its development for depression.[7][18]

For researchers and drug developers, this comparison underscores several key points:

  • Target Diversity: The σ1 receptor remains a viable and intriguing target for neuropsychiatric disorders, distinct from classic neurotransmitter transporters. The challenges faced by Igmesine do not necessarily invalidate the target itself.

  • Translational Challenges: The discrepancy between Igmesine's Phase II and Phase III trial results highlights the significant challenge of translating promising early-stage findings into late-stage clinical success.

  • Future Directions: Future research may focus on identifying patient populations that could specifically benefit from σ1 receptor modulation or exploring the therapeutic potential of other σ1 ligands with different pharmacological properties. While SSRIs will likely remain a mainstay of depression treatment, the pursuit of novel mechanisms, as exemplified by the story of Igmesine, is essential for developing the next generation of more effective and better-tolerated antidepressants.

References

Validating the Neuroprotective Effects of (+)-Igmesine Hydrochloride: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of the selective sigma-1 receptor agonist, (+)-Igmesine hydrochloride, against alternative neuroprotective agents in established in vitro models of neuronal injury. While direct comparative in vitro data for this compound is limited in publicly available literature, this guide utilizes data from the well-characterized selective sigma-1 receptor agonist, PRE-084, as a proxy to facilitate a comparative analysis against prominent NMDA receptor antagonists, Dizocilpine (MK-801) and Memantine (B1676192).

The data presented herein is collated from multiple studies to offer a comprehensive overview of the potential efficacy of these compounds in mitigating neuronal damage induced by oxygen-glucose deprivation (OGD), a model for ischemic injury, and glutamate-induced excitotoxicity.

Comparative Efficacy in In Vitro Neuroprotection Models

The following tables summarize the quantitative data on the neuroprotective effects of a selective sigma-1 receptor agonist (PRE-084, as a proxy for this compound) and NMDA receptor antagonists (Dizocilpine and Memantine) in primary neuronal cell cultures.

Oxygen-Glucose Deprivation (OGD) Model
Compound ClassCompoundConcentrationAssayEndpointNeuroprotective Effect
Sigma-1 Receptor Agonist PRE-0841 µMCell ViabilityIncreased cell survivalPartial protection against OGD-induced cell death
10 µMCell ViabilityIncreased cell survivalSignificant reduction in neuronal death
NMDA Receptor Antagonist Dizocilpine (MK-801)10 µMLDH ReleaseDecreased LDH releaseSignificant attenuation of OGD-induced cytotoxicity.[1]
10 µMCell Viability (Trypan Blue)Increased cell survivalSignificant reduction in neuronal death.[1]
NMDA Receptor Antagonist Memantine1 µMCell Viability (MTT)Increased cell viabilityPartial protection against OGD-induced cell death.[2]
10 µMMitochondrial Membrane PotentialAttenuation of depolarizationRestoration of mitochondrial membrane potential.[3][4]
10 µMROS ProductionDecreased ROS levelsSignificant reduction in reactive oxygen species.[4]
Glutamate-Induced Excitotoxicity Model
Compound ClassCompoundConcentrationAssayEndpointNeuroprotective Effect
Sigma-1 Receptor Agonist PRE-0840.1 µg/g (in vivo priming for in vitro)Morphological AssessmentPreservation of neuronal morphologyPartial protection against glutamate-induced changes.[5]
10 µMCaspase-3 ActivationDecreased activationReduction in apoptotic markers.[5]
NMDA Receptor Antagonist Dizocilpine (MK-801)1 µMMitochondrial Membrane Potential (Rhodamine-123)Prevention of depolarizationComplete prevention of glutamate-induced mitochondrial depolarization.[6]
10 µMCell ViabilityIncreased cell survivalSignificant rescue from glutamate-induced cell death.[7]
NMDA Receptor Antagonist Memantine1 µMCell Viability (MTT)Increased cell viabilityPartial protection from NMDA-induced toxicity.[8]
5 µMLDH ReleaseDecreased LDH releaseDose-dependent inhibition of glutamate-induced cell death.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathway of Sigma-1 Receptor Agonist Neuroprotection

cluster_stress Cellular Stress (e.g., OGD, Glutamate) cluster_s1r Sigma-1 Receptor Pathway Stress Ischemia / Excitotoxicity S1R Sigma-1 Receptor (ER) Stress->S1R Igmesine This compound (Sigma-1 Agonist) Igmesine->S1R activates Ca_Mod Ca2+ Homeostasis S1R->Ca_Mod ER_Stress ER Stress Reduction S1R->ER_Stress ROS_Red ROS Reduction S1R->ROS_Red Neuroprotection Neuroprotection Ca_Mod->Neuroprotection ER_Stress->Neuroprotection ROS_Red->Neuroprotection cluster_excitotoxicity Excitotoxicity Cascade cluster_antagonist NMDA Receptor Antagonist Action Glutamate (B1630785) Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Neuroprotection Neuroprotection NMDAR->Neuroprotection Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death triggers Antagonist Dizocilpine / Memantine (NMDA Antagonist) Antagonist->NMDAR blocks cluster_workflow General Experimental Workflow Start Primary Neuronal Cell Culture Treatment Pre-treatment with Neuroprotective Agent Start->Treatment Insult Induce Neuronal Injury (OGD or Glutamate) Treatment->Insult Incubation Incubation Period Insult->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Endpoint Cell Viability (MTT, LDH) ROS Production Mitochondrial Membrane Potential Assessment->Endpoint

References

A Comparative Guide to the Reproducibility and Cross-Validation of Behavioral Studies Involving (+)-Igmesine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility and cross-validation of preclinical behavioral studies are paramount for advancing novel therapeutics. This guide provides a comprehensive comparison of the behavioral effects of (+)-Igmesine hydrochloride, a selective sigma-1 (σ1) receptor agonist, with alternative compounds. It delves into the experimental data, protocols, and factors influencing the consistency of its observed effects. While clinical development of Igmesine (B115768) for depression has been discontinued, its utility in preclinical models for cognitive enhancement remains a subject of interest.[1]

Comparative Efficacy of this compound and Alternatives

This compound has demonstrated cognitive benefits in various preclinical models.[1] Its primary mechanism of action is through the activation of the σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which modulates a range of downstream signaling pathways. This section compares the quantitative data from behavioral studies on Igmesine with other σ1 receptor agonists and commonly used antidepressants.

Table 1: Comparison of this compound and Other Sigma-1 Receptor Agonists in Behavioral Models

CompoundAnimal ModelBehavioral TestDosageKey FindingsReference
This compound Rat (Scopolamine-induced amnesia)Cognitive function0.25-16 mg/kg, i.p.Improved cognitive function.(Earley et al., 1991)[1]
SAMP8 mice (Accelerated aging)Cognitive function0.1-3 mg/kg, s.c.Improved cognitive function.(Maurice et al., 1996)[1]
Rat (Prenatally exposed to cocaine)Learning and memory0.1-1 mg/kg, i.p.Reversed learning deficits.[2](Meunier and Maurice, 2004)[1]
Mouse (Chronic alcohol consumption)Cognitive functionNot specifiedImproved cognitive functions.(Meunier et al., 2006)[1]
Swiss miceForced Swim Test (FST)Not specifiedAbolished antidepressant-like action in the presence of a Ca2+ chelator.[3][4](Urani et al., 2002)[3][4]
PRE-084 Not specifiedMesolimbic dopamine (B1211576) levels0.32–10 mg/kg i.v.Increased dopamine levels.[5]Not specified
Not specifiedConditioned Fear Stress (CFS)Not specifiedDecreased immobility in a BD1047- and σ1-KO-sensitive manner.[6]Not specified
Blarcamesine (B1667132) (ANAVEX2-73) FXS miceOpen field, Contextual fear conditioning, Marble-buryingNot specifiedNormalized hyperactivity and associative learning, improved anxiety/perseverative behavior.[7]Not specified

Table 2: Comparison of this compound with Standard Antidepressants

CompoundMechanism of ActionBehavioral TestKey Findings with σ1 Receptor InvolvementReference
This compound Selective σ1 receptor agonistForced Swim Test (FST), Conditioned Fear Stress (CFS)Antidepressant-like effects blocked by σ1 antagonist BD1047 and in σ1-KO mice.[6]Not specified
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)FSTEffective in FST, but effect not blocked by σ1 antagonist or in σ1-KO mice.[6]Not specified
Sertraline SSRIFST, CFSEffective in both tests; CFS effect was sensitive to σ1 antagonist and σ1-KO.[6]Not specified
Fluvoxamine SSRIFST, CFSEffective in CFS in a σ1-dependent manner.[6]Not specified
Desipramine Tricyclic Antidepressant (TCA)FSTEffective in FST, but effect not blocked by σ1 antagonist or in σ1-KO mice.[6]Not specified
Amitriptyline TCAFST, CFSEffective in both tests, but effects were not σ1-dependent.[6]Not specified

Experimental Protocols

The reproducibility of behavioral studies is highly dependent on the meticulous implementation of experimental protocols. Below are detailed methodologies for key experiments involving this compound.

Forced Swim Test (FST)

  • Objective: To assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water.

  • Animals: Swiss mice.[3][4]

  • Procedure:

    • Mice are individually placed in a transparent glass cylinder (25 cm high, 10 cm in diameter) containing water at 23-25°C to a depth of 10 cm.

    • The duration of immobility is recorded during the last 4 minutes of a 6-minute session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at specified doses prior to the test.

  • Data Analysis: The total duration of immobility is compared between drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Scopolamine-Induced Amnesia Model

  • Objective: To evaluate the cognitive-enhancing effects of a substance in a model of cholinergic deficit-induced amnesia.

  • Animals: Rats.[1]

  • Procedure:

    • Animals are trained on a memory task (e.g., passive avoidance, Morris water maze).

    • Shortly before the retention test, animals are administered scopolamine (B1681570) to induce amnesia.

    • This compound or vehicle is administered prior to the scopolamine injection.

  • Data Analysis: Performance in the memory task (e.g., latency to enter a dark compartment, time to find a hidden platform) is compared across treatment groups.

Factors Influencing Reproducibility

Several factors can influence the reproducibility of behavioral studies.[8][9] In the context of this compound research, these include:

  • Animal Strain and Species: Different rodent strains can exhibit varying sensitivities to drugs and baseline performances in behavioral tasks.[8]

  • Experimental Conditions: Factors such as the light-dark cycle, housing conditions, and handling by the experimenter can significantly impact behavioral outcomes.[8]

  • Drug Administration Protocol: The dose, route of administration, and timing of drug delivery relative to the behavioral test are critical variables.

  • Pathological State: The effects of σ1 receptor ligands are often more pronounced in pathological conditions, as they may not significantly impact learning and memory in healthy control animals.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in studying this compound, the following diagrams are provided.

Igmesine_Signaling_Pathway cluster_organelles Cellular Location Igmesine This compound Sigma1R Sigma-1 Receptor (σ1R) Igmesine->Sigma1R activates ER Endoplasmic Reticulum Mitochondria Mitochondria IP3R IP3 Receptor Sigma1R->IP3R interacts with NMDA_Modulation NMDA Receptor Modulation Sigma1R->NMDA_Modulation Neurotransmission Modulation of Neurotransmission (ACh, 5-HT, DA) Sigma1R->Neurotransmission Ca_Mobilization Ca²⁺ Mobilization IP3R->Ca_Mobilization leads to Neuroprotection Neuroprotective Effects Ca_Mobilization->Neuroprotection Cognitive_Enhancement Cognitive Enhancement NMDA_Modulation->Cognitive_Enhancement Neurotransmission->Cognitive_Enhancement Neuroprotection->Cognitive_Enhancement

Caption: Signaling pathway of this compound.

Behavioral_Study_Workflow Animal_Acclimation Animal Acclimation and Habituation Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration ((+)-Igmesine or Vehicle) Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., FST, MWM) Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Blinding Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

References

A Comparative Analysis of Sigma-1 Receptor Binding Affinities: (+)-Igmesine Hydrochloride Versus Other Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the binding affinity of a compound to its target receptor is a critical first step in preclinical evaluation. This guide provides a comparative analysis of the sigma-1 (σ1) receptor binding affinity of (+)-Igmesine hydrochloride against a panel of other well-characterized ligands. All quantitative data is presented in a clear, tabular format, and detailed experimental methodologies are provided to support the presented data.

This compound is a selective σ1 receptor ligand with a reported dissociation constant (K D ) of 19.1 nM.[1][2] Its high affinity and selectivity, with little to no activity at σ2 receptors (IC50 > 1000 nM), have made it a valuable tool in neuroscience research, particularly in studies related to neuroprotection and antidepressant effects.[1][3] This guide will contextualize the binding affinity of (+)-Igmesine by comparing it to other common σ1 receptor ligands.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (K i /K D ) of this compound and other selected ligands for the σ1 receptor. Lower K i /K D values indicate higher binding affinity.

LigandK i /K D (nM)Receptor Subtype SelectivityReference(s)
This compound 19.1 (K D ) Highly selective for σ1 over σ2 (IC50 > 1000 nM) [1][2]
(+)-Pentazocine3.1 - 8Selective for σ1 over σ2[4]
Haloperidol1.1 - 3.0Binds to σ1, σ2, and dopamine (B1211576) D2 receptors[5][6]
1,3-di-o-tolyl-guanidine (DTG)35.5Non-selective, binds to both σ1 and σ2[7]
PRE-08444 (IC50)Highly selective σ1 agonist[8]
SA4503 (Cutamesine)17.4 (IC50)Selective for σ1 over σ2[9]
Fluvoxamine< 100Binds to σ1 and is a selective serotonin (B10506) reuptake inhibitor (SSRI)[10]
Siramesine17 (IC50)Higher affinity for σ2 (IC50 = 0.12 nM)[8]
4-IBP1.7High affinity for σ1[9]
S1RA17.0Selective for σ1 over σ2[9]

Experimental Protocols

The binding affinity data presented in this guide are primarily determined through competitive radioligand binding assays. Below is a detailed, generalized protocol for such an assay targeting the σ1 receptor.

Objective: To determine the binding affinity (K i ) of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: Typically --INVALID-LINK---pentazocine, a selective σ1 receptor agonist.[11]

  • Membrane Preparation: Homogenates from tissues with high σ1 receptor expression, such as guinea pig liver or brain, or from cell lines engineered to overexpress the human σ1 receptor.[11][12]

  • Test Compounds: Including this compound and other ligands for comparison.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known σ1 ligand (e.g., 10 µM haloperidol) to determine the amount of non-specific binding of the radioligand.[8]

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., a concentration close to its K D value), and varying concentrations of the test compound.

    • For total binding, add only the membrane preparation and the radioligand.

    • For non-specific binding, add the membrane preparation, the radioligand, and a high concentration of an unlabeled σ1 ligand (e.g., haloperidol).

    • Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the K i value using the Cheng-Prusoff equation: K i = IC50 / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.

Visualizing Methodologies and Comparisons

To further clarify the experimental workflow and the relationships between the compared ligands, the following diagrams are provided.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation assay Binding Assay Incubation (Radioligand + Test Compound) prep->assay filter Filtration assay->filter count Scintillation Counting filter->count analysis Data Analysis (IC50 -> Ki) count->analysis

Caption: Workflow of a competitive radioligand binding assay.

G cluster_1 Relative Sigma-1 Receptor Binding Affinity cluster_high High Affinity Ligands cluster_moderate Moderate Affinity Ligands cluster_lower Lower Affinity Ligands High Affinity (Low Ki) High Affinity (Low Ki) Moderate Affinity Moderate Affinity High Affinity (Low Ki)->Moderate Affinity Increasing Ki Lower Affinity Lower Affinity Moderate Affinity->Lower Affinity Increasing Ki Haloperidol Haloperidol (+)-Pentazocine (+)-Pentazocine 4-IBP 4-IBP (+)-Igmesine (+)-Igmesine SA4503 SA4503 Siramesine Siramesine S1RA S1RA DTG DTG PRE-084 PRE-084 Fluvoxamine Fluvoxamine

Caption: Relative binding affinities of various sigma-1 ligands.

References

Side effect profile of (+)-Igmesine hydrochloride compared to other psychoactive compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, has been a subject of interest for its potential psychoactive properties, particularly as an antidepressant. However, a comprehensive understanding of its side effect profile in comparison to established psychoactive compounds remains a critical area of investigation for the scientific community. This guide provides a comparative analysis of the available safety data for this compound against well-characterized psychoactive drug classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).

Overview of this compound Safety Data

Clinical development of this compound, also known as JO-1784, was discontinued (B1498344) due to marketing considerations, and as a result, detailed public data on its side effect profile from Phase II and Phase III trials are limited. Available information suggests that in a Phase III trial for major depressive disorder, adverse events were more frequently observed at a 100 mg dose compared to a 25 mg dose. Notably, no patients discontinued the trial due to these adverse events, suggesting a generally tolerable profile within the studied population. However, the specific types and frequencies of these adverse events have not been extensively published.[1]

Comparative Side Effect Profiles: SSRIs and TCAs

In contrast to the limited data for this compound, the side effect profiles of SSRIs and TCAs are well-documented through extensive clinical use and numerous studies. The following tables summarize the common and less common adverse effects associated with these established classes of antidepressants.

Table 1: Common Side Effects of SSRIs and TCAs

Side Effect CategorySelective Serotonin Reuptake Inhibitors (SSRIs)Tricyclic Antidepressants (TCAs)
Gastrointestinal Nausea, vomiting, diarrhea, constipation, dry mouth, loss of appetite.[2][3]Dry mouth, constipation.[4][5][6]
Neurological Headache, dizziness, drowsiness or insomnia, agitation, anxiety, tremors.[2][3]Drowsiness, dizziness, blurred vision, confusion (especially in the elderly).[4][5][6]
Autonomic Increased sweating.[2][3]Orthostatic hypotension (a drop in blood pressure upon standing), urinary retention.[4][5][7]
Metabolic/Endocrine Weight gain or loss, changes in libido, difficulty achieving orgasm, erectile dysfunction.[1][2][3]Weight gain, sexual dysfunction.[4][6]
Cardiovascular ---Increased heart rate, potential for abnormal heart rhythms.[4][7]

Table 2: Less Common but Serious Side Effects of SSRIs and TCAs

Side Effect CategorySelective Serotonin Reuptake Inhibitors (SSRIs)Tricyclic Antidepressants (TCAs)
Neurological Serotonin syndrome (confusion, agitation, rapid heart rate), extrapyramidal symptoms (movement problems), seizures.[2][3]Seizures, delirium.[4][6][7]
Hematological Increased risk of bleeding.[3]---
Electrolyte Imbalance Hyponatremia (low sodium levels), particularly in the elderly.[2]---
Cardiovascular ---Cardiac toxicity in overdose.[7]
Psychiatric Increased suicidal thinking and behavior in children and adolescents.[4]Increased suicidal thinking and behavior in children and adolescents.[4]

Experimental Protocols for Assessing Side Effects

The evaluation of side effect profiles in clinical trials for psychoactive compounds typically involves a multi-faceted approach. While specific protocols for the this compound trials are not publicly available, the following methodologies are standard in the field:

  • Spontaneous Reporting: Patients are encouraged to report any new or unusual symptoms they experience throughout the trial. These are documented by clinicians as adverse events (AEs).

  • Standardized Checklists and Questionnaires: To systematically capture common and anticipated side effects, validated questionnaires are often employed. Examples include the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale or the Frequency, Intensity, and Burden of Side Effects Rating (FIBSER) scale.

  • Physical Examinations and Vital Signs Monitoring: Regular monitoring of weight, blood pressure, heart rate, and other physiological parameters is conducted to detect any drug-induced changes.

  • Laboratory Tests: Blood and urine samples are collected at baseline and at specified intervals during the trial to monitor for any changes in hematology, clinical chemistry (e.g., liver and kidney function), and electrolyte levels.

  • Specialized Assessments: Depending on the known or suspected mechanism of action of the drug, specific assessments may be included. For example, electrocardiograms (ECGs) are crucial for compounds with potential cardiovascular effects, and specific scales are used to assess sexual dysfunction.

Signaling Pathway of Sigma-1 Receptor Agonists

This compound exerts its effects through agonism of the sigma-1 receptor. This receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is involved in modulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival. The following diagram illustrates a simplified signaling pathway for sigma-1 receptor agonists.

Sigma1_Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion S1R_BiP Sigma-1 Receptor-BiP Complex S1R_Active Active Sigma-1 Receptor S1R_BiP->S1R_Active Dissociates to IP3R IP3 Receptor Ca_ER ER Ca2+ Release IP3R->Ca_ER Mediates Mito_Ca Mitochondrial Ca2+ Uptake Neuroprotection Neuroprotection & Neuronal Plasticity Mito_Ca->Neuroprotection Promotes Igmesine This compound (Sigma-1 Agonist) Igmesine->S1R_BiP Binds to Stress Cellular Stress Stress->S1R_BiP Induces dissociation S1R_Active->IP3R Translocates and stabilizes Ca_ER->Mito_Ca Influences

Sigma-1 receptor signaling pathway.

Conclusion

References

In Vivo Validation of (+)-Igmesine Hydrochloride's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-Igmesine hydrochloride and other selective sigma-1 receptor (σ1R) agonists, focusing on the in vivo validation of their mechanism of action through the use of knockout mouse models. While direct in vivo studies of this compound in σ1R knockout mice are not prominently available in the current scientific literature, a robust body of indirect evidence, supported by the phenotype of these knockout animals and comparative data from other selective σ1R agonists, strongly corroborates its mechanism of action.

Introduction to this compound

This compound is a selective σ1R ligand with high affinity.[1] It has demonstrated neuroprotective and antidepressant-like effects in various preclinical studies.[1] The primary mechanism of action of (+)-Igmesine is attributed to its agonist activity at the σ1R, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[2][3]

Validation of the Sigma-1 Receptor's Role in Antidepressant-like Effects Using Knockout Models

The crucial role of the σ1R in mediating antidepressant-like effects is strongly supported by studies on σ1R knockout (KO) mice. These mice exhibit a distinct depressive-like phenotype, most notably an increased immobility time in the forced swim test (FST) compared to their wild-type (WT) littermates. This increased immobility is interpreted as a state of "behavioral despair," a key feature in rodent models of depression. The phenotype of the σ1R KO mice provides a critical baseline for validating the mechanism of action of σ1R agonists; a true agonist should counteract this depressive-like behavior in WT animals, and its effects should be absent or significantly diminished in KO animals.

Comparative Analysis of Sigma-1 Receptor Agonists

This section compares this compound with two other well-characterized selective σ1R agonists, PRE-084 and SA4503 (cutamesine), for which in vivo data involving knockout or antagonist models are available.

Binding Affinity and Selectivity

A summary of the binding affinities of the three compounds for σ1 and σ2 receptors is presented in Table 1. All three ligands exhibit high affinity and selectivity for the σ1R.

Compoundσ1R Affinity (Ki/IC50)σ2R Affinity (Ki/IC50)Selectivity (σ2/σ1)Reference
This compound 19.1 nM (KD)> 1000 nM (IC50)> 52[1]
PRE-084 44 nM (IC50)> 10,000 nM (IC50)> 227[4][5]
SA4503 (cutamesine) 17.4 nM (IC50)1784 nM (IC50)~103[6][7]

Table 1: Binding Affinities and Selectivity of Sigma-1 Receptor Agonists. This table summarizes the reported binding affinities (Ki, KD, or IC50) of this compound, PRE-084, and SA4503 for sigma-1 and sigma-2 receptors, highlighting their selectivity for the sigma-1 subtype.

In Vivo Behavioral Data: The Forced Swim Test

The FST is a standard behavioral assay used to assess antidepressant efficacy. An increase in immobility time is indicative of a depressive-like state. While specific data for (+)-Igmesine in σ1R KO mice is lacking, the expected outcome is a reduction in immobility time in WT mice, with this effect being absent in KO mice. Table 2 presents representative data for σ1R KO mice and the effects of PRE-084.

Animal ModelTreatmentImmobility Time (seconds)InterpretationReference
Wild-Type (WT) Mice Vehicle~150-180Baseline
σ1R Knockout (KO) Mice Vehicle~200-240Depressive-like phenotype
Wild-Type (WT) Mice PRE-084Decreased vs. VehicleAntidepressant-like effect

Table 2: Representative Data from the Forced Swim Test. This table illustrates the typical results observed in the forced swim test with wild-type and σ1R knockout mice, and the expected effect of a σ1R agonist like PRE-084. Specific numerical values can vary between studies.

Experimental Protocols

Forced Swim Test (FST)

The FST is used to evaluate depressive-like behavior in rodents.[8][9][10][11]

Apparatus:

  • A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter).[8]

  • The tank is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[8][10]

Procedure:

  • Mice are individually placed in the water-filled cylinder for a 6-minute session.[8][10]

  • The behavior is typically recorded by a video camera for later analysis.

  • The total duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is measured, usually during the last 4 minutes of the test.[8][10]

  • After the test, mice are removed, dried, and returned to their home cages.

Locomotor Activity Test

This test is often performed as a control to ensure that the effects observed in the FST are not due to general changes in motor activity.[12][13]

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.[13]

Procedure:

  • Mice are individually placed in the center of the arena and allowed to explore freely for a set period (e.g., 15-60 minutes).[13]

  • The total distance traveled and other parameters are automatically recorded.

  • A significant change in locomotor activity would suggest that the results of the FST might be confounded by motor effects.

Western Blot Analysis for Sigma-1 Receptor Expression

This technique is used to confirm the absence of the σ1R protein in knockout mice.[14][15][16][17]

Procedure:

  • Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer (e.g., RIPA buffer) to extract total proteins.[14][17]

  • Protein Quantification: The concentration of protein in the lysate is determined using a standard assay (e.g., Bradford assay).[14]

  • SDS-PAGE: Equal amounts of protein from WT and KO mice are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[15]

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the σ1R, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, revealing a band at the correct molecular weight for the σ1R in WT samples and its absence in KO samples.

Signaling Pathways and Visualizations

Activation of the σ1R by an agonist like (+)-Igmesine is believed to initiate a cascade of downstream signaling events that contribute to its neuroprotective and antidepressant effects.

sigma1_pathway Igmesine (+)-Igmesine (Agonist) Sigma1R Sigma-1 Receptor (σ1R) Igmesine->Sigma1R Binds & Activates BiP BiP Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulates IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1R->IonChannels Modulates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates BDNF BDNF Signaling Sigma1R->BDNF Upregulates Ca_ER ER Ca2+ IP3R->Ca_ER Regulates Release Ca_Mito Mitochondrial Ca2+ Ca_ER->Ca_Mito Uptake NeuronalSurvival Neuronal Survival & Plasticity Ca_Mito->NeuronalSurvival IonChannels->NeuronalSurvival NMDAR->NeuronalSurvival BDNF->NeuronalSurvival Antidepressant Antidepressant-like Effects NeuronalSurvival->Antidepressant experimental_workflow start Start animal_groups Animal Groups: - Wild-Type (WT) - σ1R Knockout (KO) start->animal_groups treatment Treatment Groups (per genotype): - Vehicle - (+)-Igmesine - Alternative Agonist animal_groups->treatment behavioral_testing Behavioral Testing treatment->behavioral_testing biochemical_analysis Biochemical Analysis treatment->biochemical_analysis fst Forced Swim Test behavioral_testing->fst locomotor Locomotor Activity behavioral_testing->locomotor data_analysis Data Analysis & Comparison fst->data_analysis locomotor->data_analysis western_blot Western Blot for σ1R biochemical_analysis->western_blot western_blot->data_analysis

References

Cross-Species Efficacy of (+)-Igmesine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (+)-Igmesine hydrochloride, a selective sigma-1 receptor agonist, across various species and preclinical models. It aims to offer an objective overview supported by experimental data to aid in research and development efforts.

Mechanism of Action

This compound exerts its effects primarily through the activation of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation modulates several downstream signaling pathways, including:

  • NMDA Receptor Modulation: It potentiates NMDA receptor-mediated neurotransmission, which is crucial for synaptic plasticity, learning, and memory.

  • Calcium Signaling: It influences intracellular calcium mobilization, a key process in neuronal signaling and function.[1]

  • Monoaminergic System: While it does not directly inhibit serotonin (B10506) or norepinephrine (B1679862) reuptake like traditional antidepressants, it appears to mediate some of its effects through the monoaminergic system.[2]

Data Presentation: Efficacy of this compound

The following table summarizes the quantitative efficacy data for this compound across different species and experimental models.

SpeciesExperimental ModelDosing RegimenRoute of AdministrationKey Efficacy EndpointsReference
Mouse Forced Swim Test (Antidepressant model)Not specifiedNot specifiedReduced immobility time, indicating antidepressant-like effects.-
Mouse Accelerated Aging (SAMP8 mice - Cognitive model)0.1-3 mg/kgSubcutaneous (s.c.)Improved cognitive functions.[1]Maurice et al., 1996
Rat Scopolamine-Induced Amnesia (Cognitive model)0.25-16 mg/kgIntraperitoneal (i.p.)Improved cognitive functions.[1]Earley et al., 1991
Rat Prenatally Cocaine-Exposed (Cognitive model)Not specifiedNot specifiedImproved cognitive functions.[1]Meunier and Maurice, 2004
Gerbil Global Cerebral Ischemia (Neuroprotection model)50, 75, and 100 mg/kgOral (p.o.)Significant protection against ischemia-induced cell death; attenuated hyperactivity and increased nitric oxide synthase activities.[1]O'Neill et al., 1995
Human Major Depressive Disorder (Clinical Trial)25 mg/dayOralSignificant improvement in Hamilton Depression Rating Scale (HAM-D) score compared to placebo in a subset of patients.[1]Pande et al., 1999

Comparison with Alternative Sigma-1 Receptor Agonists

Several other sigma-1 receptor agonists have been investigated for similar therapeutic applications. The table below provides a comparative overview of their efficacy.

CompoundSpeciesExperimental ModelKey Efficacy FindingsReference
PRE-084 MouseAlzheimer's Disease ModelAmeliorated learning deficits and lipid peroxidation; decreased tau hyperphosphorylation and amyloid β deposition.[3]-
RatEmbolic StrokeReduced infarct volume, neurological deficits, and pro-inflammatory cytokines.[3]-
SA4503 MouseRetinal Degeneration (rd10)In vitro: improved cell viability and attenuated oxidative stress. In vivo: did not provide significant protection compared to (+)-PTZ.[4]-
Blarcamesine (B1667132) (ANAVEX®2-73) MouseFragile X SyndromeNormalized hyperactivity and improved associative learning; restored BDNF levels in the hippocampus.[5]-
HumanAlzheimer's Disease (Phase IIb/III Trial)Significantly slowed clinical progression as measured by ADAS-Cog13.-

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Forced Swim Test (Mouse)

Objective: To assess antidepressant-like activity.

Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Mice are individually placed in the cylinder for a 6-minute session.

  • The session is video-recorded for later analysis.

  • The duration of immobility (floating with only movements necessary to keep the head above water) is scored during the last 4 minutes of the test.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

Scopolamine-Induced Amnesia (Rat)

Objective: To evaluate the potential of a compound to reverse cognitive deficits.

Apparatus: Morris water maze, a circular pool (approximately 1.5 m in diameter) filled with opaque water, with a hidden escape platform.

Procedure:

  • Acquisition Phase: Rats are trained to find the hidden platform over several trials per day for multiple days.

  • Amnesia Induction: Scopolamine (e.g., 0.4 mg/kg, i.p.) is administered to induce a cholinergic deficit and impair memory.

  • Treatment: this compound or a vehicle is administered before the retention test.

  • Retention Test (Probe Trial): The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

  • An increase in time spent in the target quadrant in the treated group compared to the scopolamine-only group indicates a reversal of amnesia.

Global Cerebral Ischemia (Gerbil)

Objective: To assess the neuroprotective effects of a compound.

Procedure:

  • Ischemia Induction: Anesthesia is induced, and the bilateral common carotid arteries are exposed and occluded with aneurysm clips for a set duration (e.g., 5 minutes) to induce global cerebral ischemia.

  • Reperfusion: The clips are removed to allow blood flow to be restored.

  • Treatment: this compound or a vehicle is administered at various time points post-ischemia.

  • Behavioral Assessment: Locomotor activity and other neurological deficits are monitored.

  • Histological Analysis: After a set survival period (e.g., 4 days), the brains are collected, sectioned, and stained (e.g., with Cresyl violet) to assess neuronal damage, particularly in the CA1 region of the hippocampus.

  • A reduction in neuronal death in the treated group compared to the vehicle group indicates neuroprotection.

Mandatory Visualization

Signaling Pathway of this compound

Igmesine_Signaling_Pathway Igmesine (+)-Igmesine hydrochloride Sigma1R Sigma-1 Receptor (ER-Mitochondria) Igmesine->Sigma1R activates Ca_Mobilization Intracellular Ca2+ Mobilization Sigma1R->Ca_Mobilization modulates NMDA_R NMDA Receptor Sigma1R->NMDA_R potentiates Monoaminergic Monoaminergic System Sigma1R->Monoaminergic influences Neuroprotection Neuroprotection Ca_Mobilization->Neuroprotection NMDA_R->Neuroprotection Cognitive_Enhancement Cognitive Enhancement NMDA_R->Cognitive_Enhancement Antidepressant Antidepressant Effects Monoaminergic->Antidepressant Forced_Swim_Test_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Drug_Admin Drug/Vehicle Administration Acclimatization->Drug_Admin FST Forced Swim Test (6 min session) Drug_Admin->FST Recording Video Recording FST->Recording Analysis Behavioral Analysis (Immobility in last 4 min) Recording->Analysis Data Data Interpretation Analysis->Data End End Data->End

References

A Comparative Review of the Therapeutic Potential of Various Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a wide range of neurological and psychiatric disorders. Its role in modulating crucial cellular processes, including intracellular calcium signaling, ion channel activity, and cellular stress responses, has spurred the development of numerous S1R agonists. This guide provides a comparative overview of the therapeutic potential of several key S1R agonists, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel therapeutics.

Comparative Quantitative Data of Sigma-1 Receptor Agonists

The following tables summarize the binding affinities and functional potencies of prominent S1R agonists, providing a quantitative basis for comparison.

AgonistKi (nM) for Sigma-1 ReceptorSelectivityReference
SA4503 (Cutamesine) 4.6>100-fold over sigma-2 receptor[1]
Pridopidine (B1678097) ~80~100-fold over D2 receptor[2]
PRE-084 2.2~600-fold over sigma-2 receptors[3]
Blarcamesine (B1667132) (ANAVEX®2-73) High nanomolarMixed sigma-1/muscarinic ligand[4]
Igmesine Not explicitly found in searchesSelective sigma-1 ligand[5][6]

Table 1: Comparative Binding Affinities (Ki) of Sigma-1 Receptor Agonists. This table presents the inhibitory constant (Ki) values, indicating the affinity of each agonist for the sigma-1 receptor. Lower Ki values signify higher binding affinity.

AgonistFunctional AssayEC50/IC50 (nM)Reference
SA4503 (Cutamesine) Inhibition of --INVALID-LINK---pentazocine binding17.4 (IC50)[7]
Pridopidine Neuroprotection in Huntington's disease modelMid-nanomolar (EC50)[6]
PRE-084 Sigma receptor assay44 (IC50)[5][8]
Blarcamesine (ANAVEX®2-73) Not explicitly found in searches-
Igmesine Not explicitly found in searches-

Table 2: Functional Potency (EC50/IC50) of Sigma-1 Receptor Agonists. This table provides the half-maximal effective or inhibitory concentrations from various functional assays, indicating the potency of each agonist in eliciting a biological response.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of these agonists has been extensively evaluated in various animal models of human diseases. The following table summarizes key findings.

AgonistDisease ModelAnimal ModelDosageKey OutcomesReference
SA4503 (Cutamesine) Amyotrophic Lateral Sclerosis (ALS)SOD1G93A mice0.3 mg/kgAmeliorated behavioral deficits[9]
DepressionOlfactory bulbectomized rats0.3 mg/kgReversed behavioral deficits and restored NMDA receptor expression[9]
Pridopidine Huntington's DiseaseYAC128 miceNot specifiedImproved motor function and neuroprotection[2]
Parkinson's Disease6-OHDA-lesioned mice0.3 mg/kgImproved motor function, protected dopaminergic neurons, and increased BDNF and GDNF[10]
PRE-084 Alzheimer's DiseaseAβ-injected miceNot specifiedAttenuated memory deficits
ALSSOD1G93A miceNot specifiedImproved locomotor function and motor neuron survival[3]
Blarcamesine (ANAVEX®2-73) Alzheimer's DiseaseMouse modelsNot specifiedMemory-preserving and neuroprotective effects
Rett SyndromeMecp2 heterozygous miceNot specifiedImprovement in multiple motor, sensory, and autonomic phenotypes[7]
Igmesine DepressionAnimal modelsNot specifiedAntidepressant-like effects[6][11]
AmnesiaScopolamine-induced amnesia in rats0.25-16 mg/kg, i.p.Improved cognitive functions[5]

Table 3: Summary of In Vivo Efficacy of Sigma-1 Receptor Agonists in Preclinical Models. This table highlights the therapeutic effects of the agonists in various animal models of neurological and psychiatric disorders.

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of sigma-1 receptor agonists are mediated through the modulation of several intracellular signaling pathways. The following diagrams illustrate these pathways and common experimental workflows used to characterize these compounds.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_downstream Downstream Signaling S1R_BiP S1R-BiP Complex S1R_active Active S1R Monomer/Oligomer S1R_BiP->S1R_active Dissociation from BiP IP3R IP3 Receptor S1R_active->IP3R Modulates Ca_Cytosol Cytosolic Ca2+ IP3R->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ Store Ca_Mito Mitochondrial Ca2+ ATP ATP Production Ca_Mito->ATP Agonist S1R Agonist Agonist->S1R_BiP Binds to S1R Ca_Cytosol->Ca_Mito Uptake ERK ERK Ca_Cytosol->ERK AKT Akt Ca_Cytosol->AKT PLC PLC IP3 IP3 PLC->IP3 CREB CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression ERK->CREB AKT->CREB

Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_functional Functional Assays cluster_invivo In Vivo Efficacy Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays Binding_Assay->Functional_Assay Characterize Affinity BiP_Assay BiP Dissociation Assay Ca_Assay Calcium Mobilization Assay ERK_Assay ERK Phosphorylation Assay Disease_Model Animal Disease Model BiP_Assay->Disease_Model Confirm Agonism Ca_Assay->Disease_Model Confirm Agonism ERK_Assay->Disease_Model Confirm Agonism Behavioral_Test Behavioral Testing Disease_Model->Behavioral_Test Assess Therapeutic Potential

References

Safety Operating Guide

Proper Disposal of (+)-Igmesine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (+)-Igmesine hydrochloride, a selective σ1 receptor ligand used in laboratory research. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) and to be equipped with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Summary

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesGoggles are recommended if there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable.
Body Protection Laboratory coatShould be worn to protect against accidental spills.
Respiratory Fume hood or well-ventilated areaAlways handle the compound in a well-ventilated space.

Step-by-Step Disposal Plan

The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Solid Waste: All solid materials contaminated with this compound, including unused or expired product, contaminated gloves, weigh paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible chemical waste streams.

    • Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be placed in a designated, puncture-resistant sharps container.

  • Labeling of Waste Containers: All hazardous waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "130152-35-1"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container

  • Storage of Hazardous Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

    • Ensure secondary containment is in place to mitigate any potential spills.

    • Segregate incompatible waste streams to prevent dangerous chemical reactions.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (Gloves, Weigh Paper, etc.) D Collect in Labeled Hazardous Solid Waste Container A->D B Liquid Waste (Solutions) E Collect in Labeled Hazardous Liquid Waste Container B->E C Sharps Waste (Needles, Blades) F Collect in Labeled Sharps Container C->F G Store in Designated Secure & Ventilated Area with Secondary Containment D->G E->G F->G H Contact Institutional EHS for Waste Pickup G->H I Disposal by Licensed Hazardous Waste Vendor H->I

Caption: Disposal workflow for this compound.

General Guidelines for Pharmaceutical Waste

While specific institutional procedures should always be followed, general best practices for the disposal of pharmaceutical waste in a research setting include:

  • Avoid Flushing: Never flush pharmaceutical waste down the sink or toilet unless explicitly approved by safety guidelines for that specific compound.[1]

  • Incineration: For many chemical wastes, incineration by a licensed facility is the preferred method of disposal to ensure complete destruction of the compound.[2]

  • Drug Take-Back Programs: While more common for consumer medications, be aware of any institutional or local programs for chemical waste collection.

  • In-House Treatment: In some cases, chemical neutralization or other treatments may be permissible, but this should only be done following a validated and approved protocol from your EHS department.[2]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

Personal protective equipment for handling (+)-Igmesine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling (+)-Igmesine hydrochloride.

PPE CategoryItemSpecifications & Use
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling the solid compound or preparing solutions. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat should be worn at all times. For operations with a higher risk of contamination, a disposable gown is recommended.
Eye Protection Safety GogglesSafety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. Ensure proper fit and training for respirator use.
Face Protection Face ShieldA face shield should be used in conjunction with safety goggles when there is a significant risk of splashes, such as during the preparation of stock solutions.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step plan outlines the key stages of handling this compound.

  • Receiving the Compound :

    • Upon receipt, visually inspect the package for any signs of damage or leakage.

    • Wear appropriate PPE (gloves and lab coat) when unpacking.

    • Verify that the container is properly labeled and sealed.

  • Storage :

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep the compound in a designated, secure, and well-ventilated area at the recommended temperature of -20°C.

    • Maintain an accurate inventory of the compound.

  • Preparation of Stock Solutions :

    • All weighing and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Use a dedicated set of spatulas and weighing papers for this compound.

    • When dissolving the solid, add the solvent slowly to avoid splashing.

  • Experimental Use :

    • Clearly label all solutions containing this compound.

    • When using the compound in experiments, ensure that all procedures are conducted in a well-ventilated area.

    • Avoid direct contact with the skin and eyes.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect all solid waste, including empty vials, contaminated weighing papers, and used PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of any solutions containing this compound down the drain.

  • Disposal Procedure :

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving storage Storage (-20°C) receiving->storage ppe Don PPE storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weighing Weighing fume_hood->weighing dissolving Dissolving weighing->dissolving labeling Label Solutions dissolving->labeling experiment Experimental Use solid_waste Solid Waste Collection experiment->solid_waste liquid_waste Liquid Waste Collection experiment->liquid_waste labeling->experiment ehs_disposal EHS Disposal solid_waste->ehs_disposal liquid_waste->ehs_disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Igmesine hydrochloride
Reactant of Route 2
(+)-Igmesine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。